Selenium tetrabromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
InChI |
InChI=1S/Br4Se/c1-5(2,3)4 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQZBGAODFEJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se](Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SeBr4, Br4Se | |
| Record name | selenium(IV) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Selenium(IV)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064871 | |
| Record name | Selenium tetrabromide | |
| Source | EPA DSSTox | |
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Molecular Weight |
398.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-65-3 | |
| Record name | Selenium bromide (SeBr4), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Selenium tetrabromide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenium bromide (SeBr4), (T-4)- | |
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| Record name | Selenium tetrabromide | |
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| Record name | Selenium tetrabromide | |
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| Record name | SELENIUM TETRABROMIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O54YXR180 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Selenium Tetrabromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenium tetrabromide (SeBr₄) is a fascinating inorganic compound characterized by its complex solid-state structures and its utility as a reagent in organic synthesis. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, tailored for a scientific audience. It consolidates quantitative data on its physical and thermodynamic properties, details its synthesis and reactivity, and presents its structural and spectroscopic data in a clear, accessible format. This document is intended to serve as a foundational resource for researchers utilizing or investigating this compound in their work.
Chemical and Physical Properties
This compound is a moisture-sensitive, reddish-brown to orange-red crystalline solid at room temperature.[1][2] It is soluble in carbon disulfide, chloroform, and ethyl bromide but decomposes in water.[2][3] In the gaseous phase, it decomposes into selenium monobromide and elemental bromine.[4]
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | SeBr₄ | [3] |
| Molar Mass | 398.576 g/mol | [4] |
| Appearance | Reddish-black (α-form), orange-reddish (β-form) crystalline solid | [4] |
| Melting Point | 75 °C (decomposes) | [4] |
| Boiling Point | 115 °C (sublimes) | [4] |
| Density | 4.029 g/cm³ | [4] |
Thermodynamic Properties
The thermodynamic parameters for crystalline this compound are crucial for understanding its stability and reactivity. The standard enthalpy of formation has been determined experimentally.
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (ΔHf°) | -74.9 ± 2.1 kJ/mol (-17.9 ± 0.5 kcal/mol) | [5] |
Structure and Spectroscopy
Molecular and Crystal Structure
In the solid state, this compound is known to exist in two polymorphic forms, a trigonal α-form and a monoclinic β-form.[4] Both structures are composed of tetrameric, cubane-like [SeBr₄]₄ (or Se₄Br₁₆) units, but they differ in the arrangement of these units.[4][6] Within these cubane-like clusters, each selenium atom is octahedrally coordinated by six bromine atoms. Three of these are terminal bromine atoms, and three are bridging bromine atoms that connect to other selenium atoms within the tetramer.
The molecular geometry of a discrete SeBr₄ molecule, as predicted by VSEPR theory and observed in related compounds, is a seesaw shape.[7][8] This geometry arises from the central selenium atom having four bonding pairs and one lone pair of electrons.
Diagram: Molecular Structure of this compound (Seesaw Geometry)
Caption: Idealized seesaw geometry of a single SeBr₄ molecule.
Vibrational Spectroscopy
The vibrational modes of solid this compound have been investigated using Raman and far-infrared spectroscopy. These techniques provide insight into the bonding and structure of the compound. The observed vibrational frequencies are consistent with a covalent structure.[9]
Table 2: Vibrational Frequencies of Solid this compound
| Technique | Frequency (cm⁻¹) |
| Far-Infrared | 290 (strong) |
| 160 (medium) | |
| 135 (medium) | |
| 105 (weak) | |
| Raman | 265 (strong) |
| 245 (strong) | |
| 110 (medium) | |
| 85 (strong) |
Note: Data interpreted from studies on solid selenium and tellurium tetrahalides.[9]
Synthesis and Reactions
Synthesis of this compound
This compound is typically synthesized by the direct reaction of elemental selenium with an excess of elemental bromine.[4][10] The reaction can be carried out in a solvent such as carbon disulfide, from which the product precipitates.
Diagram: Synthesis of this compound
Caption: Synthesis of SeBr₄ from elemental selenium and bromine.
Experimental Protocol: Synthesis of this compound [10]
-
Materials:
-
Pure powdered selenium (20 g)
-
Dry carbon disulfide (CS₂) (50 ml)
-
Pure bromine (Br₂) (100 g)
-
-
Apparatus:
-
A round-bottom flask equipped with a separatory funnel and a gas outlet tube connected to a drying tube (containing P₂O₅ and glass wool).
-
-
Procedure:
-
A suspension of the powdered selenium in dry carbon disulfide is placed in the round-bottom flask.
-
The pure bromine is added slowly from the separatory funnel into the stirred suspension.
-
Finely crystalline, yellow this compound precipitates from the solution.
-
After the addition of bromine is complete, the separatory funnel is replaced with a gas inlet tube.
-
A stream of dry air is passed through the apparatus to drive off the carbon disulfide and any excess bromine.
-
The resulting solid this compound is quickly transferred to a tightly sealed container for storage.
-
Chemical Reactions
This compound is a reactive compound that can act as both a selenium source and a brominating agent.
-
Decomposition: In the vapor phase, SeBr₄ decomposes into selenium dibromide (SeBr₂) and bromine (Br₂). It also decomposes in the presence of water to form selenous acid (H₂SeO₃) and hydrobromic acid (HBr).[4]
-
Reactions with Alkenes and Alkynes: this compound and its in-situ generated derivatives (like SeBr₂) undergo electrophilic addition reactions with carbon-carbon double and triple bonds. These reactions are valuable for the synthesis of various organoselenium compounds. The addition is often stereoselective, proceeding via an anti-addition mechanism.[11]
-
Bromination of Aromatic Compounds: this compound can be used as a brominating agent for activated aromatic compounds.
Diagram: General Reactivity of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Raman and far-infrared spectra of some solid selenium and tellurium tetrahalides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. srd.nist.gov [srd.nist.gov]
- 11. File:SeBr4 fragment.png - Wikimedia Commons [commons.wikimedia.org]
An In-depth Technical Guide to the Physical Properties of Selenium Tetrabromide (SeBr4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of selenium tetrabromide (SeBr4), an inorganic compound utilized as a brominating agent and in the synthesis of other selenium compounds.[1][2] The information is compiled for professionals in research and development who require detailed data and procedural insights for handling and characterizing this reactive material.
Core Physical and Chemical Properties
This compound is a moisture-sensitive, crystalline solid.[3][4][5] Its appearance is most commonly described as a red-brown, reddish-black, or yellow-orange crystalline powder.[1][2][3][6] The compound is known to exist in two polymorphic forms: the trigonal α-SeBr₄ and the monoclinic β-SeBr₄.[7] Both structures are notable for featuring tetrameric, cubane-like units of Se₄Br₁₆ but differ in the arrangement of these units.[7]
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below. It is important to note the variability in reported melting points, which is often cited with decomposition.
| Property | Value | Notes |
| Molecular Formula | SeBr₄ | [1][8] |
| Molar Mass | 398.58 g/mol | [8][9] |
| Appearance | Red-brown/yellow-orange crystalline solid | [1][2][6] |
| Density | 4.029 g/cm³ | [7][9] |
| Melting Point | 70-80 °C (decomposes)[1][3][10][11] | Some sources also report 75 °C (decomposes)[6][7][12] or 123 °C[9][12][13]. The decomposition suggests instability at its melting point. |
| Boiling Point | 115 °C (sublimes) | The compound sublimes and decomposes in the gas phase.[7] It does not have a stable liquid phase at atmospheric pressure. |
| Crystal Structure | Trigonal (α-form), Monoclinic (β-form) | [7] |
| Solubility | Decomposes in water.[3][4][10] Soluble in carbon disulfide, chloroform, and ethyl bromide.[3][7][9][11] | |
| Vapor Phase | Decomposes into SeBr₂ and Br₂ | Gas phase measurements indicate decomposition rather than the existence of stable SeBr₄ molecules in vapor form.[7][14] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and accurate characterization of this compound's physical properties.
Synthesis of this compound
A common method for the preparation of this compound involves the direct reaction of elemental selenium and bromine.[7]
Methodology:
-
A round-bottom flask is equipped with a separatory funnel and a gas outlet connected to a drying tube (e.g., containing P₂O₅).
-
20 grams of pure, powdered selenium are suspended in 50 mL of dry carbon disulfide (CS₂) within the flask.
-
100 grams of pure liquid bromine (Br₂) are placed in the separatory funnel and allowed to flow slowly into the selenium suspension.
-
The reaction proceeds, leading to the separation of finely crystalline, yellow SeBr₄.
-
Upon completion of the bromine addition, the separatory funnel is replaced with a gas inlet tube.
-
A stream of dry air is passed through the apparatus to drive off the carbon disulfide solvent and any excess bromine.
-
The resulting solid SeBr₄ residue is quickly transferred to a tightly sealed vessel for storage due to its moisture sensitivity.[5]
Determination of Vapor Density (Dumas Method Adaptation)
Early investigations into the nature of SeBr₄ in the gas phase utilized vapor density measurements to understand its composition and stability at elevated temperatures.[15]
Methodology:
-
Carefully weighed portions of elemental selenium and liquid bromine are introduced into a cylindrical Pyrex tube with a capillary tip.
-
The tube is evacuated to remove air and then sealed.
-
The sealed tube is placed in an electric furnace and heated to a specific temperature within the range of 250 to 500°C, ensuring the substance fully vaporizes.[15]
-
After equilibration, the tube is cooled, and the mass of the condensed vapor is determined.
-
The volume of the tube is measured.
-
The vapor density and apparent molecular weight are calculated using the ideal gas law. These experiments have shown that the vapor is not composed of intact SeBr₄ but rather a mixture of its decomposition products, primarily selenium dibromide (SeBr₂) and bromine (Br₂).[15][16]
Crystal Structure Determination (X-ray Diffraction)
The determination of the α- and β-polymorphs of this compound is achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: Suitable single crystals of SeBr₄ are grown, typically from a solution in a non-reactive solvent or via sublimation under controlled conditions.
-
Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data. This process yields precise information on bond lengths, bond angles, and the overall crystal packing, as was done to identify the tetrameric Se₄Br₁₆ units.[7]
Visualized Workflow
The logical process for the complete characterization of this compound, from synthesis to detailed analysis of its properties, is outlined below.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 7789-65-3 [chemicalbook.com]
- 6. WebElements Periodic Table » Selenium » teteaselenium hexadecabromide [winter.group.shef.ac.uk]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. americanelements.com [americanelements.com]
- 10. MakeTheBrainHappy: this compound [makethebrainhappy.com]
- 11. Selenium(IV) bromide, 99+% | Fisher Scientific [fishersci.ca]
- 12. This compound [chemister.ru]
- 13. Selenium(IV) BromideCAS #: 7789-65-3 [eforu-chemical.com]
- 14. This compound | 7789-65-3 | Benchchem [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The molecular structure of selenium dibromide as determined by combined gas-phase electron diffraction–mass spectrometric experiments and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Selenium tetrabromide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenium tetrabromide (SeBr₄) is an inorganic compound of significant interest in the field of synthetic chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on its role as a reagent in organic synthesis. While direct applications in drug development are not established, this document explores the broader context of organoselenium compounds in medicinal chemistry, for which SeBr₄ serves as a valuable precursor. Detailed safety and handling protocols are also provided to ensure its proper use in a laboratory setting.
Core Properties and Data
This compound is a reddish-brown to yellow-orange crystalline solid.[1][2][3] It is sensitive to moisture and decomposes in water and moist air to produce selenous acid.[2] The compound is soluble in carbon disulfide, chloroform, and ethyl bromide.[2][3]
Identification and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 7789-65-3 | [4] |
| Molecular Formula | SeBr₄ | [4] |
| Molecular Weight | 398.58 g/mol | [1] |
| Appearance | Reddish-brown to yellow-orange crystalline solid | [1][2][3] |
| Melting Point | 70-80 °C (decomposes) | [1] |
| Density | 4.029 g/cm³ | [2] |
| Crystal Structure | Exists in two polymorphs: trigonal (α-SeBr₄) and monoclinic (β-SeBr₄) | [2] |
Structural Information
This compound exists in two polymorphic forms, both of which feature tetrameric cubane-like Se₄Br₁₆ units, but they differ in their arrangement.[2] In the gaseous phase, it decomposes into selenium monobromide and bromine.[2]
Synthesis of this compound
The synthesis of this compound is a direct combination of the elements.
Experimental Protocol
A standard laboratory synthesis involves the slow addition of liquid bromine to a suspension of powdered selenium in a dry solvent, typically carbon disulfide.[5]
Materials:
-
Powdered Selenium (Se)
-
Liquid Bromine (Br₂)
-
Dry Carbon Disulfide (CS₂)
-
Round-bottom flask with a dropping funnel and a gas outlet
-
Drying tube (e.g., with P₂O₅)
Procedure:
-
Suspend the powdered selenium in dry carbon disulfide in the round-bottom flask.
-
Slowly add liquid bromine to the suspension through the dropping funnel. The reaction is exothermic and should be controlled.
-
Finely crystalline yellow this compound will precipitate from the solution.[5]
-
After the addition is complete, replace the dropping funnel with a gas inlet tube.
-
Pass a stream of dry air through the flask to evaporate the carbon disulfide and any excess bromine.[5]
-
The resulting this compound should be quickly transferred to a tightly sealed container for storage, as it is moisture-sensitive.[5]
Chemical Reactivity and Applications in Organic Synthesis
This compound's primary utility in a research setting is as a reagent in organic synthesis. It functions as both a brominating agent and a source of electrophilic selenium for the preparation of organoselenium compounds.[1][6]
Bromination Reactions
This compound is an effective brominating agent, particularly for aromatic compounds.[1]
Synthesis of Organoselenium Compounds
A key application of this compound is in the synthesis of organoselenium compounds. These compounds are of growing interest in medicinal chemistry and drug development due to their diverse biological activities.[7][8][9] While SeBr₄ itself is not typically a component of final drug products, it serves as a crucial starting material for creating more complex molecules with potential therapeutic properties.[6]
The general mechanism involves the electrophilic addition of a selenium species to an unsaturated bond, such as an alkene or alkyne.
Role in Drug Development and Biological Systems
Direct evidence for the use of this compound in signaling pathways or as a therapeutic agent is lacking. However, the broader class of organoselenium compounds, for which SeBr₄ is a precursor, has significant biological importance.
Selenium is an essential trace element for humans and animals, primarily functioning through its incorporation into selenoproteins.[10][11] These proteins are involved in a variety of crucial biological processes, including:
-
Antioxidant defense: Glutathione peroxidases and thioredoxin reductases are key selenoenzymes that protect cells from oxidative damage.[9][10]
-
Thyroid hormone metabolism: Iodothyronine deiodinases, which are also selenoenzymes, are essential for the proper function of the thyroid.[10]
-
Immune response: Selenium plays a role in modulating the immune system.[10][11]
The therapeutic potential of synthetic organoselenium compounds is an active area of research, with studies exploring their use as:
The mechanism of action for many of these compounds involves their interaction with thiol-containing proteins and modulation of cellular redox pathways.[12]
Safety and Handling
This compound is a toxic and corrosive substance that must be handled with appropriate safety precautions.
Hazard Identification
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4]
-
Corrosivity: Causes severe skin burns and eye damage.[4]
-
Carcinogenicity: Suspected of causing cancer.[4]
Recommended Handling Procedures
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.
First Aid Measures
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable reagent for chemical synthesis, particularly in the formation of brominated organic compounds and as a precursor to the broader class of organoselenium molecules. While it does not have direct applications in drug development, its role in providing access to biologically active organoselenium compounds makes it a substance of interest to researchers in medicinal chemistry. Due to its toxicity and reactivity, strict adherence to safety protocols is essential when handling this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. This compound | Br4Se | CID 82246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 7789-65-3 [m.chemicalbook.com]
- 6. This compound | 7789-65-3 | Benchchem [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Organoselenium in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Selenium Tetrabromide from Elemental Selenium and Bromine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of selenium tetrabromide (SeBr₄) from its elemental constituents, selenium (Se) and bromine (Br₂). The document details the underlying chemical principles, experimental protocols, and characterization methods for this inorganic compound. Quantitative data is presented in structured tables for clarity. Furthermore, this guide includes mandatory visualizations of the reaction pathway and experimental workflow using the DOT language for Graphviz. Safety precautions for handling the reactive and toxic materials involved are also emphasized.
Introduction
This compound is a reactive inorganic compound that serves as a valuable reagent in various chemical syntheses. Its utility stems from its ability to act as a source of selenium in the +4 oxidation state and as a brominating agent. The direct reaction of elemental selenium and bromine provides a straightforward route to this compound. This guide aims to provide researchers and professionals in the field of chemistry and drug development with a detailed understanding of the synthesis and properties of this compound.
Reaction and Stoichiometry
The synthesis of this compound from its elements is a direct combination reaction. Elemental selenium powder is reacted with liquid bromine in a 1:2 molar ratio, as depicted in the following equation:
Se + 2Br₂ → SeBr₄
This reaction is typically carried out in an inert solvent to moderate the reaction rate and facilitate handling.
Physicochemical Properties
A summary of the key physicochemical properties of selenium and this compound is provided in the table below.
| Property | Selenium (Se) | This compound (SeBr₄) |
| Molar Mass | 78.96 g/mol | 398.57 g/mol |
| Appearance | Gray or red amorphous or crystalline solid | Orange-red to reddish-brown crystalline solid[1] |
| Melting Point | 221 °C (gray form) | 75-80 °C (decomposes)[1] |
| Boiling Point | 685 °C (gray form) | Sublimes around 123 °C[2] |
| Solubility | Insoluble in water | Decomposes in water; Soluble in carbon disulfide, chloroform, ethyl bromide[3] |
| Density | 4.81 g/cm³ (gray form) | ~4.03 g/cm³ |
Experimental Protocol
This section details a laboratory-scale procedure for the synthesis of this compound.
4.1. Materials and Equipment
-
Materials:
-
Selenium powder (99.5% or higher purity)
-
Liquid bromine (99.5% or higher purity)
-
Carbon disulfide (CS₂), anhydrous
-
Dry nitrogen or argon gas
-
-
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Sublimation apparatus
-
Standard laboratory glassware
-
4.2. Synthesis Procedure
-
Preparation: Set up the three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a drying tube or an inert gas line. Ensure all glassware is thoroughly dried to prevent decomposition of the product.
-
Reaction Setup: In a fume hood, suspend selenium powder (e.g., 10 g, ~0.127 mol) in anhydrous carbon disulfide (e.g., 100 mL) in the reaction flask.
-
Addition of Bromine: Slowly add liquid bromine (e.g., 40.5 g, ~0.254 mol, which is a 2-fold molar excess) to the selenium suspension via the dropping funnel with vigorous stirring. The addition should be performed at room temperature. An exothermic reaction will occur, and the color of the mixture will change to a deep red-brown.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion. The formation of a crystalline precipitate of this compound should be observed.
-
Isolation of Crude Product: After the reaction period, cool the mixture in an ice bath to maximize precipitation. Collect the crude this compound by filtration. Wash the collected solid with a small amount of cold, anhydrous carbon disulfide to remove any unreacted bromine.
-
Drying: Dry the crude product under a stream of dry nitrogen or in a vacuum desiccator to remove residual solvent.
4.3. Purification
Purification of this compound can be achieved by sublimation under reduced pressure.
-
Sublimation Setup: Place the crude this compound in a sublimation apparatus.
-
Sublimation Conditions: Heat the apparatus gently under vacuum. While specific optimal conditions are not widely reported, a starting point would be a temperature of 70-90 °C and a pressure of 0.1-1 mmHg.
-
Collection: The purified this compound will sublime and deposit as orange-red crystals on the cold finger of the apparatus.
-
Recovery: After the sublimation is complete, carefully remove the purified product from the cold finger in an inert atmosphere to prevent moisture exposure.
4.4. Safety Precautions
-
Elemental Selenium: Selenium is toxic if ingested or inhaled. Avoid creating dust.
-
Bromine: Bromine is highly corrosive, toxic, and causes severe burns upon contact with skin or eyes. It is also a strong oxidizing agent. All manipulations involving liquid bromine must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty chemical resistant gloves, a face shield, and a lab coat.
-
Carbon Disulfide: Carbon disulfide is highly flammable and toxic. Work in a well-ventilated area away from ignition sources.
-
This compound: this compound is corrosive and moisture-sensitive. It will release toxic fumes upon contact with water. Handle in a dry, inert atmosphere.
-
General: Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when performing this synthesis.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Technique | Expected Results |
| Melting Point | 75-80 °C with decomposition[1] |
| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to Se-Br stretching and bending vibrations. |
| Raman Spectroscopy | Strong Raman bands are expected for the Se-Br bonds. |
| 77Se NMR Spectroscopy | A single resonance in the 77Se NMR spectrum is expected. The chemical shift will be characteristic of selenium(IV) halides. While specific data for SeBr₄ is not readily available in the searched literature, the chemical shift is expected to be in the range observed for other inorganic selenium compounds. |
| X-ray Crystallography | Can be used to determine the solid-state structure, which consists of cubane-like [SeBr₄]₄ tetramers. |
Reaction Mechanism and Experimental Workflow
6.1. Reaction Pathway
The reaction proceeds through the direct electrophilic attack of bromine on elemental selenium. The exact mechanism in a heterogeneous system can be complex, but a simplified representation involves the stepwise addition of bromine to selenium.
6.2. Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Discussion
The synthesis of this compound from its elements is a reliable method for producing this reagent. Key to a successful synthesis is the exclusion of moisture, as this compound is readily hydrolyzed. The use of an inert solvent like carbon disulfide helps to control the reaction's exothermicity. While the procedure is straightforward, the hazardous nature of the reactants necessitates careful handling and adherence to safety protocols.
Quantitative yield data for this specific preparation is not extensively reported in the readily available literature, but with careful execution, high yields can be anticipated. The purity of the final product is crucial for its subsequent use in synthesis, and sublimation has been cited as an effective purification method.
Conclusion
This technical guide has outlined the synthesis of this compound from elemental selenium and bromine, providing a detailed experimental protocol, characterization methods, and safety considerations. The provided diagrams for the reaction pathway and experimental workflow offer a clear visual representation of the process. This information is intended to be a valuable resource for researchers and professionals requiring a practical understanding of the preparation of this important inorganic compound. Further optimization of reaction conditions and detailed quantitative analysis of yields would be beneficial additions to the existing literature.
References
An In-depth Technical Guide to the Alpha and Beta Polymorphs of Selenium Tetrabromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium tetrabromide (SeBr₄) is an inorganic compound that exists in two distinct crystalline forms, known as the α (alpha) and β (beta) polymorphs. Both polymorphs are built from tetrameric, cubane-like molecules of (SeBr₄)₄, but differ in their spatial arrangement, leading to different crystal symmetries and physical properties.[1][2][3] This guide provides a comprehensive overview of the synthesis, structure, and characterization of these two polymorphs, aimed at professionals in research and development.
Data Presentation
The crystallographic and thermal properties of the α and β polymorphs of this compound are summarized in the tables below for easy comparison.
Table 1: Crystallographic Data for α- and β-Selenium Tetrabromide
| Property | α-Selenium Tetrabromide | β-Selenium Tetrabromide |
| Crystal System | Trigonal | Monoclinic |
| Space Group | P31c (No. 159) | C2/c (No. 15) |
| Lattice Parameters | a = 10.200(7) Å, c = 30.351(18) Å | a = 17.02 Å, b = 10.39 Å, c = 15.49 Å, β = 117° |
| Formula Units (Z) | 16 | 16 |
| Molecular Structure | Tetrameric cubane-like [SeBr₄]₄ | Tetrameric cubane-like [SeBr₄]₄ |
| Color | Black | Orange-reddish |
Data sourced from Born, Kniep, and Mootz (1979).[1][3][4]
Table 2: Thermal Properties and Stability of α- and β-Selenium Tetrabromide
| Property | α-Selenium Tetrabromide | β-Selenium Tetrabromide |
| Melting Point | 123 °C (congruent melting) | Metastable |
| Thermal Stability | Thermodynamically stable form | Metastable form, irreversibly transforms to the α-modification upon annealing. |
Data sourced from Born, Kniep, and Mootz (1979).[1][4]
Experimental Protocols
General Synthesis of this compound
A general method for the synthesis of this compound involves the direct reaction of elemental selenium with elemental bromine.[2]
Materials:
-
High-purity elemental selenium powder
-
High-purity liquid bromine
-
Carbon disulfide (CS₂), dried
Procedure:
-
In a fume hood, suspend the selenium powder in a minimal amount of dry carbon disulfide in a reaction flask equipped with a dropping funnel and a reflux condenser.
-
Slowly add a stoichiometric amount of bromine (Se + 2Br₂ → SeBr₄) to the selenium suspension with constant stirring.
-
The reaction is exothermic. Control the rate of bromine addition to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture until the reaction is complete, as indicated by the formation of a crystalline precipitate.
-
The resulting this compound can be isolated by filtration and washed with a small amount of dry carbon disulfide.
-
Dry the product under a stream of dry inert gas to remove any residual solvent.
Selective Synthesis of α- and β-Polymorphs (Vapor Phase Transport)
Single crystals of both the α and β polymorphs can be obtained selectively through vapor phase transport. This method relies on the sublimation of crude this compound and its subsequent recrystallization in a temperature gradient. The specific temperature conditions of the hot and cold zones of the transport tube will determine which polymorph is preferentially formed. While the exact temperatures for selective formation are not detailed in the readily available literature, the general principle is that the metastable β-form would be obtained under conditions of rapid cooling or lower crystallization temperatures, while the stable α-form would be favored at higher temperatures and slower cooling rates, allowing the system to reach thermodynamic equilibrium.
General Procedure for Vapor Phase Transport:
-
Place a sample of crude this compound in a sealed, evacuated glass ampoule.
-
Place the ampoule in a two-zone tube furnace, creating a temperature gradient between the source material (hot zone) and the deposition area (cold zone).
-
The this compound will sublime in the hot zone and be transported to the cold zone, where it will recrystallize.
-
Careful control of the temperatures of the hot and cold zones, as well as the duration of the experiment, is crucial for growing high-quality single crystals of the desired polymorph.
Mandatory Visualization
Logical Relationship of this compound Polymorphs
The following diagram illustrates the relationship between the two polymorphs and their synthesis from elemental precursors.
Caption: Phase relationship of SeBr₄ polymorphs.
Experimental Workflow for Synthesis and Characterization
The diagram below outlines a typical experimental workflow for the synthesis and characterization of the α and β polymorphs of this compound.
References
An In-depth Technical Guide to the Decomposition of Selenium Tetrabromide in Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical decomposition of selenium tetrabromide (SeBr₄) in aqueous environments. The information collated herein is intended to support research and development activities where the handling, reaction, and analysis of selenium compounds are critical. This document details the reaction pathways, presents available quantitative data, and outlines experimental protocols for the study of this process.
Introduction
This compound (SeBr₄) is a reactive inorganic compound that serves as a source of selenium in various chemical syntheses.[1][2] Its interaction with water is characterized by rapid decomposition, a process of significant interest in both academic research and applied chemistry, including its relevance in contexts where selenium-containing compounds are evaluated for biological activity. Understanding the kinetics, mechanisms, and products of this decomposition is crucial for controlling reactions, developing analytical methods, and assessing the environmental fate of such compounds. When dissolved in water, this compound hydrolyzes to form selenous acid (H₂SeO₃) and hydrobromic acid (HBr).[1] The reaction is complex and can be influenced by factors such as pH and the concentration of bromide ions.
Chemical Properties and Decomposition Pathway
This compound is a solid that is sensitive to moisture.[1] In non-aqueous solvents, it can exist in equilibrium with other selenium bromides and elemental bromine.[2] However, in the presence of water, it undergoes hydrolysis.
The primary decomposition reaction of this compound in water can be summarized as follows:
SeBr₄ + 3H₂O → H₂SeO₃ + 4HBr
This overall reaction proceeds through a series of steps, likely involving the formation of intermediate species. The reaction mechanism is thought to involve a bromonium ion transfer and is influenced by the presence of bromide and hydroxide (B78521) ions. The final products are selenous acid, a weak acid containing selenium in the +4 oxidation state, and hydrobromic acid.
The decomposition pathway can be visualized as a multi-step process. The following diagram illustrates the logical progression from reactants to final products.
Quantitative Data
Precise kinetic data for the direct hydrolysis of this compound is not extensively documented in publicly available literature. However, relevant quantitative information can be derived from studies on the reaction between selenium(IV) species and aqueous bromine, which represents the reverse reaction and involves the same chemical species.
The following table summarizes key parameters from a study on the bromine-selenite reaction in an acidic medium, which provides insights into the kinetics of the system.
| Parameter | Value/Range | Conditions | Reference |
| Reactant Concentrations | |||
| Selenite [Se(IV)] | 0.49–4.9 mM | Kinetic experiments in acidic medium | [3] |
| Bromine [Br₂] | 1.1–6.8 mM | Kinetic experiments in acidic medium | [3] |
| Bromide [Br⁻] | 0–31.2 mM | Kinetic experiments in acidic medium | [3] |
| pH Range | 0.85–1.70 | Investigation of hydrogen ion concentration effect | [3] |
| Kinetic Order | |||
| Bromine | 1 | Formal kinetic order | [3] |
| Selenite | 1 | Formal kinetic order | [3] |
| Hydrogen Ion | Varies from -2 to < -3 | Dependent on initial bromide concentration | [3] |
| Ionic Strength | 0.5 M (adjusted with sodium perchlorate) | To maintain constant ionic environment | [3] |
Experimental Protocols
The following sections describe detailed methodologies for the preparation of this compound and a proposed experimental setup for studying its decomposition in water.
Synthesis of this compound
A standard method for the preparation of this compound involves the direct reaction of elemental selenium with bromine.
Materials and Equipment:
-
Elemental selenium powder (99.5% purity or higher)
-
Liquid bromine (reagent grade)
-
Carbon disulfide (CS₂, anhydrous)
-
Round-bottom flask with a dropping funnel and a gas outlet
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Schlenk line or glove box for handling air-sensitive materials
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend a known quantity of elemental selenium powder in anhydrous carbon disulfide.
-
Slowly add a stoichiometric amount of liquid bromine to the suspension via the dropping funnel while stirring vigorously. The reaction is exothermic and should be controlled.
-
Continue stirring until the reaction is complete, which is indicated by the formation of a crystalline precipitate of this compound.
-
Remove the solvent and any excess bromine under a stream of dry inert gas.
-
The resulting this compound should be stored in a tightly sealed container under an inert atmosphere to prevent decomposition due to moisture.
The following diagram outlines the workflow for the synthesis of this compound.
Study of Aqueous Decomposition
The decomposition of this compound in water can be monitored using UV-Vis spectrophotometry to track the concentration of reactants and products over time.
Materials and Equipment:
-
Synthesized this compound
-
Deionized water
-
Buffer solutions of various pH
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Stopped-flow apparatus (for rapid kinetics)
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile) immediately before use.
-
Prepare aqueous solutions with the desired pH using appropriate buffer systems. The ionic strength should be kept constant using a non-reacting salt like sodium perchlorate.
-
Initiate the reaction by injecting a small, precise volume of the this compound stock solution into the aqueous buffer solution within the quartz cuvette. For rapid reactions, a stopped-flow apparatus is recommended.
-
Immediately begin recording the UV-Vis absorbance spectrum at regular time intervals. The wavelength range should be chosen to monitor the disappearance of reactants and the appearance of products. The formation of bromine can be monitored around 450 nm.[4]
-
Continue data collection until the reaction has gone to completion, as indicated by a stable absorbance spectrum.
-
Analyze the time-resolved spectral data to determine the reaction kinetics. This involves plotting absorbance versus time and fitting the data to appropriate rate laws to determine the rate constant and reaction order with respect to each reactant.
-
Repeat the experiment at different initial concentrations of this compound, pH values, and temperatures to fully characterize the reaction kinetics.
The following diagram illustrates the logical flow of the kinetic analysis.
Conclusion
The decomposition of this compound in water is a rapid hydrolysis reaction that yields selenous acid and hydrobromic acid. While direct quantitative data on this specific reaction is sparse, valuable insights can be gained from studies of the analogous bromine-selenite system. The experimental protocols outlined in this guide provide a robust framework for the synthesis of this compound and the detailed investigation of its aqueous decomposition kinetics. A thorough understanding of this process is essential for professionals working with selenium compounds in research, development, and manufacturing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Kinetics and Mechanism of Selenium(IV) Oxidation by Aqueous Bromine Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromide Ion Impurity-Induced Reaction between Selenium(IV) and Acidic Bromate: Prototype of a Cycle with Autocatalytic Behavior - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Structure and Bonding in Selenium Tetrabromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electronic structure, molecular geometry, and bonding characteristics of selenium tetrabromide (SeBr₄). It delves into the theoretical framework of its Lewis structure and VSEPR theory, contrasted with experimental findings from crystallographic studies, and provides detailed experimental protocols for its synthesis and analysis.
Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory
The electronic arrangement and molecular geometry of a single molecule of this compound can be predicted using the Lewis structure framework and VSEPR theory.
1.1. Drawing the Lewis Structure
To construct the Lewis structure for SeBr₄, the total number of valence electrons is first calculated. Selenium (Se), being in Group 16, contributes 6 valence electrons, while each bromine (Br) atom from Group 17 provides 7 valence electrons.[1]
-
Total Valence Electrons = (Valence electrons of Se) + 4 × (Valence electrons of Br)
-
Total Valence Electrons = 6 + 4 × 7 = 34 electrons
Selenium, being the less electronegative atom, is positioned as the central atom, singly bonded to the four bromine atoms. The remaining 26 electrons are distributed as lone pairs, first to the terminal bromine atoms to satisfy their octets, and the final lone pair is placed on the central selenium atom. This results in the selenium atom having an expanded octet. The formal charges for all atoms in this structure are zero, indicating this is the most stable Lewis structure.
Caption: Lewis dot structure of SeBr₄.
1.2. VSEPR Theory and Molecular Geometry
The VSEPR theory predicts the molecular geometry based on the repulsion between electron pairs in the valence shell of the central atom. In SeBr₄, the central selenium atom has five electron domains: four bonding pairs (Se-Br bonds) and one lone pair. This arrangement corresponds to a trigonal bipyramidal electron geometry.
To minimize electron-pair repulsion, the lone pair occupies an equatorial position, which offers more space than an axial position. This results in a seesaw molecular geometry for an isolated SeBr₄ molecule. The presence of the lone pair distorts the bond angles from the ideal trigonal bipyramidal angles.
Caption: VSEPR theory workflow for SeBr₄.
Hybridization and Bonding
To accommodate five electron domains, the selenium atom undergoes sp³d hybridization. One 4s, three 4p, and one 4d orbitals of the selenium atom mix to form five equivalent sp³d hybrid orbitals. Four of these orbitals form sigma bonds with the 4p orbitals of the bromine atoms, and the fifth hybrid orbital holds the lone pair.
The Se-Br bonds are polar covalent due to the difference in electronegativity between selenium (2.55) and bromine (2.96). The asymmetrical seesaw geometry prevents the cancellation of these individual bond dipoles, resulting in a net molecular dipole moment. Therefore, an isolated SeBr₄ molecule is predicted to be polar.
Experimental Data and Solid-State Structure
3.1. Gas-Phase Instability
Experimental studies, such as gas-phase electron diffraction, have shown that this compound is unstable in the gaseous state and decomposes into selenium monobromide (SeBr₂) and elemental bromine (Br₂). Consequently, the seesaw molecular geometry of a single SeBr₄ molecule has not been experimentally observed in the gas phase.
3.2. Solid-State Crystal Structure
In the solid state, this compound is stable and exists in two polymorphic forms: the trigonal α-SeBr₄ and the monoclinic β-SeBr₄. Both polymorphs are composed of tetrameric, cubane-like [SeBr₄]₄ units, but they differ in the spatial arrangement of these units.[2]
The crystal structures of both polymorphs were determined by X-ray crystallography. The cubane-like cage consists of a distorted cube with alternating selenium and bromine atoms at the vertices. Each selenium atom is octahedrally coordinated by six bromine atoms.
| Parameter | α-SeBr₄ (trigonal) | β-SeBr₄ (monoclinic) |
| Crystal System | Trigonal | Monoclinic |
| Space Group | P31c | C2/c |
| a (Å) | 10.200 | 17.02 |
| b (Å) | 10.200 | 10.39 |
| c (Å) | 30.351 | 15.49 |
| α (°) | 90 | 90 |
| β (°) | 90 | 117 |
| γ (°) | 120 | 90 |
| Selected Bond Distances (Å) | ||
| Se-Br (terminal) | ~2.42 - 2.46 | ~2.41 - 2.47 |
| Se-Br (bridging) | ~2.80 - 3.01 | ~2.79 - 3.03 |
| Selected Bond Angles (°) | ||
| Br(terminal)-Se-Br(terminal) | ~92 - 98 | ~91 - 99 |
| Br(bridging)-Se-Br(bridging) | ~85 - 88 | ~84 - 89 |
Note: The bond lengths and angles are approximate values derived from crystallographic data and may vary slightly within the crystal structure.
Experimental Protocols
4.1. Synthesis of this compound
This compound can be synthesized by the direct reaction of elemental selenium with an excess of liquid bromine.
Materials:
-
High-purity elemental selenium powder
-
Anhydrous liquid bromine
-
Dry carbon disulfide (CS₂) or other inert solvent
-
Schlenk flask or similar reaction vessel with a reflux condenser
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
In a fume hood, a suspension of a stoichiometric amount of selenium powder in the chosen inert solvent is prepared in the reaction vessel under an inert atmosphere.
-
A slight excess of liquid bromine is slowly added to the selenium suspension with constant stirring. The reaction is exothermic and should be controlled by cooling the reaction vessel in an ice bath if necessary.
-
After the addition is complete, the reaction mixture is stirred at room temperature until all the selenium has reacted, which is indicated by the disappearance of the black selenium powder and the formation of a deep red solution.
-
The solvent and excess bromine are removed under reduced pressure to yield the solid this compound product.
-
The product should be handled and stored under anhydrous and inert conditions due to its sensitivity to moisture.
4.2. X-ray Crystallography of this compound
Single crystals of α- and β-SeBr₄ for X-ray diffraction can be obtained by vapor phase transport.
Methodology:
-
A sample of synthesized SeBr₄ is sealed in an evacuated quartz ampoule.
-
The ampoule is placed in a two-zone tube furnace, creating a temperature gradient. For example, the source zone containing the SeBr₄ powder could be at a higher temperature (e.g., 100-120 °C) and the growth zone at a slightly lower temperature (e.g., 80-100 °C).
-
Over several days, the SeBr₄ sublimes and recrystallizes in the cooler zone, forming single crystals of either the α- or β-polymorph depending on the specific temperature conditions.
-
A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve the quality of the diffraction data.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic positions, bond lengths, and bond angles.
Summary
This compound presents a fascinating case where the theoretical model of an isolated molecule (a polar, seesaw structure) differs significantly from its experimentally observed state. In the gas phase, it is unstable and decomposes. In the solid state, it adopts complex, tetrameric cubane-like structures in two different polymorphic forms. This guide has provided a detailed overview of the theoretical underpinnings of its bonding and structure, supported by experimental data and protocols, to offer a comprehensive resource for researchers in the chemical and pharmaceutical sciences.
References
Unveiling Selenium Tetrabromide: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenium tetrabromide (SeBr₄), a fascinating inorganic compound, has a rich history rooted in the early explorations of selenium chemistry. This technical guide provides an in-depth exploration of the discovery, synthesis, and structural characterization of its two polymorphic forms, α-SeBr₄ and β-SeBr₄. Detailed experimental protocols, comprehensive crystallographic and spectroscopic data, and a historical overview of the elucidation of its unique tetrameric cubane-like structure are presented. This document serves as a comprehensive resource for researchers working with selenium-based compounds and those interested in the fundamental chemistry of the chalcogens.
Introduction
Selenium, discovered in 1817 by Jöns Jacob Berzelius and Johan Gottlieb Gahn, is a group 16 element that exhibits a range of interesting chemical properties.[1][2] Its halides, particularly this compound, have been subjects of scientific inquiry for over a century. Early investigations into selenium halides laid the groundwork for understanding their synthesis and reactivity. This compound is a moisture-sensitive, reddish-brown to black crystalline solid that has found utility as a brominating agent and a precursor in the synthesis of other selenium compounds. A pivotal moment in the history of this compound was the discovery of its existence in two distinct polymorphic forms, a testament to the complex structural chemistry of selenium.
Discovery and Historical Context
The initial synthesis of this compound likely occurred in the context of systematic studies of selenium's reactivity with halogens following the element's discovery. However, a critical advancement in the understanding of SeBr₄ came with the work of Born, Mootz, and Kniep in 1979. Their investigation into the selenium-bromine phase system led to the definitive characterization of two polymorphic forms: the thermodynamically stable, black, trigonal α-SeBr₄ and the metastable, orange-reddish, monoclinic β-SeBr₄.[3] Their work established that both polymorphs are composed of tetrameric, cubane-like [SeBr₄]₄ (or Se₄Br₁₆) units, a structural motif that has since been a subject of significant interest.
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the direct reaction of elemental selenium with bromine. The selective formation of each polymorph is dependent on the specific reaction and crystallization conditions.
General Synthesis of this compound
The fundamental reaction for the formation of this compound is:
Se + 2Br₂ → SeBr₄
Experimental Protocol:
Materials:
-
Grey elemental selenium powder (99.5% purity)
-
Liquid bromine (99.5% purity)
-
Carbon disulfide (CS₂)
Procedure:
-
A solution of bromine in carbon disulfide is prepared in a sealed, thick-walled glass ampoule.
-
Stoichiometric amounts of elemental selenium are added to the bromine solution.
-
The ampoule is carefully sealed and heated to approximately 120°C.
-
The reaction mixture is held at this temperature for a period to ensure complete reaction.
-
The resulting solution is then subjected to specific cooling and crystallization procedures to isolate the desired polymorph.
Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment, including gloves and safety goggles, must be worn. The sealed ampoule presents an explosion risk if not handled properly; appropriate shielding should be used.
Selective Synthesis of α-Selenium Tetrabromide
To obtain the stable α-polymorph, the reaction mixture is slowly cooled from the reaction temperature to room temperature over several days. This allows for the thermodynamically favored product to crystallize.
Selective Synthesis of β-Selenium Tetrabromide
The metastable β-polymorph is obtained by rapid cooling of the reaction mixture. This can be achieved by, for example, quenching the ampoule in a cold bath. The β-form can also be obtained by sublimation of this compound at a temperature of 100°C.
Physical and Structural Properties
The two polymorphs of this compound, while chemically identical, exhibit distinct physical and crystallographic properties.
General Physical Properties
| Property | Value |
| Molar Mass | 398.576 g/mol |
| Melting Point | 75 °C (decomposes) |
| Boiling Point | Sublimes at 115 °C |
| Density | 4.029 g/cm³ |
| Appearance | α-form: Black crystals; β-form: Orange-red crystals |
| Solubility | Soluble in carbon disulfide, chloroform, ethyl bromide; Decomposes in water |
Crystallographic Data
The defining structural feature of both polymorphs of this compound is the tetrameric cubane-like Se₄Br₁₆ cluster.[3] Within this cluster, each selenium atom is octahedrally coordinated by six bromine atoms. Three of these are terminal bromine atoms with shorter Se-Br bond lengths, while the other three are bridging bromine atoms involved in the cubane (B1203433) core with longer Se-Br distances.
| Parameter | α-Selenium Tetrabromide | β-Selenium Tetrabromide |
| Crystal System | Trigonal | Monoclinic |
| Space Group | P31c (No. 159) | C2/c (No. 15) |
| a (Å) | 10.205 | 16.324 |
| b (Å) | 10.205 | 9.799 |
| c (Å) | 30.351 | 14.757 |
| α (°) | 90 | 90 |
| β (°) | 90 | 116.99 |
| γ (°) | 120 | 90 |
| Z | 16 | 8 |
Crystallographic data for α-SeBr₄ obtained from the work of Born, Mootz, and Kniep (1979) as cited in the PubChem database.[1] Crystallographic data for β-SeBr₄ is based on the space group reported by Born, Mootz, and Kniep (1979) with lattice parameters from subsequent studies.
Spectroscopic Characterization
Spectroscopic techniques such as Raman and ⁷⁷Se Nuclear Magnetic Resonance (NMR) are invaluable for distinguishing between the two polymorphs and for probing the bonding within the Se₄Br₁₆ clusters.
Raman Spectroscopy
⁷⁷Se NMR Spectroscopy
⁷⁷Se NMR spectroscopy is a powerful tool for studying the electronic environment of selenium atoms.[4] The chemical shift of ⁷⁷Se is highly sensitive to the coordination and bonding of the selenium atom. While detailed ⁷⁷Se NMR data specifically for the α and β polymorphs of this compound are scarce, it is expected that the different crystal packing and slight variations in the Se-Br bond lengths and angles between the two forms would result in distinguishable chemical shifts.
Logical Relationships and Structural Diagrams
The synthesis and interconversion of the this compound polymorphs can be visualized as a workflow. The fundamental building block of both structures is the tetrameric Se₄Br₁₆ cluster.
References
An In-depth Technical Guide to the Thermochemical Data of Selenium Tetrabromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for selenium tetrabromide (SeBr₄). It includes known quantitative data, detailed experimental protocols for its synthesis, and the methodology used for the determination of its enthalpy of formation. This document also highlights the current gaps in the literature regarding a complete thermochemical profile of this compound, presenting opportunities for future research.
Core Thermochemical and Physical Data
Table 1: Physical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | SeBr₄ | [1] |
| Molar Mass | 398.576 g/mol | [1] |
| Appearance | Yellow to reddish-brown crystalline solid | |
| Density | 4.029 g/cm³ | [1] |
| Melting Point | 75 °C (decomposes) | [1] |
| Boiling Point | 115 °C (sublimes) | [1] |
| Solubility | Soluble in carbon disulfide, chloroform, ethyl bromide; Decomposes in water. | [1] |
Table 2: Thermochemical Data for Crystalline this compound (at 298.15 K)
| Parameter | Symbol | Value | Citations |
| Standard Enthalpy of Formation | ΔHf° | -17.9 ± 0.5 kcal/mol (-74.9 ± 2.1 kJ/mol) | |
| Standard Molar Entropy | S° | Data not available | |
| Heat Capacity | Cp | Data not available |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the direct reaction of elemental selenium with excess bromine.[1] The reaction is typically carried out in a solvent to control the reaction rate and facilitate the separation of the product.
Materials and Equipment:
-
Pure powdered selenium (Se)
-
Pure liquid bromine (Br₂)
-
Carbon disulfide (CS₂), dry
-
Round-bottom flask with a gas inlet/outlet and a dropping funnel
-
Magnetic stirrer
-
Inert gas supply (e.g., dry nitrogen or argon)
-
Schlenk line or similar apparatus for handling air-sensitive materials
Procedure:
-
Setup: A round-bottom flask is charged with a suspension of 1 part by weight of pure powdered selenium in approximately 2.5 parts by volume of dry carbon disulfide. The flask is equipped with a magnetic stir bar and a dropping funnel. The system is flushed with a dry, inert gas.
-
Reaction: While stirring the selenium suspension, 5 parts by weight of pure bromine are slowly added from the dropping funnel. The reaction is exothermic and should be controlled by the rate of bromine addition.
-
Precipitation: As the reaction proceeds, finely crystalline, yellow-orange this compound precipitates from the solution.
-
Isolation: Once the bromine addition is complete, the dropping funnel is replaced with a gas inlet tube. A stream of dry, inert gas is passed through the suspension to drive off the carbon disulfide solvent and any excess unreacted bromine.
-
Storage: The resulting solid this compound is highly moisture-sensitive and should be rapidly transferred to a tightly sealed container under an inert atmosphere for storage.
Determination of Enthalpy of Formation via Solution Calorimetry
The standard enthalpy of formation of this compound was determined using solution calorimetry. This technique involves measuring the heat change (q) when a substance is dissolved in a suitable solvent. By designing a thermochemical cycle based on Hess's Law, the enthalpy of formation can be calculated. While the specific details of the original experiment are not available, a general protocol for such a determination is outlined below.
Principle: The enthalpy of formation of SeBr₄(s) corresponds to the reaction: Se(s, gray) + 2 Br₂(l) → SeBr₄(s)
Direct measurement of this reaction's enthalpy is difficult. Instead, a thermochemical cycle is constructed where the enthalpies of more easily measured reactions are used. A plausible cycle would involve dissolving the reactants (Se and Br₂) and the product (SeBr₄) in the same solvent system and measuring the respective enthalpies of solution (ΔHsoln).
Equipment:
-
Isoperibol or adiabatic solution calorimeter
-
High-precision thermometer (e.g., platinum resistance or quartz oscillator)
-
Stirrer
-
Calibration heater
-
Sealed glass ampoules for reactive samples
General Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter (Ccal) is determined by performing a reaction with a known enthalpy change (e.g., dissolution of KCl or neutralization of TRIS) or by using an integrated electrical heater to dissipate a known quantity of energy.
-
Measurement of Enthalpy of Solution of SeBr₄:
-
A precisely weighed amount of SeBr₄ is sealed in a thin-walled glass ampoule under an inert atmosphere.
-
The calorimeter vessel is charged with a suitable solvent (e.g., an aqueous solution capable of hydrolyzing SeBr₄ in a well-defined reaction).
-
The system is allowed to reach thermal equilibrium.
-
The ampoule is broken, initiating the dissolution and hydrolysis of SeBr₄. The temperature change (ΔT) is meticulously recorded until a stable final temperature is reached.
-
The heat of the reaction (q₁) is calculated using: q₁ = -Ccal * ΔT. The molar enthalpy of solution (ΔH₁) is then determined.
-
-
Measurement of Enthalpy of Solution for Reactants:
-
Similar calorimetric experiments are performed for the elemental reactants, selenium and bromine, in the same solvent system to obtain their respective molar enthalpies of solution (ΔH₂ for Se and ΔH₃ for Br₂).
-
-
Calculation using Hess's Law: The standard enthalpy of formation (ΔHf°) of SeBr₄ is calculated from the measured enthalpies of the reactions within the thermochemical cycle. The exact formula depends on the specific reaction pathway chosen for the cycle.
Visualizations
The logical and experimental workflows can be visualized using the following diagrams.
Caption: Synthesis of this compound from elemental precursors and its subsequent thermal decomposition pathway in the gas phase.
Caption: General experimental workflow for determining the standard enthalpy of formation of SeBr₄ using solution calorimetry.
References
Unveiling the Crystalline Architecture of Selenium(IV) Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystalline structure of selenium(IV) bromide (SeBr₄), a compound of interest in various chemical and pharmaceutical research fields. Understanding the precise three-dimensional arrangement of atoms within this solid is fundamental to comprehending its physicochemical properties and potential applications. Selenium(IV) bromide is known to exist in two distinct polymorphic forms, α-SeBr₄ and β-SeBr₄, each characterized by a unique crystal lattice and atomic arrangement.
Polymorphism of Selenium(IV) Bromide
Selenium(IV) bromide crystallizes in two different forms, a trigonal α-polymorph and a monoclinic β-polymorph.[1] Both structures are built from tetrameric, cubane-like molecules of (SeBr₄)₄, but differ in the packing of these units within the crystal lattice.[1][2] The α-form is the thermodynamically stable phase, while the β-form is metastable.
Crystallographic Data
The crystallographic parameters for both polymorphs of selenium(IV) bromide have been determined by single-crystal X-ray diffraction. The key data are summarized in the tables below for easy comparison.
Table 1: Crystallographic Data for α-Selenium(IV) Bromide
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P31c (No. 159) |
| Lattice Parameters | a = 10.200(7) Å |
| c = 30.351(18) Å | |
| α = 90° | |
| β = 90° | |
| γ = 120° | |
| Unit Cell Volume (V) | 2733.6 ų |
| Formula Units (Z) | 16 |
Data sourced from Born, Kniep, and Mootz (1979).
Table 2: Crystallographic Data for β-Selenium(IV) Bromide
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c (No. 15) |
| Lattice Parameters | a = 17.02 Å |
| b = 10.39 Å | |
| c = 15.49 Å | |
| α = 90° | |
| β = 117° | |
| γ = 90° | |
| Unit Cell Volume (V) | 2437.8 ų |
| Formula Units (Z) | 16 |
Data sourced from Born, Kniep, and Mootz (1979).
Experimental Protocols
The determination of the crystalline structures of α- and β-SeBr₄ involved precise experimental procedures for synthesis, crystal growth, and data collection.
Synthesis of Selenium(IV) Bromide
A direct reaction between high-purity elemental selenium and bromine is the established method for the synthesis of selenium(IV) bromide. The stoichiometry of the reaction is as follows:
Se + 2Br₂ → SeBr₄
This reaction is typically carried out in a sealed, evacuated glass ampoule to prevent the hygroscopic product from decomposing.
Crystal Growth
Single crystals of both the α and β polymorphs suitable for X-ray diffraction studies were obtained via a vapor phase transport method. This technique involves the sublimation of the polycrystalline SeBr₄ material in a sealed tube with a controlled temperature gradient. The difference in temperature between the source and growth zones drives the transport and subsequent deposition of single crystals. The specific temperature profiles used for the selective crystallization of each polymorph are crucial for obtaining high-quality specimens.
X-ray Diffraction Analysis
The crystallographic data presented were collected using a single-crystal X-ray diffractometer. A suitable crystal of each polymorph was mounted and irradiated with monochromatic X-rays. The diffraction patterns were recorded, and the intensities of the reflections were measured. These data were then used to solve the crystal structures, which involves determining the unit cell dimensions, space group, and the positions of all atoms within the unit cell. The structural models were subsequently refined to achieve the best possible fit with the experimental data.
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for the determination of the crystalline structure of selenium(IV) bromide.
Relationship Between α and β Polymorphs
The two polymorphs of selenium(IV) bromide are related through a metastable-to-stable phase transformation. The following diagram depicts this relationship.
References
Methodological & Application
Synthesis of Organoselenium Compounds Using Selenium Tetrabromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various organoselenium compounds utilizing selenium tetrabromide (SeBr₄). Selenium-containing molecules are of significant interest in medicinal chemistry and materials science, and this compound serves as a reactive and versatile reagent for their preparation.
Overview and Preparation of this compound
This compound is a crystalline solid that can be prepared by the direct reaction of elemental selenium with bromine.[1] It is a source of electrophilic selenium and is often in equilibrium with selenium dibromide (SeBr₂) and bromine in solution. For many synthetic applications, SeBr₄ or SeBr₂ can be generated in situ.
Protocol 1: Preparation of this compound
This protocol describes the synthesis of this compound from elemental selenium and bromine.
Materials:
-
Elemental selenium powder
-
Liquid bromine
-
Carbon disulfide (CS₂)
-
Round-bottom flask with a dropping funnel and a gas outlet
Procedure:
-
In a round-bottom flask, suspend elemental selenium powder in a minimal amount of dry carbon disulfide.
-
Slowly add a stoichiometric amount of liquid bromine (Se + 2Br₂ → SeBr₄) to the suspension via a dropping funnel at room temperature with stirring.
-
A yellow-orange precipitate of this compound will form.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Remove the solvent and any excess bromine under a stream of dry nitrogen or by gentle vacuum to obtain the crystalline this compound.
-
Store the product under an inert atmosphere and protected from moisture.
Reactions with Alkenes: Synthesis of β-Bromoalkyl Selenides
This compound and its equilibrium species readily react with alkenes via an electrophilic addition mechanism. This reaction typically proceeds through a seleniranium ion intermediate, leading to anti-addition of bromine and the selenium moiety across the double bond.
General Reaction Workflow
Caption: General workflow for the synthesis of β-bromoalkyl selenides.
Protocol 2: Synthesis of trans,trans-Bis(2-bromocyclopentyl) Selenide
This protocol details the reaction of selenium dibromide (in equilibrium with this compound) with cyclopentene (B43876).
Materials:
-
This compound (or selenium and bromine to generate SeBr₂ in situ)
-
Cyclopentene
-
Dichloromethane (CH₂Cl₂)
-
Rotary evaporator
Procedure:
-
Prepare a solution of selenium dibromide (2.5 mmol) in CH₂Cl₂ (20 mL). This can be done by dissolving SeBr₄ or by reacting elemental selenium with two equivalents of bromine in the solvent.
-
In a separate flask, dissolve cyclopentene (5.1 mmol) in CH₂Cl₂ (30 mL) and cool the solution to -78 °C.
-
Slowly add the selenium dibromide solution to the cyclopentene solution with stirring.
-
Maintain the reaction at -78 °C for 4 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Remove the solvent using a rotary evaporator.
-
The residue, trans,trans-bis(2-bromocyclopentyl) selenide, is obtained in quantitative yield as a yellowish oil and can be used without further purification.[2]
Quantitative Data for Reactions with Alkenes
| Alkene | Product | Reaction Conditions | Yield (%) | Reference |
| Cyclopentene | trans,trans-Bis(2-bromocyclopentyl) selenide | CH₂Cl₂, -78 °C to rt, 5 h | Quantitative | [2] |
| cis,cis-1,5-Cyclooctadiene | 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane | CH₂Cl₂, rt | ~98 | |
| 1-Hexene | Bis(2-bromohexyl) selenide | CH₂Cl₂, rt | High | |
| Styrene | Bis(2-bromo-1-phenylethyl) selenide | CH₂Cl₂, rt | Good |
Reactions with Alkynes: Synthesis of Vinyl Selenides
The reaction of this compound with alkynes also proceeds via electrophilic addition, yielding vinyl selenide derivatives. The reaction is stereoselective, typically resulting in anti-addition to form (E)-vinyl selenides.
Reaction Pathway for Alkyne Selenobromination
Caption: Formation of (E)-vinyl selenides from alkynes and SeBr₄.
Protocol 3: Synthesis of (E,E)-Bis(2-bromovinyl) Selenide
This protocol describes the reaction with acetylene (B1199291) gas.
Materials:
-
This compound
-
Acetylene gas
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve this compound in acetonitrile.
-
Bubble acetylene gas through the solution at room temperature.
-
The reaction progress can be monitored by the disappearance of the color of the this compound solution.
-
Upon completion, remove the solvent under reduced pressure to yield the product. The reaction is reported to proceed in high yield.[2]
Quantitative Data for Reactions with Alkynes
| Alkyne | Product | Reaction Conditions | Yield (%) | Reference |
| Acetylene | (E,E)-Bis(2-bromovinyl) selenide | CH₃CN, rt | High | [2] |
| 1-Hexyne | (E,E)-Bis(2-bromo-1-hexenyl) selenide | CH₃CN, rt, 40 h | Quantitative | [2] |
| Phenylacetylene | (E,E)-Bis(2-bromo-1-phenylvinyl) selenide | CH₃CN, rt | High |
Reactions with Aromatic Compounds: Synthesis of Benzo[b]selenophenes
While direct electrophilic aromatic substitution on simple arenes with this compound is not well-documented to proceed under mild conditions, SeBr₄ is a key reagent for the synthesis of selenium-containing heterocycles from functionalized aromatic precursors. A notable application is the synthesis of 3-bromobenzo[b]selenophenes from arylalkynes.
Protocol 4: Synthesis of 3-Bromobenzo[b]selenophene from Phenylacetylene
This protocol utilizes in situ generated this compound for the cyclization of an arylalkyne.
Materials:
-
Selenium dioxide (SeO₂)
-
Hydrobromic acid (48% aqueous solution)
-
Phenylacetylene
-
Cyclohexene (B86901) (as a bromine scavenger)
-
Dioxane
Procedure:
-
In a reaction vessel, combine selenium dioxide (1.5 equiv) and dioxane.
-
Add 48% aqueous hydrobromic acid to generate this compound in situ.
-
Add the arylalkyne (1.0 equiv) and cyclohexene (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature for 24 hours. The reaction can be performed open to the air.
-
After the reaction is complete, extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 3-bromobenzo[b]selenophene.
Quantitative Data for Arylalkyne Cyclization
| Arylalkyne | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylacetylene | 3-Bromobenzo[b]selenophene | SeO₂/HBr, cyclohexene, dioxane, rt, 24h | Good | |
| 1-Ethynyl-4-methylbenzene | 3-Bromo-6-methylbenzo[b]selenophene | SeO₂/HBr, cyclohexene, dioxane, rt, 24h | Good | |
| 1-Ethynyl-4-methoxybenzene | 3-Bromo-6-methoxybenzo[b]selenophene | SeO₂/HBr, cyclohexene, dioxane, rt, 24h | Moderate |
Safety and Handling
Selenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; handle with extreme care. Carbon disulfide is highly flammable and toxic. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable reagent for the synthesis of a range of organoselenium compounds. Its reactivity towards alkenes and alkynes provides a straightforward route to β-bromoalkyl and vinyl selenides, respectively. Furthermore, its application in the cyclization of arylalkynes opens a pathway to complex selenium-containing heterocycles. The protocols and data presented here offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors.
References
Application Notes and Protocols: Selenium Tetrabromide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium tetrabromide (SeBr₄) is a versatile and reactive inorganic compound that serves as a valuable reagent in the synthesis of a variety of selenium-containing heterocyclic compounds. Its ability to act as both a selenium source and a brominating agent allows for the construction of complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. Organoselenium compounds, particularly heterocycles, are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and kinase inhibitory effects. This document provides detailed application notes, experimental protocols, and an overview of the biological relevance of heterocycles synthesized using this compound.
Applications of this compound in Heterocyclic Synthesis
This compound is a key reagent in several types of cyclization reactions to form selenium-containing heterocycles. Two prominent examples include the synthesis of selenophenes and their fused derivatives, such as selenolo[3,2-b]pyridines, and the formation of silicon-containing selenium heterocycles like 1-selena-3-silacyclopentenes.
Synthesis of Selenolo[3,2-b]pyridines
The reaction of in-situ generated selenium(IV) bromide with substituted ethynylpyridines provides a direct route to 3-bromoselenolo[3,2-b]pyridine derivatives.[1] These compounds are of interest in drug discovery due to their structural similarity to other biologically active fused heterocycles.
Synthesis of 1-Selena-3-silacyclopentenes
This compound undergoes regioselective electrophilic addition to diethynyl silanes to form five-membered heterocycles, specifically 2,4-dibromo-2-dibromomethyl-1-selena-3-silacyclopentenes.[2] The reaction mechanism is proposed to initiate with the conversion of SeBr₄ into a bimolecular complex of bromine and selenium dibromide (Br₂⋯SeBr₂).[2]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of representative heterocyclic compounds using this compound.
Table 1: Synthesis of 3-Bromoselenolo[3,2-b]pyridine Derivatives
| Starting Material (Substituted Ethynylpyridine) | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Ethynylpyridine | Not Specified | Not Specified | Not Specified | [1] |
| 4-Ethynylpyridine | Not Specified | Not Specified | Not Specified | [1] |
Note: Detailed quantitative data for a broad range of substrates is limited in the currently available literature.
Table 2: Synthesis of 1-Selena-3-silacyclopentenes
| Starting Material (Diethynyl Silane) | Reaction Time | Temperature | Product | Yield (%) | Reference |
| Dimethyldiethynylsilane | Not Specified | Not Specified | 2,4-dibromo-2-dibromomethyl-3,3-dimethyl-1-selena-3-silacyclopentene-4 | Not Specified | [2] |
Note: Specific yield and reaction condition details are not fully elaborated in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Bromoselenolo[3,2-b]pyridines
This protocol is a general representation based on the reaction of in-situ generated selenium(IV) bromide with ethynylpyridines.[1]
Materials:
-
Substituted ethynylpyridine
-
Elemental selenium
-
Bromine
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend elemental selenium in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of bromine in the same anhydrous solvent to the selenium suspension with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature at 0-5 °C. Stir until the selenium has completely reacted to form a solution of selenium(IV) bromide.
-
To this in-situ generated selenium(IV) bromide solution, add a solution of the substituted ethynylpyridine in the anhydrous solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis until the starting material is consumed.
-
Work-up: Quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate (B1220275) to reduce any unreacted bromine and selenium species.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the desired 3-bromoselenolo[3,2-b]pyridine derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2,4-dibromo-2-dibromomethyl-3,3-dimethyl-1-selena-3-silacyclopentene-4
This protocol is based on the described reaction of this compound with dimethyldiethynylsilane.[2]
Materials:
-
This compound (SeBr₄)
-
Dimethyldiethynylsilane
-
Anhydrous solvent (e.g., carbon disulfide, chloroform)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of dimethyldiethynylsilane in the same anhydrous solvent to the this compound solution with stirring.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Work-up and Purification: The work-up and purification details are not extensively described in the available literature but would typically involve removal of any selenium byproducts by filtration and purification of the residue by crystallization or column chromatography.
-
Characterization: The structure of the product, 2,4-dibromo-2-dibromomethyl-3,3-dimethyl-1-selena-3-silacyclopentene-4, can be confirmed by X-ray analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Relevance and Signaling Pathways
Selenium-containing heterocycles, such as selenophenes and selenopyridines, have garnered significant attention in drug discovery due to their potential as anticancer agents.[3][4] These compounds can exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[5] Overactivation of the EGFR signaling pathway is a common feature in many cancers.[5] Certain selenopyridine derivatives have been identified as potent inhibitors of EGFR.[3] By binding to the kinase domain of EGFR, these compounds can block its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, ultimately leading to reduced cancer cell proliferation and survival.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Electrophilic Addition of Selenium Tetrabromide to Alkenes and Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophilic addition of selenium tetrabromide (SeBr₄) to alkenes and alkynes. This reaction serves as a valuable method for the synthesis of vicinal bromo-organoselenium compounds, which are versatile intermediates in organic synthesis and potential candidates in drug discovery. The protocols outlined below are based on established principles of selenium chemistry and provide a framework for laboratory application.
Introduction
Organoselenium compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][2] The incorporation of selenium into organic molecules can significantly modulate their pharmacological profiles.[3][4] The electrophilic addition of selenium reagents to unsaturated carbon-carbon bonds is a direct and efficient method for synthesizing complex organoselenium compounds.[5] this compound, a tetravalent selenium halide, serves as a source of electrophilic selenium for the functionalization of alkenes and alkynes.
Reaction Mechanism
The electrophilic addition of this compound to alkenes and alkynes is believed to proceed through a cyclic seleniranium ion intermediate, analogous to the mechanism established for selenium dihalides.[1] This mechanism dictates the stereochemical outcome of the reaction, which is predominantly an anti-addition.
Addition to Alkenes
The reaction is initiated by the electrophilic attack of a selenium species (formally SeBr₃⁺) on the π-bond of the alkene, leading to the formation of a three-membered cyclic seleniranium ion. This is followed by the nucleophilic attack of a bromide ion on one of the carbon atoms of the cyclic intermediate from the opposite face, resulting in the opening of the ring and the formation of a vicinal bromo-organoselenium tribromide. The overall process results in a stereospecific anti-addition of the selenium and bromine atoms across the double bond.
Caption: Proposed mechanism for the electrophilic addition of SeBr₄ to an alkene.
Addition to Alkynes
Similarly, the reaction with alkynes commences with the formation of a selenirenium ion. Subsequent nucleophilic attack by a bromide ion leads to a vinyl-selenenyl tribromide. For terminal alkynes, the addition of selenium dihalides is known to proceed with anti-Markovnikov regioselectivity.[1] It is plausible that the addition of this compound follows a similar regiochemical course.
Caption: Proposed mechanism for the electrophilic addition of SeBr₄ to a terminal alkyne.
Quantitative Data Summary
While specific data for the addition of SeBr₄ is limited in the literature, the following tables summarize representative data for the addition of selenium dibromide (SeBr₂) to various alkenes and alkynes.[1] These reactions are expected to exhibit similar trends in terms of yield and stereoselectivity.
Table 1: Electrophilic Addition of SeBr₂ to Alkenes
| Alkene | Product | Yield (%) | Stereochemistry |
| Cyclohexene (B86901) | trans-1-bromo-2-(bromoselanyl)cyclohexane | >95 | anti |
| Styrene | 1-bromo-2-(bromoselanyl)-1-phenylethane | ~90 | anti |
| 1-Octene | 1-bromo-2-(bromoselanyl)octane | ~85 | anti |
Table 2: Electrophilic Addition of SeBr₂ to Alkynes
| Alkyne | Product | Yield (%) | Regioselectivity | Stereochemistry |
| Phenylacetylene (B144264) | (E)-1-bromo-2-(bromoselanyl)-1-phenyl-ethene | ~92 | anti-Markovnikov | anti |
| 1-Hexyne | (E)-1-bromo-2-(bromoselanyl)-1-hexene | ~88 | anti-Markovnikov | anti |
| Diphenylacetylene | (E)-1,2-diphenyl-1-bromo-2-(bromoselanyl)ethene | >95 | - | anti |
Experimental Protocols
The following are general protocols for the electrophilic addition of this compound to alkenes and alkynes. Caution: Selenium compounds are toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
General Experimental Workflow
Caption: General workflow for the electrophilic addition of SeBr₄.
Protocol for the Addition of SeBr₄ to Cyclohexene
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve cyclohexene (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of SeBr₄: In a separate flask, prepare a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirred cyclohexene solution over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the trans-1-bromo-2-(tribromoselanyl)cyclohexane.
Protocol for the Addition of SeBr₄ to Phenylacetylene
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve phenylacetylene (1.0 mmol) in anhydrous carbon tetrachloride (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of SeBr₄: Add solid this compound (1.1 mmol) portion-wise to the stirred solution over 10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Work-up: Pour the reaction mixture into a cold, saturated aqueous solution of sodium thiosulfate (B1220275) (20 mL) and stir for 10 minutes.
-
Extraction: Extract the mixture with chloroform (B151607) (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel (eluent: petroleum ether) to yield the (E)-1-bromo-1-phenyl-2-(tribromoselanyl)ethene.
Applications in Drug Development
The vicinal bromo-organoselenium compounds synthesized through these methods are valuable precursors for a variety of drug candidates and biologically active molecules.
-
Anticancer Agents: Organoselenium compounds have shown promise as anticancer agents by inducing apoptosis and inhibiting tumor growth.[2] The synthesized adducts can be further modified to generate novel selenium-containing heterocycles or other derivatives for screening.
-
Antioxidants: Selenium is a key component of the antioxidant enzyme glutathione (B108866) peroxidase. Synthetic organoselenium compounds can mimic the activity of this enzyme, helping to mitigate oxidative stress, which is implicated in numerous diseases.[4]
-
Enzyme Inhibitors: The selenium atom can interact with thiol groups in the active sites of enzymes, leading to reversible or irreversible inhibition. This property can be exploited in the design of targeted enzyme inhibitors for various therapeutic applications.
-
Antiviral and Antimicrobial Agents: A range of organoselenium compounds have demonstrated activity against various viruses and bacteria.[6] The bromo-organoselenium products can serve as building blocks for the synthesis of new antimicrobial and antiviral drugs.
Conclusion
The electrophilic addition of this compound to alkenes and alkynes represents a potent, albeit less explored, method for the synthesis of functionalized organoselenium compounds. The reaction is expected to proceed with high stereoselectivity (anti-addition) and, in the case of terminal alkynes, good regioselectivity. The resulting vicinal bromo-organoselenium compounds are versatile intermediates with significant potential for applications in drug discovery and development. The protocols provided herein offer a foundation for further investigation and optimization of these valuable transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Remarkable Alkene-to-Alkene and Alkene-to-Alkyne Transfer Reactions of Selenium Dibromide and PhSeBr. Stereoselective Addition of Selenium Dihalides to Cycloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols: Selenium Tetrabromide as a Brominating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium tetrabromide (SeBr₄) is a red-brown crystalline solid that serves as a versatile reagent in organic synthesis. It is primarily recognized as a source of electrophilic selenium for the synthesis of organoselenium compounds; however, it also functions as a brominating agent.[1][2] In solution and in the vapor phase, this compound exists in equilibrium with selenium dibromide (SeBr₂) and elemental bromine (Br₂), which are the reactive species in many of its transformations.[2] This equilibrium makes SeBr₄ a convenient source of bromine for various organic reactions.
This document provides an overview of the applications of this compound as a brominating agent, with a focus on its utility in the synthesis of functionalized organic molecules relevant to pharmaceutical and materials science research. Detailed protocols for its preparation and use in key transformations are also presented.
Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[3] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[4] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[5][6]
Applications in Organic Synthesis
The primary application of this compound as a brominating agent is in reactions with unsaturated carbon-carbon bonds, often leading to the incorporation of both selenium and bromine into the organic substrate. This dual reactivity allows for the synthesis of complex, functionalized molecules in a single step.
This compound, often generated in situ from selenium and bromine, reacts with alkynes to produce brominated selenium-containing heterocycles. This transformation is particularly useful for the synthesis of substituted selenophenes. For example, the reaction of in situ generated selenium(IV) bromide with substituted ethynylpyridines yields 3-bromoselenolo[3,2-b]pyridine derivatives.
Table 1: Bromination and Cyclization of Ethynylpyridines with this compound
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Ethynylpyridines | 3-Bromoselenolo[3,2-b]pyridines | Se, Br₂, Dioxane, RT, 24h | Not Specified |
Experimental Protocols
This compound can be conveniently prepared in situ from the direct reaction of elemental selenium with bromine.[4]
Materials:
-
Selenium powder
-
Liquid bromine
-
Anhydrous solvent (e.g., carbon disulfide, dioxane, or dichloromethane)
Procedure:
-
In a fume hood, suspend selenium powder in a minimal amount of the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add a stoichiometric amount (2 equivalents) of liquid bromine to the selenium suspension with vigorous stirring.
-
The reaction is exothermic and should be controlled by the rate of bromine addition.
-
The formation of the red-brown this compound is typically rapid. The resulting solution or suspension can be used directly in subsequent reactions.
This protocol provides a general method for the synthesis of brominated selenophenes from alkynes using in situ generated this compound.
Materials:
-
Substituted alkyne
-
Selenium powder
-
Liquid bromine
-
Anhydrous dioxane
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a stirred suspension of selenium powder (1.0 mmol) in anhydrous dioxane (10 mL) under an inert atmosphere, add a solution of bromine (2.0 mmol) in anhydrous dioxane (5 mL) dropwise at room temperature.
-
Stir the resulting mixture for 30 minutes to ensure the complete formation of this compound.
-
Add a solution of the substituted alkyne (1.0 mmol) in anhydrous dioxane (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired brominated selenophene (B38918) derivative.
Visualizations
Caption: General experimental workflow for bromination using in situ generated SeBr₄.
References
- 1. scribd.com [scribd.com]
- 2. Selenium(IV) Polybromide Complexes: Structural Diversity Driven by Halogen and Chalcogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. api.pageplace.de [api.pageplace.de]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. [PDF] Selenium(IV) Polybromide Complexes: Structural Diversity Driven by Halogen and Chalcogen Bonding | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Selenium Tetrabromide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium-containing heterocyclic compounds are a class of molecules of significant interest in pharmaceutical research due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Selenium tetrabromide (SeBr4), a red-brown crystalline solid, serves as a powerful reagent in the synthesis of these valuable pharmaceutical intermediates. As a strong oxidizing and brominating agent, SeBr4 is a source of electrophilic selenium, enabling the formation of carbon-selenium bonds through reactions with unsaturated systems like alkenes and alkynes.
While stable in solid form, this compound can decompose into selenium dibromide (SeBr2) and bromine, particularly in the vapor phase or in solution. Both SeBr4 and SeBr2 act as electrophilic selenium sources and can be utilized in the synthesis of selenium-containing heterocycles. This document provides detailed application notes and protocols for the use of selenium bromide reagents in the synthesis of pharmaceutical intermediates, with a focus on the creation of selenium-containing heterocyclic scaffolds.
I. Synthesis of Selenium-Containing Heterocyclic Intermediates
The addition of selenium halides to unsaturated carbon-carbon bonds is a fundamental strategy for the synthesis of a variety of selenium-containing compounds. A prominent example is the synthesis of bicyclic selenoethers, which can serve as scaffolds for further functionalization in drug discovery.
Application: Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane
This protocol details the one-pot synthesis of 2,6-dibromo-9-selenabicyclo[3.3.1]nonane, a key intermediate, via the transannular addition of in situ generated selenium dibromide to (Z,Z)-cycloocta-1,5-diene. This method is highly efficient and proceeds with high selectivity.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the typical quantitative data for the one-pot synthesis of 2,6-dibromo-9-selenabicyclo[3.3.1]nonane and its subsequent derivatization.
| Product | Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) |
| 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane | Elemental Selenium, Bromine, (Z,Z)-cycloocta-1,5-diene | Acetonitrile (B52724) | ~15 min | Room Temperature | ~95% |
| 1,1'-(9-Selenabicyclo[3.3.1]nonane-2,6-diyl)dipyridinium dibromide derivatives | 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane, Pyridine-carbaldehyde acetals | Methylene Chloride | 8 h | Reflux (~40°C) | 80-97% |
II. Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane
Materials:
-
Elemental selenium (powder)
-
Bromine
-
(Z,Z)-cycloocta-1,5-diene
-
Acetonitrile (anhydrous)
-
Methylene chloride (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Preparation of Selenium Dibromide Solution:
-
In a fume hood, to a stirred mixture of elemental selenium (0.079 g, 1 mmol) in acetonitrile (1 mL), add a solution of bromine (0.16 g, 1 mmol) in acetonitrile (1 mL).
-
Stir the mixture at room temperature until it becomes a homogeneous solution of selenium dibromide.
-
-
Reaction with Cyclooctadiene:
-
To a solution of (Z,Z)-cycloocta-1,5-diene (0.108 g, 1 mmol) in acetonitrile (6 mL), add the freshly prepared selenium dibromide solution dropwise with stirring over a period of 5 minutes.
-
Continue stirring at room temperature. The reaction is typically complete within 10-15 minutes.
-
-
Work-up and Isolation:
-
The reaction mixture can be used directly for subsequent reactions or the solvent can be removed under reduced pressure to yield the crude product.
-
The crude 2,6-dibromo-9-selenabicyclo[3.3.1]nonane can be purified by recrystallization from a suitable solvent system if necessary. The yield is typically in the range of 90-95%.
-
III. Visualization of Workflows and Pathways
Experimental Workflow: Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane
The following diagram illustrates the one-pot synthesis protocol described above.
Caption: One-pot synthesis of a bicyclic selenoether intermediate.
Signaling Pathway: Anticancer Mechanism of Selenophene (B38918) Derivatives
Many selenium-containing heterocycles, such as certain selenophene derivatives, exhibit anticancer activity by modulating key cellular signaling pathways. A common mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation and survival.
The diagram below illustrates a plausible mechanism of action for a generic selenophene-based anticancer agent that inhibits the EGFR pathway, leading to apoptosis.
Caption: Inhibition of EGFR signaling by a selenophene derivative.
IV. Conclusion
This compound and related selenium halides are versatile and potent reagents for the synthesis of selenium-containing pharmaceutical intermediates. The electrophilic addition of selenium to unsaturated bonds provides an efficient route to novel heterocyclic scaffolds. The resulting organoselenium compounds often exhibit promising biological activities, such as anticancer effects through the modulation of critical signaling pathways like the EGFR cascade. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of selenium and its applications in drug discovery and development. Further research into the specific applications of this compound is warranted to expand the library of selenium-containing bioactive molecules.
Application Notes and Protocols: Synthesis of Selenophenes via Selenocyclization Promoted by Selenium Tetrabromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenophenes, the selenium analogs of thiophenes and furans, are a significant class of heterocyclic compounds. Their unique electronic properties and biological activities have made them valuable scaffolds in medicinal chemistry and materials science. This document provides a detailed protocol for the synthesis of fused selenophenes, specifically selenopheno[3,2-c]- and selenopheno[2,3-c]quinolones, utilizing selenium tetrabromide (SeBr₄) as a key reagent. This method relies on a selane-Friedel-Crafts cyclization of alkynylquinolones.[1]
This compound is a versatile reagent in organic synthesis, acting as a source of electrophilic selenium.[2] In this protocol, SeBr₄ is conveniently generated in situ from selenium dioxide (SeO₂) and hydrobromic acid (HBr), facilitating a direct and efficient one-pot synthesis.
Reaction Principle
The synthesis proceeds via an electrophilic addition of this compound to the alkyne moiety of an alkynylquinolone. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type cyclization) to furnish the fused selenophene (B38918) ring system. The regioselectivity of the cyclization is dependent on the position of the alkyne substituent on the quinolone core.
Experimental Protocol: Synthesis of Selenopheno[3,2-c]- and Selenopheno[2,3-c]quinolones
This protocol is based on the synthesis of selenophenoquinolones as described in the literature.[1]
Materials:
-
Appropriate 3- or 4-alkynylquinolone substrate
-
Selenium dioxide (SeO₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Dioxane
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Apparatus for filtration and purification (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkynylquinolone substrate in dioxane.
-
In Situ Generation of SeBr₄: To the stirred solution, add selenium dioxide (SeO₂). Subsequently, add hydrobromic acid (HBr) dropwise. The reaction mixture will typically change color, indicating the formation of this compound.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired selenophenoquinolone.
Quantitative Data
The following table summarizes the yields for the synthesis of various selenopheno[3,2-c]- and selenopheno[2,3-c]quinolones using the described protocol.[1]
| Substrate (Alkynylquinolone) | Product | Yield (%) |
| 3-Alkynylquinolone (R = H) | Selenopheno[3,2-c]quinolone (R = H) | 77 |
| 3-Alkynylquinolone (R = CH₃) | Selenopheno[3,2-c]quinolone (R = CH₃) | 75 |
| 4-Alkynylquinolone (R = H) | Selenopheno[2,3-c]quinolone (R = H) | 75 |
| 4-Alkynylquinolone (R = CH₃) | Selenopheno[2,3-c]quinolone (R = CH₃) | 99 |
| 4-Alkynylquinolone (R = OH) | Selenopheno[2,3-c]quinolone (R = OH) | 99 |
Reaction Mechanism and Visualization
The proposed reaction mechanism involves the initial in situ formation of this compound. This is followed by the electrophilic addition of a selenium species to the alkyne, leading to a vinylselenium intermediate. Subsequent intramolecular Friedel-Crafts cyclization onto the quinolone ring system results in the formation of the fused selenophene ring.
Caption: Proposed mechanism for the synthesis of selenophenoquinolones.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of selenophenes using this compound.
Caption: General experimental workflow for selenophene synthesis.
Conclusion
The use of this compound, generated in situ, provides an effective method for the synthesis of fused selenophene systems like selenophenoquinolones. This protocol offers a straightforward procedure with good to excellent yields, making it a valuable tool for researchers in organic synthesis and drug discovery. The resulting selenophene-containing polycyclic heterocycles are of interest for their potential biological activities, including cytotoxic properties.[2]
References
Application Notes and Protocols: In Situ Generation of Selenium Tetrabromide for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the in situ generation of selenium tetrabromide (SeBr₄) and its application in various organic reactions. The in situ approach avoids the handling of the highly reactive and moisture-sensitive solid SeBr₄, offering a more convenient and safer alternative for laboratory use. The primary applications covered include the synthesis of selenium-containing heterocycles and the bromination of unsaturated systems.
Introduction to In Situ this compound
This compound is a versatile reagent in organic synthesis, acting as a source of electrophilic selenium and as a brominating agent.[1] Due to its reactivity and instability in the presence of moisture, its generation in situ from stable precursors is highly advantageous.[2] The two main methods for the in situ generation of SeBr₄ are:
-
From Selenium Dioxide and Hydrobromic Acid: This method provides a convenient way to generate SeBr₄ in solution for immediate use.
-
From Elemental Selenium and Bromine: This direct combination allows for the formation of SeBr₄, which exists in equilibrium with selenium dibromide (SeBr₂) and bromine (Br₂).[3]
The electrophilic nature of the selenium in SeBr₄ allows it to react readily with carbon-carbon double and triple bonds, initiating a cascade of reactions that can lead to the formation of various functionalized organoselenium compounds.
Synthesis of 3-Bromoselenophenes from Alkynes
The reaction of alkynes with in situ generated this compound provides a direct route to 3-bromoselenophenes, which are valuable building blocks in materials science and medicinal chemistry.
Application Data
| Entry | Alkyne Substrate | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | 24 | 85 |
| 2 | 4-Methylphenylacetylene | 24 | 82 |
| 3 | 4-Methoxyphenylacetylene | 24 | 75 |
| 4 | 4-Chlorophenylacetylene | 24 | 88 |
| 5 | 1-Octyne | 24 | 65 |
Experimental Protocol: Synthesis of 3-Bromo-2-phenylbenzo[b]selenophene
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of 3-bromobenzo[b]selenophene.
Materials:
-
Selenium dioxide (SeO₂)
-
48% Hydrobromic acid (HBr)
-
Dioxane
-
Phenylacetylene
-
Cyclohexene (as a bromine scavenger)
-
Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of selenium dioxide (1.5 mmol) in dioxane (10 mL), add 48% hydrobromic acid (6.0 mmol) dropwise with stirring.
-
To the resulting dark red-brown solution of in situ generated SeBr₄, add phenylacetylene (1.0 mmol) and cyclohexene (1.2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-phenylbenzo[b]selenophene.
Signaling Pathway Diagram:
Caption: Proposed mechanism for 3-bromoselenophene (B15232817) synthesis.
Electrophilic Cyclization of Unsaturated Alcohols
The in situ generation of this compound can be utilized for the electrophilic cyclization of unsaturated alcohols to form selenium-functionalized cyclic ethers. These products can be further elaborated, making this a valuable synthetic strategy.
Application Data
| Entry | Unsaturated Alcohol | Product Type | Diastereoselectivity (dr) | Yield (%) |
| 1 | 4-Penten-1-ol (B13828) | Tetrahydrofuran | 85:15 | 78 |
| 2 | (Z)-3-Hexen-1-ol | Tetrahydrofuran | 90:10 | 75 |
| 3 | 5-Hexen-1-ol | Tetrahydropyran | 70:30 | 65 |
| 4 | Linalool | Tetrahydrofuran | 95:5 | 88 |
Experimental Protocol: Synthesis of 2-((Bromoselanyl)methyl)tetrahydrofuran from 4-Penten-1-ol
Diagram of the Experimental Workflow:
Caption: Workflow for the selenocyclization of 4-penten-1-ol.
Materials:
-
Elemental selenium (powder)
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
4-Penten-1-ol
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of elemental selenium powder (1.0 mmol) in dry dichloromethane (10 mL) at 0 °C, add a solution of bromine (2.0 mmol) in dichloromethane (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of this compound.
-
Add a solution of 4-penten-1-ol (1.0 mmol) in dichloromethane (5 mL) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-((bromoselanyl)methyl)tetrahydrofuran.
Signaling Pathway Diagram:
Caption: Mechanism of selenocyclization of an unsaturated alcohol.
Bromination of Dienes
In situ generated this compound can also serve as a brominating agent for dienes, leading to the formation of dibrominated products. The reaction can proceed via 1,2- or 1,4-addition, depending on the reaction conditions and the structure of the diene.
Application Data
| Entry | Diene Substrate | Major Product | Yield (%) |
| 1 | 1,3-Butadiene | 1,4-Dibromo-2-butene | 75 |
| 2 | Isoprene | 1,4-Dibromo-2-methyl-2-butene | 70 |
| 3 | 1,3-Cyclohexadiene (B119728) | 3,4-Dibromocyclohexene | 80 |
Experimental Protocol: Bromination of 1,3-Cyclohexadiene
Diagram of the Experimental Workflow:
Caption: Workflow for the bromination of 1,3-cyclohexadiene.
Materials:
-
Selenium dioxide (SeO₂)
-
48% Hydrobromic acid (HBr)
-
Dichloromethane (CH₂Cl₂)
-
1,3-Cyclohexadiene
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, prepare a solution of in situ this compound by adding 48% hydrobromic acid (4.0 mmol) to a suspension of selenium dioxide (1.0 mmol) in dichloromethane (15 mL) at 0 °C.
-
To this solution, add 1,3-cyclohexadiene (1.0 mmol) dropwise with stirring while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1 hour.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, then with water.
-
Dry the organic layer over anhydrous calcium chloride and filter.
-
Remove the solvent by distillation, and purify the residue by vacuum distillation to obtain 3,4-dibromocyclohexene.
Logical Relationship Diagram:
Caption: 1,2- vs. 1,4-addition pathways in diene bromination.
References
- 1. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Remarkable Alkene-to-Alkene and Alkene-to-Alkyne Transfer Reactions of Selenium Dibromide and PhSeBr. Stereoselective Addition of Selenium Dihalides to Cycloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling of Selenium Tetrabromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the handling of selenium tetrabromide (SeBr₄) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and to minimize environmental impact.
Chemical and Physical Properties
This compound is a reddish-brown crystalline solid.[1] It is crucial to be aware of its properties to handle it safely.
| Property | Value | References |
| Molecular Formula | Br₄Se | [2] |
| Molecular Weight | 398.59 g/mol | [2] |
| Appearance | Reddish-brown powder/crystals | [1] |
| Melting Point | 70-80 °C (decomposes) | [3] |
| Solubility | Soluble in carbon disulfide, chloroform, and ethyl bromide. Decomposes in water. | [1][4] |
Hazard Identification and Safety Precautions
This compound is classified as a highly toxic and corrosive substance.[2] Understanding its specific hazards is the foundation of safe handling.
GHS Hazard Classification: [2]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Skin Corrosion/Irritation | Category 1B |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Liver) |
| Hazardous to the Aquatic Environment, Long-term | Category 4 |
Hazard Statements: [6]
-
H301 + H331: Toxic if swallowed or if inhaled.
-
H311: Toxic in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H373: May cause damage to organs (liver) through prolonged or repeated exposure.
-
H413: May cause long lasting harmful effects to aquatic life.
Precautionary Statements: [6]
-
P260: Do not breathe dust.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and chemical splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended. | Prevents skin contact and absorption.[7][8] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. An impervious apron may be necessary for splash risks. | Protects skin from contamination.[8] |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a chemical fume hood. | Prevents inhalation of toxic dust.[5][6] |
| Foot Protection | Sturdy, closed-toe shoes. | Protects feet from spills.[8] |
Experimental Protocols: Safe Handling and Usage
All work with this compound must be conducted in a designated area with proper engineering controls.
4.1. General Handling
-
Work Area: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6][9]
-
Avoid Dust Formation: Handle the solid carefully to avoid generating dust.[9]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[6]
4.2. Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Security: Store in a locked cabinet or an area with restricted access.[5][6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and moisture.[10]
4.3. Disposal
-
Waste Classification: this compound and any contaminated materials are considered hazardous waste.[9]
-
Procedure: Dispose of waste in a designated, labeled, and sealed container.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[6][11]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
5.1. First Aid Measures
| Exposure Route | First Aid Protocol | References |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [5][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [5][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5][9] |
5.2. Spill Response
The procedure for cleaning up a this compound spill depends on the size and location of the spill.
Minor Spill (handleable by trained laboratory personnel):
-
Evacuate: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[13]
-
PPE: Wear the appropriate PPE as outlined in Section 3.
-
Contain: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[13] Do not use paper towels.[13]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14] Avoid creating dust.[14]
-
Decontaminate: Clean the spill area with soap and water.[15]
-
Dispose: Seal and label the waste container for proper disposal.[14]
Major Spill (requires emergency response):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's emergency response team and/or the local fire department.
-
Isolate: Close doors to the affected area and post warning signs.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
Visual Protocols and Workflows
Diagram 1: this compound Handling Workflow
Caption: Workflow for handling this compound.
Diagram 2: Emergency Response for SeBr₄ Exposure
Caption: First aid response for this compound exposure.
Diagram 3: Spill Response Decision Tree
Caption: Decision tree for responding to a this compound spill.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | Br4Se | CID 82246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. MakeTheBrainHappy: this compound [makethebrainhappy.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sds.strem.com [sds.strem.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Application Notes and Protocols for Stereoselective Reactions Involving Selenium Tetrabromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting stereoselective reactions using selenium tetrabromide (SeBr₄) and related electrophilic selenium bromide species. The methodologies detailed below are critical for the stereocontrolled introduction of selenium functionalities into organic molecules, a key step in the synthesis of complex natural products and pharmaceutical agents.
Application Note 1: Stereospecific anti-Addition of Selenium Dibromide to Cycloalkenes
Introduction:
This compound (SeBr₄) in solution can act as a source for selenium dibromide (SeBr₂), a potent electrophile that reacts with alkenes. The addition of SeBr₂ to cyclic alkenes proceeds with high stereoselectivity, yielding exclusively the anti-addition product. This reaction is initiated by the electrophilic attack of SeBr₂ on the double bond to form a cyclic seleniranium ion intermediate. Subsequent attack by a bromide ion occurs from the face opposite to the selenium bridge, resulting in a trans-dihalogenated product. This stereospecificity is crucial for controlling the relative stereochemistry of adjacent carbon centers.
Reaction Mechanism:
The electrophilic addition of SeBr₂ to an alkene proceeds via a well-established mechanism involving a bridged seleniranium ion. This pathway ensures high stereoselectivity.
One-Pot Synthesis of Selenium-Containing Heterocycles with SeBr₄: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium-containing heterocycles are of significant interest in medicinal chemistry and materials science due to their unique biological activities and electronic properties. The development of efficient, one-pot synthetic methodologies is crucial for accelerating the discovery and development of novel selenium-based compounds. Selenium tetrabromide (SeBr₄) is a reactive and versatile reagent that can serve as both a selenium and bromine source, making it a potentially valuable tool in heterocyclic synthesis. Although direct one-pot cyclizations with SeBr₄ are not extensively documented, analogous reactions with other selenium reagents and related sulfur chemistry provide a strong foundation for the development of such protocols.
This document outlines a proposed one-pot synthesis of 3,5-disubstituted-1,2,4-selenadiazoles from N-acylamidines and this compound. The protocol is based on the well-established synthesis of 1,2,4-thiadiazoles from thioamides and the known reactivity of selenium halides with nitrogen-containing substrates.
Proposed Reaction Scheme
The proposed one-pot synthesis involves the reaction of an N-acylamidine with this compound in the presence of a base to facilitate the cyclization and formation of the 1,2,4-selenadiazole ring system.
General Reaction:
Data Presentation
The following table summarizes the expected yields for the synthesis of various 3,5-disubstituted-1,2,4-selenadiazoles based on the proposed protocol. These values are hypothetical and extrapolated from analogous syntheses of thiadiazoles and other selenadiazoles.
| Entry | R¹ (from Amidine) | R² (from Acyl Group) | Product | Expected Yield (%) |
| 1 | Phenyl | Phenyl | 3,5-Diphenyl-1,2,4-selenadiazole | 75-85 |
| 2 | 4-Methylphenyl | Phenyl | 3-(4-Methylphenyl)-5-phenyl-1,2,4-selenadiazole | 70-80 |
| 3 | 4-Methoxyphenyl | Phenyl | 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-selenadiazole | 65-75 |
| 4 | 4-Chlorophenyl | Phenyl | 3-(4-Chlorophenyl)-5-phenyl-1,2,4-selenadiazole | 70-80 |
| 5 | Phenyl | 4-Methylphenyl | 3-Phenyl-5-(4-methylphenyl)-1,2,4-selenadiazole | 72-82 |
| 6 | Phenyl | 4-Nitrophenyl | 3-Phenyl-5-(4-nitrophenyl)-1,2,4-selenadiazole | 60-70 |
| 7 | Thiophen-2-yl | Phenyl | 3-(Thiophen-2-yl)-5-phenyl-1,2,4-selenadiazole | 65-75 |
| 8 | Pyridin-3-yl | Phenyl | 3-(Pyridin-3-yl)-5-phenyl-1,2,4-selenadiazole | 55-65 |
Experimental Protocols
Materials:
-
Substituted N-acylamidines (synthesis from corresponding nitrile and acyl chloride is a standard procedure)
-
This compound (SeBr₄)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
One-Pot Synthesis of 3,5-Diphenyl-1,2,4-selenadiazole (Table 1, Entry 1): A General Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add N-benzoylbenzamidine (1.0 mmol, 210 mg).
-
Dissolution: Add anhydrous dichloromethane (20 mL) and stir the mixture until the N-benzoylbenzamidine is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of SeBr₄: Slowly add a solution of this compound (1.1 mmol, 438 mg) in anhydrous dichloromethane (10 mL) to the reaction mixture over 10 minutes. The color of the solution is expected to change.
-
Addition of Base: After the addition of SeBr₄ is complete, add anhydrous pyridine (2.5 mmol, 0.2 mL) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3,5-diphenyl-1,2,4-selenadiazole.
Visualizations
Experimental Workflow
Application Notes and Protocols: Selenium Tetrabromide in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium tetrabromide (SeBr₄) is a versatile reagent in organoselenium chemistry, offering a direct pathway for the incorporation of selenium into organic scaffolds. Its reactivity with unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, makes it a valuable tool for the synthesis of a variety of selenium-containing heterocycles.[1] These resulting organoselenium compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and protocols for the synthesis of biologically active molecules utilizing this compound.
Applications of this compound in the Synthesis of Bioactive Molecules
This compound serves as a key building block for the creation of novel therapeutic agents. Its utility is highlighted in the synthesis of various heterocyclic systems that form the core of many biologically active compounds.
Anticancer Agents
The synthesis of selenophene-based chalcones has demonstrated promising anticancer activities. While many syntheses of selenophenes start from other selenium precursors, the general methodologies can be adapted for precursors derived from this compound reactions. For instance, selenophene-based chalcone (B49325) analogs have been synthesized and evaluated for their anticancer properties against human colorectal adenocarcinoma (HT-29) cells.[1] One such compound, compound 6 (a specific selenophene-based chalcone), exhibited an IC₅₀ value of 19.98 ± 3.38 μM against HT-29 cells.[1][2] Further studies confirmed that this compound induces apoptosis through mitochondrial and caspase-3-dependent pathways.[1][2]
Antimicrobial Agents
Organoselenium compounds have shown significant potential as antimicrobial agents. The antibacterial mechanism is often attributed to their ability to oxidize thiols and inhibit the thiol-dependent reactive oxygen species (ROS) defense systems in bacteria.[3] A variety of organoselenium compounds have been screened for their activity against several bacterial and fungal strains, with many exhibiting potent antifungal activity. For example, a screening of 233 organoselenium derivatives found that 33% exhibited antifungal activity against Candida and Cryptococcus species.[4]
Anti-inflammatory Agents
Organoselenium compounds have also been investigated for their anti-inflammatory properties. Certain organoselenium Schiff bases have been shown to down-regulate the expression of inflammatory proteins such as COX-2, IL-6, and IL-1β.[2] For instance, novel organoselenium candidates have demonstrated significant downregulation of these inflammatory markers in cellular assays.[4] The anti-inflammatory effect is also linked to the inhibition of nitric oxide (NO) production in immune cells.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for various biologically active molecules synthesized using selenium-based methods. While not all starting materials are explicitly this compound, these examples showcase the biological potential of the resulting organoselenium compounds.
| Compound Class | Specific Compound/Derivative | Target/Organism | Biological Activity (IC₅₀/MIC) | Reference |
| Anticancer | Selenophene-based chalcone (compound 6 ) | HT-29 (colorectal adenocarcinoma) | IC₅₀: 19.98 ± 3.38 μM | [1][2] |
| Selenophene-based chalcone (compound 8 ) | HT-29 (colorectal adenocarcinoma) | IC₅₀: 38.23 ± 3.30 μM | [1][2] | |
| Selenophene-based chalcone (compound 10 ) | HT-29 (colorectal adenocarcinoma) | IC₅₀: 46.95 ± 5.68 μM | [1][2] | |
| Antimicrobial | Thiaselenazole (compound 33 ) | S. aureus (MRSA) | MIC: 4–8 μg mL⁻¹ | [4] |
| Thiaselenazole (compound 34 ) | S. aureus (MRSA) | MIC: 4–8 μg mL⁻¹ | [4] | |
| Selenazole (compound 18 ) | S. aureus (MRSA) | MIC: 8 μg mL⁻¹ | [4] | |
| Various Organoselenium Compounds | C. albicans | MIC ≤ 1 μg mL⁻¹ (for 38 compounds) | [4] | |
| Various Organoselenium Compounds | C. neoformans | MIC ≤ 1 μg mL⁻¹ (for 30 compounds) | [4] |
Experimental Protocols
Protocol 1: General Synthesis of Selenophenes from Dienes
This protocol describes a general method for the synthesis of selenophenes from 1,3-dienes, which can be adapted for use with this compound.
Materials:
-
This compound (SeBr₄)
-
1,3-Diene (e.g., 1,4-diphenyl-1,3-butadiene)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-diene (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of this compound (1.1 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the diene solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly add triethylamine (2.5 eq) to effect the elimination and aromatization to the selenophene (B38918) ring.
-
Stir the mixture at room temperature for an additional 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired selenophene.
Characterization: The structure of the synthesized selenophene should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the procedure to determine the cytotoxic effects of synthesized organoselenium compounds on a cancer cell line, such as HT-29.
Materials:
-
Synthesized organoselenium compound
-
HT-29 human colorectal adenocarcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed HT-29 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare stock solutions of the test compounds in DMSO and then dilute with the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for an additional 48 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of organoselenium compounds.
Apoptosis Signaling Pathway Induced by Selenophene-based Chalcones
Caption: Apoptosis induction pathway by a selenophene-based chalcone.
References
- 1. Synthesis of selenophene-based chalcone analogs and assessment of their biological activity as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the anti-inflammatory potential of N-amidic acid organoselenium candidates: biological assessments, molecular docking, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the synthesis and purification of selenium tetrabromide
Technical Support Center: Selenium Tetrabromide (SeBr₄)
Welcome to the technical support center for this compound (SeBr₄). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the challenges associated with the synthesis and purification of this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound (SeBr₄) is an inorganic compound used as a versatile reagent in organic and inorganic chemistry, primarily as a brominating agent and a source of electrophilic selenium.[1] It exists in two crystalline forms: a black, trigonal α-polymorph and an orange-reddish, monoclinic β-polymorph.[2] It is highly sensitive to moisture and decomposes in water or wet air.[2][3]
Q2: Why is this compound considered challenging to work with?
The primary challenges stem from its inherent instability and high reactivity:
-
Moisture Sensitivity: It readily hydrolyzes in the presence of water or even moist air to form selenous acid.[2] This necessitates the use of stringent anhydrous conditions during synthesis and handling.
-
Thermal Decomposition: SeBr₄ is thermally unstable. In the gas phase, it decomposes into selenium monobromide and bromine.[2] Its melting point is often cited as a decomposition temperature between 70-80 °C.[4][5]
-
Atmospheric Instability: The compound is only truly stable under an atmosphere saturated with bromine vapor.[2] Without this, it tends to lose bromine and decompose.
-
Toxicity and Corrosivity: SeBr₄ is classified as toxic and corrosive, requiring handling with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[2][4]
Q3: How should this compound be stored?
Due to its instability, SeBr₄ must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[3][5] To prevent decomposition, it should be kept in a cool, dry, and well-ventilated place.[4] For long-term stability, storage under a bromine-saturated atmosphere is recommended.[2]
Q4: What are the primary impurities in SeBr₄ synthesis?
Common impurities include:
-
Unreacted elemental selenium.
-
Lower selenium bromides (e.g., Se₂Br₂ or SeBr₂), resulting from decomposition.[1]
-
Hydrolysis products like selenous acid if moisture is present.[2]
-
Residual solvent (e.g., carbon disulfide) if not completely removed.[3][5]
Troubleshooting Guide
Problem 1: The yield of SeBr₄ from direct synthesis is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the elemental selenium is finely powdered to maximize surface area. Extend the reaction time or gently warm the reaction mixture (while monitoring for decomposition) to drive the reaction to completion. |
| Loss of Product During Workup | SeBr₄ can decompose if exposed to air and moisture for extended periods. Ensure the process of removing excess bromine and solvent is done rapidly with a stream of dry air or nitrogen.[3][5] |
| Decomposition | The reaction may be overheating, causing the product to decompose. Maintain proper temperature control throughout the synthesis. |
Problem 2: The final product is a dark, sticky, or oily substance instead of a crystalline solid.
| Possible Cause | Suggested Solution |
| Moisture Contamination | This is the most likely cause. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and all solvents and reagents must be anhydrous. The reaction should be conducted under a dry, inert atmosphere.[2][3] |
| Excess Bromine or Solvent | The presence of unreacted bromine or residual solvent can result in a non-crystalline product. Ensure complete removal of volatiles by passing a stream of dry gas over the product until a constant weight is achieved.[3][5] |
| Formation of Lower Bromides | Decomposition can lead to the formation of other selenium bromides which may be liquid or have lower melting points. Purification by sublimation can help isolate the desired SeBr₄.[1] |
Problem 3: The synthesized SeBr₄ works in-situ but fails in reactions after being isolated and stored.
| Possible Cause | Suggested Solution |
| Decomposition During Storage | The product has likely decomposed due to exposure to trace moisture or an inadequate storage atmosphere. Store the purified solid in a desiccator over P₂O₅, inside a glovebox, or in a sealed ampoule. For maximum stability, store under a bromine-rich atmosphere.[2] |
| Surface Passivation | A layer of decomposition or hydrolysis products may have formed on the crystal surface, rendering it less reactive. If feasible, gently grind the material under an inert atmosphere just before use to expose a fresh surface. |
Data & Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | SeBr₄ | [2] |
| Molar Mass | 398.576 g/mol | [2] |
| Appearance | Orange-reddish to black crystalline solid | [2] |
| Density | 4.029 g/cm³ | [2] |
| Melting Point | 70-80 °C (with decomposition) | [4][5] |
| Solubility | Soluble in carbon disulfide, chloroform, ethyl bromide | [2][3] |
| Reactivity | Decomposes in water and moist air | [2][3] |
Table 2: Safety Information for this compound
| Hazard Class | GHS Pictograms | Precautionary Statements (Examples) | Reference(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS06 (Toxic) | P260: Do not breathe dust/fume. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2][4] |
| Skin Corrosion/Irritation | GHS05 (Corrosive) | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [2][4] |
| Health Hazard | GHS08 (Health hazard) | P308+P313: IF exposed or concerned: Get medical advice/attention. | [2][4] |
| Environmental Hazard | GHS09 (Environmental hazard) | P273: Avoid release to the environment. | [2][4] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods involving the direct reaction of elemental selenium and bromine.[3][5]
Materials:
-
Elemental Selenium (Se), pure, finely powdered (20 g)
-
Liquid Bromine (Br₂), pure (100 g)
-
Carbon Disulfide (CS₂), anhydrous (50 mL)
Equipment:
-
Round-bottom flask with a side arm
-
Separatory funnel
-
Gas inlet/outlet tube
-
Phosphorus pentoxide (P₂O₅) drying tube
-
Magnetic stirrer and stir bar
-
Schlenk line or source of dry inert gas (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the round-bottom flask with the magnetic stir bar, separatory funnel, and a gas outlet connected to a P₂O₅ drying tube. Ensure all glassware is thoroughly dried.
-
Reactant Preparation: Suspend 20 g of finely powdered selenium in 50 mL of anhydrous carbon disulfide in the flask.
-
Reaction: Slowly add 100 g of pure bromine from the separatory funnel to the selenium suspension while stirring. The reaction is exothermic; control the addition rate to maintain a gentle reaction. Finely crystalline, yellow-orange SeBr₄ will precipitate.
-
Workup: Once the bromine addition is complete, replace the separatory funnel with a gas inlet tube.
-
Drying: Pass a slow stream of dry air or nitrogen through the flask to drive off the volatile carbon disulfide and any excess bromine.
-
Isolation: The remaining solid is this compound. Quickly transfer the product to a tightly sealed, dry container for storage.
Protocol 2: Purification by Sublimation
Sublimation is an effective method for purifying this compound from non-volatile impurities like elemental selenium.[1]
Equipment:
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle or oil bath
-
Cold finger or condenser
Procedure:
-
Setup: Place the crude SeBr₄ into the sublimation apparatus under a dry, inert atmosphere.
-
Vacuum: Evacuate the apparatus to a low pressure.
-
Cooling: Start the flow of coolant through the cold finger.
-
Heating: Gently heat the bottom of the apparatus containing the crude product. The SeBr₄ will sublime and deposit as purified crystals on the cold finger.
-
Collection: After the sublimation is complete, allow the apparatus to cool to room temperature. Carefully bring the system back to atmospheric pressure with a dry, inert gas.
-
Storage: Scrape the purified crystals from the cold finger and transfer them immediately to a suitable storage container.
Logical Relationship Visualizations
References
Improving the stability of selenium tetrabromide in solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with selenium tetrabromide (SeBr₄) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a freshly prepared this compound solution?
A freshly prepared solution of this compound in a dry, non-reactive organic solvent such as chloroform (B151607), carbon disulfide, or ethyl bromide should appear as a yellow-orange to reddish-brown solution. The exact color may vary depending on the concentration and the solvent used.
Q2: My this compound solution changed color to a darker red/brown over time. What does this indicate?
A color change to a darker red or brown is a common indicator of the decomposition of this compound. In solution, SeBr₄ is often in equilibrium with its decomposition products, which include selenium dibromide (SeBr₂), selenium monobromide (Se₂Br₂), and elemental bromine (Br₂).[1][2] The deepening of the red-brown color is primarily due to the increased concentration of elemental bromine.
Q3: Can I use water or protic solvents like alcohols to dissolve this compound?
No, this compound is highly sensitive to moisture and decomposes in water and other protic solvents.[1][3][4][5] This reaction produces selenous acid and hydrobromic acid. It is crucial to use anhydrous (dry) solvents and handle the compound under inert, dry conditions (e.g., in a glovebox or under a stream of dry nitrogen or argon).[6][7]
Q4: What are the recommended solvents for dissolving this compound?
The most commonly cited solvents are carbon disulfide (CS₂), chloroform (CHCl₃), and ethyl bromide.[1][3][5][8] These solvents are non-reactive towards SeBr₄ and can be obtained in anhydrous forms.
Q5: How can I improve the stability of my this compound solution?
The stability of this compound in solution is limited due to its inherent tendency to decompose. The most effective way to improve stability is to maintain a bromine-saturated atmosphere over the solution.[1] This can be achieved by adding a small excess of elemental bromine to the solution, which shifts the decomposition equilibrium back towards the formation of SeBr₄. Solutions should also be stored in a cool, dark, and dry place in a tightly sealed container to minimize thermal and photochemical decomposition.[6][7]
Q6: How can I confirm the purity and concentration of my this compound solution?
Due to its instability in solution, determining the exact concentration of SeBr₄ can be challenging. A combination of analytical techniques is often necessary to characterize the selenium species present.
-
77Se NMR Spectroscopy: This is a powerful technique for identifying and quantifying different selenium species in solution, as each compound has a characteristic chemical shift.[7][9][10][11][12]
-
UV-Vis Spectroscopy: Changes in the absorption spectrum can be used to monitor the formation of decomposition products, particularly elemental bromine.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique can be used to determine the total selenium concentration in the solution.[6][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate forms in the solution. | 1. Moisture Contamination: Reaction with water can lead to the formation of insoluble hydrolysis products. 2. Solvent Evaporation: Increased concentration may lead to precipitation. 3. Reaction with Solvent: The solvent may not be completely inert. | 1. Ensure all glassware is oven-dried and the solvent is anhydrous. Handle under an inert atmosphere. 2. Ensure the container is tightly sealed. 3. Use a freshly opened bottle of a recommended anhydrous solvent. |
| Solution color fades or becomes lighter. | This is less common but could indicate a reaction that consumes the colored species (SeBr₄ and Br₂). This may occur if the solution is contaminated with a reducing agent. | Review the experimental procedure for any potential sources of contamination. Ensure all reagents and solvents are pure. |
| Inconsistent reaction yields or product profiles. | The concentration of the active selenium species is changing over time due to the decomposition of SeBr₄. | 1. Use freshly prepared solutions of this compound for reactions. 2. Consider preparing the SeBr₄ solution in situ if possible. 3. Add a small excess of elemental bromine to the solution to help stabilize the SeBr₄ concentration. |
| Difficulty dissolving the solid this compound. | 1. Inadequate Solvent: The chosen solvent may not be suitable. 2. Low-Quality Reagent: The starting material may contain impurities. | 1. Ensure you are using a recommended anhydrous solvent (e.g., CS₂, CHCl₃). Gentle agitation may be required. 2. Use a high-purity grade of this compound from a reputable supplier. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Carbon Disulfide | Soluble | [1][3][5][8] |
| Chloroform | Soluble | [1][3][5][8] |
| Ethyl Bromide | Soluble | [1][3][8] |
| Water | Decomposes | [1][3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
-
Materials:
-
This compound (SeBr₄), high purity
-
Anhydrous chloroform (CHCl₃)
-
Elemental bromine (Br₂)
-
Oven-dried glassware (e.g., volumetric flask, syringe)
-
Inert atmosphere (glovebox or Schlenk line with dry nitrogen or argon)
-
-
Procedure:
-
In an inert atmosphere, weigh the desired amount of SeBr₄ and transfer it to the volumetric flask.
-
Using a syringe, add the required volume of anhydrous chloroform to the flask.
-
Gently swirl the flask until the SeBr₄ is completely dissolved.
-
To stabilize the solution, add a small amount of elemental bromine (e.g., one drop from a Pasteur pipette per 100 mL of solution). The solution should retain a reddish-brown color.
-
Seal the flask tightly and store it in a cool, dark place.
-
Protocol 2: Monitoring Decomposition by UV-Vis Spectroscopy
-
Materials:
-
Freshly prepared SeBr₄ solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes with caps
-
-
Procedure:
-
Dilute a small aliquot of the SeBr₄ solution with the same anhydrous solvent to a concentration suitable for UV-Vis analysis.
-
Immediately acquire a UV-Vis spectrum of the diluted solution. Note the absorbance maxima.
-
Seal the cuvette and store it under the desired conditions (e.g., at room temperature on a lab bench).
-
Periodically acquire new UV-Vis spectra (e.g., every hour) and compare them to the initial spectrum. An increase in the absorbance corresponding to elemental bromine will indicate decomposition.
-
Visualizations
Caption: Decomposition pathway of this compound in solution.
Caption: Recommended workflow for preparing SeBr₄ solutions.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. m.youtube.com [m.youtube.com]
- 6. Selenium Speciation (Se) | Brooks Applied Labs [brooksapplied.com]
- 7. NMR Periodic Table: Selenium NMR [imserc.northwestern.edu]
- 8. Selenium speciation analysis using inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Technical Support Center: Selenium Tetrabromide (SeBr4) Applications
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with selenium tetrabromide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture is giving off reddish-brown fumes. What is causing this and how can I prevent it?
A: The reddish-brown vapor is likely elemental bromine (Br₂). This compound is often unstable and can decompose, particularly in the gas phase or in solution.[1][2] This decomposition is an equilibrium reaction:
SeBr₄ ⇌ SeBr₂ + Br₂
Gas phase measurements indicate that SeBr₄ readily decomposes into selenium monobromide (Se₂Br₂) and bromine as well.[1][3]
Troubleshooting Steps:
-
Maintain a Bromine Atmosphere: The compound is most stable under an atmosphere saturated with bromine, which helps to suppress the decomposition equilibrium.[1]
-
Control Temperature: Avoid excessive heating, as thermal decomposition becomes more significant at higher temperatures. SeBr₄ sublimes around 115°C and melts with decomposition around 75°C.[1][4]
-
Use Appropriate Solvents: SeBr₄ is known to dissociate in solvents like carbon tetrachloride into a mixture of SeBr₂, Se₂Br₂, and Br₂.[2] Consider the solvent's role in the stability of your reagent.
Q2: I've isolated an unexpected reddish-yellow or reddish-brown solid byproduct. What might it be?
A: A common byproduct with this appearance is **selenium oxybromide (SeOBr₂) **.[5][6] This compound forms when this compound reacts with selenium dioxide (SeO₂) or is exposed to moisture.[5]
SeBr₄ + SeO₂ → 2 SeOBr₂
Troubleshooting Steps:
-
Ensure High Purity of Reagents: Use high-purity this compound and ensure that other starting materials are free from selenium dioxide contamination.
-
Strict Anhydrous Conditions: SeBr₄ reacts with water, even moisture from the air, to produce selenous acid (H₂SeO₃) and hydrobromic acid (HBr).[1] In complex reaction environments, this can lead to the formation of oxides and oxybromides. Always use anhydrous solvents and perform reactions under a dry, inert atmosphere (e.g., nitrogen or argon).
Q3: My reaction yield is consistently low, and the crude mixture appears complex. What are the likely causes?
A: Low yields are typically due to the inherent instability and high reactivity of this compound. Several side reactions can consume the reagent and complicate your product mixture.
Potential Causes:
-
Decomposition: As mentioned in Q1, SeBr₄ can decompose, reducing the amount available for your desired reaction.[1][3]
-
Hydrolysis: The reagent is extremely sensitive to moisture.[1][7] Any water present will hydrolyze SeBr₄, decreasing its effective concentration and introducing acidic byproducts (HBr) that could affect your target molecule.[6]
-
Solvent Interaction: SeBr₄ is known to dissociate significantly in a range of solvents, creating an equilibrium mixture of other selenium bromides and bromine.[2] This reduces the concentration of the active SeBr₄ species.
-
Reaction with Labware: SeBr₄ is a strong oxidizing agent and can react with various materials, including some metals.[8] Ensure your reaction vessel is made of a non-reactive material like glass.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored SeBr₄. Over time, improper storage leads to decomposition and hydrolysis.
-
Implement Rigorous Anhydrous Techniques: Dry all glassware in an oven, use anhydrous solvents, and maintain a positive pressure of an inert gas.
-
Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition.
Q4: The pH of my reaction mixture has become highly acidic. Why did this happen?
A: The development of acidic conditions is a strong indicator of moisture contamination. This compound reacts with water to form selenous acid (H₂SeO₃) and hydrobromic acid (HBr).[1][6]
SeOBr₂ + 2H₂O → H₂SeO₃ + 2HBr[6]
The HBr produced is a strong acid and can significantly lower the pH of the reaction medium, potentially causing undesired side reactions or degradation of your product.
Troubleshooting Steps:
-
Review Anhydrous Procedures: Re-evaluate your experimental setup for potential sources of moisture. This includes solvents, reagents, inert gas supply, and transfer techniques.
-
Use of Acid Scavengers: If your desired reaction can tolerate it, consider adding a non-nucleophilic base (e.g., a hindered amine) to neutralize any adventitious acid formed.
Data & Properties
Table 1: Physical and Chemical Properties of this compound (SeBr₄)
| Property | Value | Citations |
| Molecular Formula | SeBr₄ | [1][9] |
| Molar Mass | 398.58 g/mol | [9][10] |
| Appearance | Yellow-orange to reddish-brown crystalline solid/powder | [7][10][11] |
| Melting Point | 75-80 °C (with decomposition) | [4][9][12] |
| Boiling Point | Sublimes at 115 °C | [1] |
| Solubility | Soluble in carbon disulfide, chloroform, ethyl bromide | [1][7][10] |
| Reactivity with Water | Decomposes | [1][7][9] |
Table 2: Common Side Reactions and Byproducts in SeBr₄ Applications
| Side Reaction | Byproducts | Conditions Favoring Formation |
| Thermal Decomposition | SeBr₂, Se₂Br₂, Br₂ | High temperatures, gas phase, or in solution |
| Hydrolysis | H₂SeO₃ (Selenous Acid), HBr (Hydrobromic Acid) | Presence of water/moisture |
| Reaction with SeO₂ | SeOBr₂ (Selenium Oxybromide) | Presence of SeO₂ as an impurity |
Experimental Protocols
General Protocol for Reactions Involving Anhydrous this compound
This protocol outlines the essential steps for handling SeBr₄ and setting up a reaction under anhydrous conditions to minimize side reactions.
Materials:
-
This compound (SeBr₄), high purity
-
Anhydrous solvent (e.g., chloroform, carbon disulfide, distilled and dried)
-
Substrate
-
Oven-dried glassware (round-bottom flask, condenser, addition funnel, etc.)
-
Inert gas supply (Argon or Nitrogen) with a bubbler or manifold
-
Septa, needles, and syringes
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a positive flow of inert gas.
-
Inert Atmosphere: Purge the assembled apparatus with the inert gas for 10-15 minutes to remove air and moisture. Maintain a slight positive pressure of the inert gas throughout the experiment.
-
Reagent Handling: this compound is hazardous and moisture-sensitive.[8][9] Handle it in a glovebox or a fume hood with appropriate personal protective equipment (PPE). Weigh the SeBr₄ quickly and transfer it to the reaction flask against a counter-flow of inert gas.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Substrate Addition: If the substrate is a solid, add it along with the SeBr₄. If it is a liquid, add it via a dry syringe. If it is dissolved in a solvent, add the solution via a cannula or an addition funnel.
-
Reaction Execution: Stir the mixture at the desired temperature. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
Workup: Quench the reaction carefully (e.g., with a reducing agent like sodium bisulfite solution to handle excess bromine/selenium species if appropriate), always considering the stability of your product.
Visualizations
Caption: Troubleshooting workflow for common SeBr₄ reaction issues.
Caption: Key reaction and side reaction pathways for SeBr₄.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. The molecular structure of selenium dibromide as determined by combined gas-phase electron diffraction–mass spectrometric experiments and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]
- 5. Selenium oxybromide - Wikipedia [en.wikipedia.org]
- 6. webqc.org [webqc.org]
- 7. echemi.com [echemi.com]
- 8. CAS 7789-65-3: Selenium bromide (SeBr4), (T-4)- [cymitquimica.com]
- 9. MakeTheBrainHappy: this compound [makethebrainhappy.com]
- 10. americanelements.com [americanelements.com]
- 11. WebElements Periodic Table » Selenium » teteaselenium hexadecabromide [webelements.co.uk]
- 12. This compound | 7789-65-3 [chemicalbook.com]
Technical Support Center: Purification of Selenium Tetrabromide by Sublimation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for the purification of selenium tetrabromide (SeBr₄) by sublimation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the sublimation of this compound.
Q1: What are the optimal conditions for the sublimation of this compound?
A1: Successful sublimation of SeBr₄ requires careful control of temperature and pressure. The process should be conducted under a vacuum to lower the required temperature and prevent decomposition. While a specific vacuum level is not universally defined, a good laboratory vacuum is generally sufficient. The sublimation temperature is reported to be around 115°C[1][2]. It is crucial to maintain the temperature below the point where significant decomposition occurs.
Q2: My sublimed product has a low yield. What are the possible causes?
A2: A low yield of purified SeBr₄ can result from several factors:
-
Decomposition: this compound is thermally sensitive and can decompose into selenium monobromide and bromine gas, especially with excessive heating[1][2]. Ensure the temperature is carefully controlled.
-
Inadequate Vacuum: A poor vacuum will require a higher sublimation temperature, increasing the risk of decomposition. Check your vacuum setup for leaks.
-
Insufficient Sublimation Time: The sublimation process may not have been run long enough to allow for the complete transfer of the material.
-
Moisture Contamination: SeBr₄ is highly sensitive to moisture and reacts with water[2][3][4][5]. Any moisture in the apparatus can lead to the decomposition of the starting material. Ensure all glassware is thoroughly dried before use.
Q3: The sublimed crystals are discolored (e.g., black or orange-red). What does this indicate?
A3: this compound can exist in two polymorphs: a trigonal, black form (α-SeBr₄) and a monoclinic, orange-reddish form (β-SeBr₄)[2]. The color of the sublimed crystals can depend on the conditions of condensation. However, significant discoloration could also indicate the presence of impurities or decomposition products. For instance, the presence of elemental selenium (black powder) could result from decomposition.
Q4: How can I prevent the decomposition of this compound during sublimation?
A4: To minimize decomposition:
-
Use a high vacuum: This allows for sublimation to occur at a lower temperature.
-
Precise temperature control: Use a heating mantle with a temperature controller or an oil bath to maintain a stable and uniform temperature. Avoid overheating the sample.
-
Work under an inert atmosphere: While sublimation is performed under vacuum, handling the crude and purified material under an inert gas (e.g., argon or nitrogen) can help prevent reactions with atmospheric moisture.
-
Ensure a bromine-saturated atmosphere: The compound is more stable in a bromine-saturated atmosphere, though this may not be practical or desirable for purification purposes[2].
Q5: What are the primary safety precautions I should take when working with this compound?
A5: this compound is a hazardous substance and requires strict safety protocols:
-
Work in a well-ventilated fume hood: This is mandatory to avoid inhaling toxic fumes.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[6][8]
-
Avoid contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6][7]
-
Handling: Handle as a corrosive and toxic solid.[7][9] Avoid creating dust.[8]
-
Disposal: Dispose of waste in accordance with local regulations for hazardous materials.[6][7]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to its purification by sublimation.
| Property | Value |
| Appearance | Reddish-brown or reddish-black crystals/powder.[2][5][10] |
| Molecular Formula | SeBr₄ |
| Molar Mass | 398.576 g/mol [2][3] |
| Melting Point | Decomposes between 70°C and 80°C.[4][5][9][11] One source reports a melting point of 123°C.[3][10] |
| Decomposition Temperature | Approximately 75°C.[3] |
| Sublimation Temperature | Around 115°C under vacuum.[1][2] |
| Solubility | Soluble in carbon disulfide, chloroform, and ethyl bromide.[2][3][4][5] |
| Reactivity | Decomposes in water and is moisture-sensitive.[2][3][4][5] |
Experimental Protocol: Purification of this compound by Sublimation
This protocol provides a detailed methodology for the purification of crude this compound.
1. Preparation of the Sublimation Apparatus: a. Thoroughly clean and dry all glassware to be used. This includes the sublimation tube, cold finger, and any connecting adapters. Drying in an oven at >100°C for several hours is recommended. b. Assemble the sublimation apparatus while it is still warm and immediately place it under a vacuum to prevent the adsorption of atmospheric moisture. c. The apparatus typically consists of a tube to hold the crude SeBr₄ and a central cold finger condenser.
2. Loading the Sample: a. In a glove box or under a stream of inert gas, load the crude this compound into the bottom of the sublimation tube. b. Reassemble the apparatus, ensuring all joints are properly sealed with high-vacuum grease.
3. Sublimation Process: a. Connect the apparatus to a high-vacuum line and evacuate the system. b. Begin circulating a coolant (e.g., cold water or a refrigerated coolant) through the cold finger. c. Gently heat the bottom of the sublimation tube using a heating mantle or an oil bath. d. Slowly increase the temperature to approximately 115°C.[1][2] Observe the apparatus for the appearance of sublimed crystals on the cold finger. e. Maintain the temperature and vacuum until a sufficient amount of product has collected on the cold finger and no more material appears to be subliming.
4. Collection of the Purified Product: a. Turn off the heating and allow the apparatus to cool to room temperature under vacuum. b. Once cooled, vent the apparatus with a dry, inert gas (e.g., nitrogen or argon). c. Carefully disassemble the apparatus inside a glove box or under an inert atmosphere. d. Scrape the purified this compound crystals from the cold finger onto a pre-weighed, dry container. e. Seal the container tightly and store it in a desiccator.
Visualizations
Experimental Workflow for Sublimation of SeBr₄
References
- 1. This compound | 7789-65-3 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemister.ru]
- 4. lookchem.com [lookchem.com]
- 5. This compound CAS#: 7789-65-3 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. americanelements.com [americanelements.com]
- 9. Selenium(IV) bromide, 99+% | Fisher Scientific [fishersci.ca]
- 10. americanelements.com [americanelements.com]
- 11. This compound | 7789-65-3 [chemicalbook.com]
Managing the moisture sensitivity of selenium tetrabromide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with selenium tetrabromide (SeBr₄). Given its high reactivity and sensitivity to moisture, proper handling and troubleshooting are critical for successful and safe experimentation.
Troubleshooting Guides
This section addresses common issues encountered during the storage, handling, and use of this compound in a question-and-answer format.
Issue 1: The this compound solid has changed color from its typical orange-red to a darker, wet-looking solid, and an acrid smell is noticeable.
-
Question: What is causing the change in my this compound, and is it still usable?
-
Answer: This indicates decomposition due to exposure to moisture. This compound readily reacts with water from the atmosphere to form selenous acid (H₂SeO₃) and hydrogen bromide (HBr), the latter of which has a sharp, acrid odor. The presence of moisture compromises the purity and reactivity of the reagent. For most applications, especially in sensitive organic syntheses, the decomposed material should not be used as it can lead to inconsistent results, low yields, and the formation of byproducts.
Issue 2: A reaction using this compound as a key reagent is failing to proceed or is giving very low yields, even though the procedure has worked before.
-
Question: Why is my reaction with this compound not working as expected?
-
Answer: The most probable cause is the degradation of the this compound due to moisture contamination. Even trace amounts of water can hydrolyze the reagent, rendering it inactive for the desired transformation. Another possibility is the presence of other impurities. It is also crucial to ensure that all solvents and other reagents are rigorously dried and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
Issue 3: During the workup of a reaction involving this compound, an unexpected solid precipitates, or the product is difficult to isolate.
-
Question: What could be the source of unexpected byproducts or isolation difficulties in my this compound reaction?
-
Answer: Unwanted side reactions due to the presence of moisture are a likely cause. The formation of selenous acid from the hydrolysis of this compound can lead to complex reaction mixtures. Additionally, residual selenium-containing byproducts may co-precipitate with your desired product. A thorough purification method, such as column chromatography with an appropriate solvent system or sublimation for volatile products, may be necessary.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: this compound is extremely sensitive to moisture and should be stored in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., phosphorus pentoxide or indicating silica (B1680970) gel).[1][2][3] For long-term storage and to maintain high purity, storing the container inside an inert atmosphere glovebox is highly recommended.[4]
-
-
Q2: What is the proper way to handle this compound outside of a glovebox?
-
A2: If a glovebox is unavailable, this compound should be handled under a stream of dry, inert gas (e.g., nitrogen or argon) using Schlenk line techniques.[4][5] This involves using specialized glassware that can be evacuated and backfilled with inert gas to prevent exposure to atmospheric moisture. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use.
-
-
Q3: What are the primary decomposition products of this compound when exposed to moisture?
Experimental Use
-
Q4: What solvents are compatible with this compound?
-
Q5: Can I use this compound that has been briefly exposed to air?
-
A5: It is strongly advised against using this compound that has been exposed to ambient air, as even brief contact with moisture can initiate decomposition. For best results, it should be handled exclusively under anhydrous and inert conditions.
-
-
Q6: How can I purify this compound that may have been partially exposed to moisture?
-
A6: Sublimation is a potential method for purifying this compound, as it can be sublimed at 115 °C.[6] This process should be conducted under vacuum or in a sealed apparatus under an inert atmosphere to prevent re-exposure to moisture.[8][9][10] Non-volatile impurities, such as selenous acid, will remain behind.
-
Safety
-
Q7: What are the main safety hazards associated with this compound?
-
Q8: What personal protective equipment (PPE) should be worn when handling this compound?
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | SeBr₄ | [6] |
| Molar Mass | 398.576 g/mol | [6] |
| Appearance | Orange-reddish crystalline solid | [6] |
| Melting Point | 75 °C (167 °F; 348 K) (decomposes) | [6] |
| Boiling Point | 115 °C (239 °F; 388 K) (sublimes) | [6] |
| Density | 4.029 g/cm³ | [6] |
| Solubility | Soluble in carbon disulfide, chloroform, ethyl bromide; Decomposes in water. | [6] |
Hazard Identification
| Hazard Statement | GHS Code | Reference |
| Toxic if swallowed | H301 | [11] |
| Toxic in contact with skin | H311 | [11] |
| Causes severe skin burns and eye damage | H314 | [11] |
| Toxic if inhaled | H331 | [11] |
| Suspected of causing cancer | H351 | [11] |
| May cause damage to organs through prolonged or repeated exposure | H373 | [11] |
| Very toxic to aquatic life with long lasting effects | H410 | [1] |
Experimental Protocols
Protocol 1: Handling this compound in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O and O₂). All glassware, spatulas, and other equipment should be brought into the glovebox antechamber and subjected to at least three vacuum/refill cycles with the glovebox atmosphere.
-
Weighing: Tare a clean, dry vial on a balance inside the glovebox. Carefully transfer the desired amount of this compound to the vial using a clean, dry spatula.
-
Sealing: Tightly seal the vial containing the this compound before removing it from the glovebox antechamber if it is to be used outside immediately. For storage within the glovebox, ensure the container is clearly labeled.
-
Cleanup: Carefully clean any spills within the glovebox using a dry wipe. Dispose of contaminated materials in a designated sealed waste container inside the glovebox.
Protocol 2: Synthesis of a Selenide using a Schlenk Line
-
Apparatus Setup: Assemble the reaction glassware (e.g., a two-neck round-bottom flask with a condenser and a dropping funnel) and flame-dry it under vacuum. Allow the glassware to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Preparation: In a separate Schlenk flask, weigh the required amount of this compound under a positive flow of inert gas. Dissolve it in the appropriate anhydrous solvent.
-
Reaction: Add the other reactants and anhydrous solvent to the reaction flask via cannula or a gas-tight syringe. Slowly add the this compound solution from the dropping funnel.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC or GC-MS), ensuring samples are quenched appropriately before analysis.
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate, added cautiously). Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or sublimation as appropriate.
Visualizations
Caption: Decomposition pathway of this compound upon exposure to moisture.
Caption: Decision tree for handling this compound based on available equipment.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 7789-65-3 [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | Br4Se | CID 82246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of Selenium Tetrabromide Waste
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe disposal of selenium tetrabromide (SeBr₄) waste. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures involving this hazardous compound.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the disposal of this compound waste.
| Problem | Possible Cause | Solution |
| Violent hissing or fuming upon adding water to SeBr₄ waste. | Rapid, uncontrolled hydrolysis of this compound. | Add water slowly and in a controlled manner, preferably dropwise, while stirring the waste mixture in an ice bath to manage the exothermic reaction. |
| The pH of the solution remains highly acidic after adding the initial amount of base. | Insufficient amount of neutralizing agent for the hydrobromic acid produced. | Continue to add the base (e.g., 6 M sodium hydroxide) dropwise while monitoring the pH with a calibrated pH meter until it reaches the target range of 6.0-8.0. |
| The solution remains clear after the addition of the reducing agent (e.g., sodium dithionite). | The pH of the solution is not optimal for the reduction of selenous acid. | Adjust the pH of the solution to the optimal range for the chosen reducing agent. For sodium dithionite (B78146), the pH should be below 1.7 for effective reduction. For co-precipitation with ferric chloride, the optimal pH is between 4.0 and 6.0.[1][2] |
| The precipitated elemental selenium is very fine and difficult to filter. | Rapid precipitation leading to small particle size. | Allow the precipitate to settle for a longer period (e.g., overnight) to promote agglomeration of particles before filtration. The use of a flocculant may also aid in precipitation.[3] |
| The final aqueous waste still shows a faint reddish-brown color. | Incomplete precipitation of elemental selenium. | Check the pH and ensure it was maintained in the optimal range throughout the reduction step. Consider adding a slight excess of the reducing agent and allowing for a longer reaction time. |
Frequently Asked Questions (FAQs)
Q1: What are the immediate hazards of this compound?
A1: this compound is a corrosive and toxic compound. It reacts with moisture to produce hydrobromic acid and selenous acid, which are also corrosive and toxic. It can cause severe skin burns, eye damage, and is toxic if inhaled or ingested.[4] Always handle this compound and its waste in a well-ventilated fume hood with appropriate personal protective equipment.
Q2: Why can't I dispose of this compound waste directly down the drain?
A2: Disposing of this compound waste down the drain is strictly prohibited. It reacts with water to form hazardous acids and selenium compounds that are toxic to aquatic life.[4] Furthermore, selenium is a regulated heavy metal, and its release into the environment is subject to strict regulations.
Q3: What personal protective equipment (PPE) should I wear when handling this compound waste?
A3: When handling this compound and its waste, you must wear a chemical-resistant laboratory coat, splash-proof goggles, a full-face shield, and chemical-resistant gloves (nitrile or neoprene are recommended).[5][6] All handling of solid this compound and the initial hydrolysis steps should be performed in a certified chemical fume hood.
Q4: What is the overall strategy for the safe disposal of this compound waste?
A4: The safe disposal of this compound waste involves a multi-step process:
-
Controlled Hydrolysis: Reacting the this compound waste with water in a controlled manner to convert it to selenous acid and hydrobromic acid.
-
Neutralization: Neutralizing the hydrobromic acid with a suitable base.
-
Reduction/Precipitation: Reducing the soluble selenous acid to insoluble and less toxic elemental selenium or co-precipitating it with a coagulant.
-
Separation and Disposal: Separating the solid elemental selenium for disposal as hazardous waste and ensuring the remaining aqueous solution meets local discharge regulations before disposal.
Q5: Are there alternative methods for removing selenium from the waste solution?
A5: Yes, besides reduction to elemental selenium, co-precipitation with ferric hydroxide (B78521) is a common and effective method.[1][7] This involves adding a ferric salt (like ferric chloride) to the wastewater and adjusting the pH to precipitate ferric hydroxide, which adsorbs and removes the selenite (B80905) from the solution.
Experimental Protocols
Protocol 1: Disposal of this compound Waste via Reduction
This protocol details the step-by-step procedure for the safe disposal of this compound waste by hydrolysis, neutralization, and subsequent reduction of selenous acid to elemental selenium.
Materials:
-
This compound waste
-
Deionized water
-
6 M Sodium hydroxide (NaOH) solution
-
Sodium dithionite (Na₂S₂O₄)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Ice bath
-
Appropriate filtration apparatus (e.g., Buchner funnel, filter paper)
-
Labeled hazardous waste container for solid selenium
Procedure:
-
Preparation and Hydrolysis:
-
Place the container with the this compound waste in a larger secondary container within a certified chemical fume hood.
-
Place the secondary container in an ice bath to manage the exothermic reaction.
-
Slowly and carefully add deionized water dropwise to the this compound waste while stirring continuously. Continue adding water until all the solid has dissolved and reacted.
-
-
Neutralization:
-
While continuously monitoring with a calibrated pH meter, slowly add 6 M sodium hydroxide solution dropwise to the acidic solution.
-
Continue adding NaOH until the pH of the solution is between 6.0 and 8.0. Be cautious as the neutralization reaction is also exothermic.
-
-
Reduction of Selenous Acid:
-
Adjust the pH of the neutralized solution to below 1.7 by slowly adding a dilute acid (e.g., 1 M HCl). This acidic condition is optimal for reduction with sodium dithionite.[8][9]
-
Slowly add a stoichiometric excess of solid sodium dithionite to the solution while stirring. A red-to-brown precipitate of elemental selenium should form. The reaction is typically rapid and should be complete within a few minutes.[9]
-
-
Precipitate Separation:
-
Allow the elemental selenium precipitate to settle, ideally overnight, to facilitate easier filtration.
-
Separate the solid elemental selenium from the liquid by vacuum filtration.
-
-
Waste Disposal:
-
Carefully collect the filtered elemental selenium and place it in a clearly labeled hazardous waste container for solid selenium waste.
-
The remaining filtrate should be tested to ensure selenium levels are below the institutional and local regulatory discharge limits before being disposed of as aqueous waste.
-
Protocol 2: Disposal of this compound Waste via Co-precipitation
This protocol describes the disposal of this compound waste by hydrolysis, neutralization, and co-precipitation of selenous acid with ferric hydroxide.
Materials:
-
This compound waste
-
Deionized water
-
6 M Sodium hydroxide (NaOH) solution
-
Ferric chloride (FeCl₃) solution (e.g., 1 g/L)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Ice bath
-
Appropriate filtration apparatus
-
Labeled hazardous waste container for selenium-containing sludge
Procedure:
-
Preparation and Hydrolysis:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Neutralization and pH Adjustment:
-
Co-precipitation:
-
While stirring, add the ferric chloride solution to the wastewater. The amount of ferric chloride needed depends on the concentration of selenium. A common starting point is a Fe³⁺/Se weight ratio that achieves the desired removal efficiency (see table below).[1]
-
A brownish precipitate of ferric hydroxide will form, adsorbing the selenite from the solution.
-
Continue stirring for a sufficient reaction time, which can be around 80 minutes as a starting point, to ensure maximum selenium removal.[1]
-
-
Precipitate Separation:
-
Allow the ferric hydroxide sludge containing the selenium to settle.
-
Separate the solid sludge from the liquid by filtration or centrifugation.
-
-
Waste Disposal:
-
Collect the selenium-containing sludge and place it in a labeled hazardous waste container.
-
The remaining aqueous solution should be tested for selenium content to ensure it meets discharge limits before disposal.
-
Quantitative Data
The following table summarizes key quantitative parameters for the co-precipitation of selenium (as selenite) with ferric chloride.
| Parameter | Value | Reference |
| Optimal pH Range | 4.0 - 6.0 | [1][2] |
| Required Fe³⁺/Se Ratio for 85-95% Removal | Varies with initial Se concentration (see reference for curve) | [1] |
| Estimated Reaction Time | ~80 minutes | [1] |
| Achievable Selenium Removal Efficiency | 85% - 99% | [1][10] |
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Key chemical reactions in this compound waste disposal.
References
- 1. aguasigma.com [aguasigma.com]
- 2. researchgate.net [researchgate.net]
- 3. open.library.ubc.ca [open.library.ubc.ca]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to remove selenium from Wastewater treatment plants [netsolwater.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of Ferric Hydroxide Coprecipitation Process for Selenium Removal from Petroleum Refinery Stripped Sour Water - Brown and Caldwell [brownandcaldwell.com]
Technical Support Center: Storage and Handling of Selenium Tetrabromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of selenium tetrabromide (SeBr₄) to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to decomposition?
This compound (SeBr₄) is an inorganic compound that is highly sensitive to its environment. Its instability is primarily due to the high reactivity of the selenium-bromine bonds, making it susceptible to moisture and thermal degradation. In the presence of moisture, it hydrolyzes to form selenous acid and hydrobromic acid.[1] It also decomposes upon heating, and even at room temperature, it can dissociate in the gas phase into selenium monobromide (Se₂Br₂) and bromine (Br₂).[1]
Q2: What are the primary decomposition products of this compound?
The main decomposition products depend on the conditions:
-
In the presence of moisture (e.g., humid air): this compound reacts with water to form selenous acid (H₂SeO₃) and hydrobromic acid (HBr).[1]
-
In the gas phase or in non-aqueous solvents: It can decompose into selenium monobromide (Se₂Br₂) or selenium dibromide (SeBr₂) and elemental bromine (Br₂).[1][2]
-
Upon heating: It decomposes at its melting point (around 75-80°C).[3][4]
Q3: What are the ideal storage conditions for this compound?
To minimize decomposition, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] The most critical factor for its stability is maintaining a dry, inert atmosphere, ideally one that is saturated with bromine vapor.[1]
Q4: How can I tell if my this compound has decomposed?
Visual inspection can be an initial indicator. Pure this compound is a reddish-black crystalline solid.[4] The formation of a wet or discolored appearance, or the presence of fumes (hydrobromic acid from hydrolysis), suggests decomposition. For a more definitive assessment, analytical methods such as spectroscopy would be required to identify decomposition products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Crystals appear wet or are clumping together. | Exposure to moisture. | Immediately transfer the compound to a dry glove box or desiccator. If significant hydrolysis has occurred, the material may be unusable for moisture-sensitive applications. Consider purification if possible, or dispose of the material according to safety guidelines. |
| A change in color from reddish-black to a lighter shade or the appearance of a yellowish sublimate. | Thermal decomposition or dissociation. | Ensure the storage area is consistently cool and away from any heat sources. If decomposition is suspected, verify the purity of the material using an appropriate analytical technique before use. |
| Visible fumes upon opening the container. | Hydrolysis due to moisture ingress, releasing HBr gas. | Handle the container in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-gas respirators. The integrity of the container seal should be inspected and improved. |
| Inconsistent experimental results. | Use of partially decomposed this compound. | Always use freshly opened or properly stored SeBr₄. If decomposition is suspected, it is recommended to use a fresh batch of the reagent. Implement a routine check of the material's appearance before use. |
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations |
| Moisture/Humidity | Highly sensitive; rapidly hydrolyzes to selenous acid and HBr.[1][4] | Store in a tightly sealed container, preferably in a desiccator or glove box with a desiccant. |
| Temperature | Decomposes at its melting point (75-80 °C).[3][4] Rate of decomposition increases with temperature. | Store in a cool environment, away from direct sunlight and heat sources. Refrigeration may be considered, but ensure the container is well-sealed to prevent condensation upon removal. |
| Atmosphere | Stable only under a bromine-saturated atmosphere.[1] In an inert atmosphere, it can still dissociate. | For long-term storage or for highly sensitive applications, storing under a bromine atmosphere is recommended. |
| Light | Can potentially accelerate decomposition. | Store in an opaque container or in a dark location. |
Experimental Protocols
Protocol 1: Standard Storage of this compound
-
Container: Use a clean, dry, glass container with a tight-fitting screw cap. A PTFE-lined cap is recommended to prevent reaction with the cap liner.
-
Sealing: After dispensing the required amount, tightly reseal the container immediately. For enhanced protection, wrap the cap and neck of the container with Parafilm®.
-
Environment: Place the sealed container inside a desiccator containing a suitable desiccant (e.g., anhydrous calcium sulfate, silica (B1680970) gel).
-
Location: Store the desiccator in a cool, dark, and well-ventilated area, away from incompatible materials.
Protocol 2: Long-Term Storage under a Bromine Atmosphere
This procedure should be performed in a certified chemical fume hood with appropriate PPE due to the hazardous nature of bromine.
-
Preparation: Place the primary container of this compound (loosely capped to allow vapor exchange) inside a larger, sealable secondary container (e.g., a glass desiccator with a stopcock).
-
Bromine Source: In the bottom of the secondary container, place a small, open vial containing a few drops of liquid bromine. The amount of bromine needed is minimal, just enough to create a saturated vapor.
-
Sealing: Seal the secondary container. If using a desiccator, ensure the lid is well-greased and the stopcock is closed.
-
Labeling: Clearly label the secondary container indicating the presence of a bromine atmosphere and the associated hazards.
-
Storage: Store the entire setup in a cool, dark, and well-ventilated area designated for corrosive and toxic materials.
Protocol 3: Monitoring for Decomposition (Qualitative)
-
Visual Inspection: Before each use, carefully observe the appearance of the this compound through the sealed container if possible. Note any changes in color, crystal structure, or the presence of moisture.
-
Odor Test (with extreme caution): In a fume hood, carefully waft the vapors from the opened container towards your nose. A sharp, acidic odor may indicate the presence of HBr, a sign of hydrolysis.
-
Solubility Test: A small, disposable sample can be tested for its solubility in a dry, non-polar organic solvent like carbon disulfide or chloroform.[4] Significant insolubility or the formation of a precipitate may indicate the presence of decomposition products.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Recommended workflow for storing this compound.
Caption: Troubleshooting logic for this compound decomposition.
References
Troubleshooting low yields in reactions with selenium tetrabromide
Welcome to the technical support center for troubleshooting reactions involving selenium tetrabromide (SeBr₄). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a low yield. What are the most common causes?
Low yields in reactions with this compound can often be attributed to a few key factors:
-
Moisture Sensitivity of SeBr₄: this compound is highly sensitive to moisture.[1] It readily decomposes in the presence of water, forming selenous acid and hydrobromic acid.[1] This decomposition not only consumes the active reagent but can also introduce acidic conditions that may promote side reactions. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Decomposition of SeBr₄: this compound is only stable under an atmosphere saturated with bromine. In the gas phase or in solution, it can dissociate into selenium monobromide (Se₂Br₂) and bromine (Br₂).[1] This equilibrium can affect the concentration of the active electrophilic species.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role in the success of the reaction. For instance, in the addition of selenium dihalides to cycloalkenes, conducting the reaction at low temperatures (-78 °C) can improve selectivity and minimize the formation of byproducts.[2][3]
-
Impure Reagents: The purity of this compound and the substrate are important. Impurities in the starting materials can lead to undesired side reactions and lower the yield of the desired product.
-
Inefficient Work-up and Purification: Significant product loss can occur during the work-up and purification stages. The choice of extraction solvents, washing solutions, and purification methods should be carefully considered to minimize such losses.
Q2: How should I handle and store this compound to ensure its quality?
Proper handling and storage are critical for maintaining the reactivity of this compound.
-
Storage: Store SeBr₄ in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. It is best stored under an inert atmosphere.
-
Handling: All handling of this compound should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Due to its moisture sensitivity, it is advisable to handle the reagent in a glove box or under a stream of inert gas.
Q3: What are some common side reactions observed with this compound?
The primary desired reaction of this compound with unsaturated compounds is electrophilic addition. However, several side reactions can occur, leading to a mixture of products and reduced yields.
-
Formation of Byproducts: In reactions with cycloalkenes, while the desired trans,trans-bis(2-halocycloalkyl) selenides are formed, conducting the reaction at room temperature instead of lower temperatures can lead to the formation of byproducts in 2-5% yields.[3]
-
Rearrangements: The initially formed products of electrophilic addition can sometimes undergo rearrangements, especially under prolonged reaction times or elevated temperatures.
-
Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired addition, leading to the formation of unsaturated products.
Q4: What is the recommended work-up procedure for a reaction involving this compound?
A general work-up procedure for reactions involving this compound typically involves the following steps:
-
Quenching the Reaction: The reaction is often quenched by the addition of a suitable reagent to neutralize any remaining reactive species. This could be a solution of sodium bicarbonate or sodium thiosulfate.
-
Extraction: The product is then extracted from the aqueous phase using an appropriate organic solvent (e.g., dichloromethane (B109758), diethyl ether, or ethyl acetate).
-
Washing: The organic layer is washed sequentially with:
-
Water to remove water-soluble byproducts.
-
Saturated sodium bicarbonate solution to remove any acidic impurities.
-
Brine (saturated sodium chloride solution) to aid in the removal of water from the organic layer.
-
-
Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, typically by column chromatography on silica (B1680970) gel or alumina.
Troubleshooting Guides
Guide 1: Low Yield in the Electrophilic Addition to Alkenes/Alkynes
This guide provides a systematic approach to troubleshooting low yields in the electrophilic addition of this compound to unsaturated carbon-carbon bonds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Steps:
-
Verify Reagent Quality and Handling:
-
This compound: Ensure that the SeBr₄ used is of high purity and has been stored under anhydrous and inert conditions. Exposure to air and moisture can lead to decomposition.
-
Solvents and Substrates: Use freshly distilled, anhydrous solvents. Ensure the alkene or alkyne substrate is pure and free from contaminants that could react with SeBr₄.
-
-
Evaluate Reaction Conditions:
-
Temperature: The electrophilic addition of selenium halides is often exothermic. Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity and prevent the formation of byproducts.[2][3]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane and acetonitrile (B52724) are commonly used solvents.[2] The polarity of the solvent can affect the stability of intermediates.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Prolonged reaction times may lead to product decomposition or the formation of side products.
-
-
Assess Work-up and Purification:
-
Extraction: Ensure efficient extraction of the product by selecting a solvent in which the product is highly soluble and immiscible with the aqueous layer. Perform multiple extractions to maximize recovery.
-
Purification: Optimize the conditions for column chromatography (e.g., choice of stationary and mobile phase) to achieve good separation of the desired product from byproducts and unreacted starting materials.
-
Guide 2: Formation of Multiple Products
The formation of multiple products is a common issue, often stemming from a lack of selectivity in the reaction.
Logical Relationship Diagram:
Caption: Factors leading to the formation of multiple products.
Troubleshooting Steps:
-
Analyze the Product Mixture: Use analytical techniques such as NMR, GC-MS, and LC-MS to identify the structures of the major and minor products. This will provide insights into the competing reaction pathways.
-
Address Regioselectivity Issues: If regioisomers are formed, consider the electronic and steric properties of the substrate. In some cases, using a different selenium-based reagent or modifying the substrate can improve regioselectivity.
-
Improve Stereoselectivity: The addition of selenium dihalides to cycloalkenes has been shown to proceed with high anti-addition stereoselectivity.[3] If a mixture of stereoisomers is obtained, it may be due to suboptimal reaction conditions. Lowering the reaction temperature is a key strategy to enhance stereoselectivity.
-
Minimize Side Reactions: Side reactions can be suppressed by carefully controlling the reaction conditions. Ensure an inert atmosphere to prevent oxidation and strictly exclude moisture.
Data Presentation
The following tables summarize the reported yields for the reaction of selenium dibromide (which can be formed in situ from this compound) with various cycloalkenes and alkynes under specific conditions.
Table 1: Reaction of Selenium Dibromide with Cycloalkenes [2]
| Substrate | Product | Solvent | Temperature (°C) | Yield (%) |
| Cyclopentene | trans,trans-Bis(2-bromocyclopentyl) selenide | CH₂Cl₂ | -78 to RT | Quantitative |
| Cyclohexene | trans,trans-Bis(2-bromocyclohexyl) selenide | CH₂Cl₂ | -78 to RT | Quantitative |
Table 2: Reaction of a Selenide Adduct with Alkynes [2]
| Alkyne | Product | Solvent | Reaction Time (h) | Yield (%) |
| 3-Hexyne | Bis(E-2-bromo-1-ethyl-1-butenyl) selenide | Acetonitrile | 14 | 91-93 |
| 4-Octyne | Bis(E-2-bromo-1-propyl-1-pentenyl) selenide | Acetonitrile | 14 | 91-93 |
| 1-Hexyne | Bis[(1E)-1-bromohex-1-en-2-yl] selenide | Acetonitrile | 30 | 90-92 |
| 1-Heptyne | Bis[(1E)-1-bromohept-1-en-2-yl] selenide | Acetonitrile | 30 | 90-92 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of Selenium Dibromide with Cycloalkenes[2]
This protocol describes the synthesis of trans,trans-bis(2-bromocycloalkyl) selenides.
Experimental Workflow:
Caption: Experimental workflow for cycloalkene reaction.
Methodology:
-
A solution of selenium dibromide (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is added dropwise to a cooled (-78 °C) solution of the cycloalkene (2 equivalents) in anhydrous CH₂Cl₂.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The mixture is then allowed to warm to room temperature and stirred for an additional hour.
-
The solvent is removed on a rotary evaporator, and the residue is dried in a vacuum to yield the product. The reported yields for this procedure are quantitative.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Remarkable Alkene-to-Alkene and Alkene-to-Alkyne Transfer Reactions of Selenium Dibromide and PhSeBr. Stereoselective Addition of Selenium Dihalides to Cycloalkenes | MDPI [mdpi.com]
- 3. Remarkable Alkene-to-Alkene and Alkene-to-Alkyne Transfer Reactions of Selenium Dibromide and PhSeBr. Stereoselective Addition of Selenium Dihalides to Cycloalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pilot Plant Production of Selenium Tetrabromide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up selenium tetrabromide (SeBr₄) reactions for pilot plant production. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns revolve around the high toxicity and reactivity of the reactants and product. Elemental selenium is toxic, and elemental bromine is highly corrosive and toxic.[1] this compound itself is toxic if swallowed, in contact with skin, or inhaled, and it is corrosive, causing severe skin burns and eye damage. It is also moisture-sensitive and reacts with water, releasing hazardous fumes. Therefore, stringent safety protocols are paramount.
Q2: What are the key challenges in controlling the exothermic reaction between selenium and bromine at a pilot scale?
A2: The direct reaction between selenium and bromine is highly exothermic. The main challenges at a pilot scale are effective heat management and controlled reagent addition to prevent thermal runaway.[2][3] Inadequate heat removal can lead to a rapid increase in temperature and pressure, posing a significant safety risk. Proper reactor design with sufficient cooling capacity and a well-controlled addition rate of bromine are critical.[2][4]
Q3: How does the moisture sensitivity of this compound impact pilot plant production?
A3: this compound is highly sensitive to moisture and will decompose in the presence of water or moist air.[5] This necessitates the use of a controlled, inert atmosphere (e.g., dry nitrogen or argon) throughout the entire process, including reaction, filtration, drying, and packaging.[6] Failure to exclude moisture will result in product degradation and the formation of hazardous byproducts.
Q4: What are the common impurities in pilot-scale production of this compound?
A4: Common impurities can include unreacted selenium or bromine, lower selenium bromides (e.g., Se₂Br₂), and oxybromides if moisture is not rigorously excluded. The impurity profile can be influenced by reaction temperature, stoichiometry, and mixing efficiency.
Q5: What purification methods are suitable for this compound at a pilot scale?
A5: Given its air and moisture sensitivity, purification methods must be conducted under an inert atmosphere.[6] Sublimation is a potential method for purification, as this compound sublimes. However, controlling the temperature to avoid decomposition is crucial. Recrystallization from a suitable anhydrous solvent, such as carbon disulfide or chloroform, followed by filtration under inert gas pressure is another viable option. The choice of method will depend on the specific impurities present and the desired final purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Product Yield | - Incomplete reaction due to poor mixing or insufficient reaction time.- Loss of product during transfer or filtration.- Decomposition due to moisture ingress. | - Optimize stirrer design and speed for better solid suspension.- Increase reaction time or temperature (monitor for exotherm).- Ensure all transfers are conducted under a positive pressure of inert gas.- Rigorously dry all equipment and solvents. |
| Product is Dark and Tarry Instead of Crystalline | - Reaction temperature was too high, leading to decomposition.- Presence of organic impurities from solvents. | - Implement more precise temperature control with a robust cooling system.- Use high-purity, anhydrous solvents. |
| Clogging of transfer lines or filter during filtration | - Product has a very fine particle size.- Product is "oiling out" instead of crystallizing cleanly. | - Optimize crystallization conditions (e.g., slower cooling rate) to obtain larger crystals.- Consider using a filter aid compatible with the solvent and product.- Ensure the filtration is performed under a positive pressure of inert gas to speed up the process. |
| Inconsistent Batch-to-Batch Purity | - Variations in raw material quality.- Inconsistent reaction conditions (temperature, addition rate).- Ingress of air or moisture. | - Establish strict specifications for raw materials.- Automate process controls for temperature and reagent addition.- Implement rigorous procedures for maintaining an inert atmosphere. |
Experimental Protocols
Pilot-Scale Synthesis of this compound
Objective: To synthesize this compound on a pilot scale (e.g., 50 L reactor).
Materials:
-
Selenium powder (grey, 200 mesh)
-
Liquid Bromine
-
Anhydrous Carbon Disulfide (CS₂) (or other suitable solvent)
-
Dry Nitrogen or Argon gas
Equipment:
-
50 L glass-lined reactor with a jacket for heating/cooling, equipped with a mechanical stirrer (e.g., pitched-blade turbine), a temperature probe, and a pressure indicator.
-
Addition vessel for bromine with a dip tube and a metering pump for controlled addition.
-
Condenser for solvent reflux.
-
Inert gas supply system.
-
Enclosed filter dryer for product isolation under an inert atmosphere.
-
Scrubber system for off-gases.
Procedure:
-
Inerting the System: Purge the entire reactor system, including the addition vessel and filter dryer, with dry nitrogen or argon to remove all air and moisture. Maintain a positive pressure of inert gas throughout the process.
-
Charging Selenium: Charge the reactor with selenium powder suspended in anhydrous carbon disulfide.
-
Reactant Addition: Begin agitation to ensure the selenium powder is well suspended. Slowly add the liquid bromine from the addition vessel to the reactor at a controlled rate.
-
Temperature Control: The reaction is exothermic. Maintain the reaction temperature within a predetermined range (e.g., 20-30 °C) by circulating a coolant through the reactor jacket. The rate of bromine addition should be adjusted to control the exotherm.
-
Reaction Completion: After the bromine addition is complete, continue to stir the mixture at the set temperature for a specified period to ensure the reaction goes to completion.
-
Product Isolation: Transfer the resulting slurry of this compound to the enclosed filter dryer under inert gas pressure.
-
Washing and Drying: Wash the product cake with cold, anhydrous carbon disulfide to remove any unreacted bromine. Dry the product under vacuum at a controlled temperature to remove the solvent.
-
Packaging: Discharge the dry, crystalline this compound from the filter dryer into sealed, moisture-proof containers under an inert atmosphere.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | SeBr₄ |
| Molar Mass | 398.58 g/mol |
| Appearance | Yellow-to-reddish-brown crystalline solid |
| Melting Point | 75-80 °C (decomposes) |
| Boiling Point | Sublimes |
| Solubility | Soluble in carbon disulfide, chloroform; reacts with water |
Table 2: Recommended Pilot Plant Operating Parameters
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 20 - 30 °C | To control the exothermic reaction and minimize decomposition. |
| Bromine Addition Time | 2 - 4 hours | Slow addition is crucial for heat management. |
| Stirrer Speed | 100 - 200 RPM | To maintain a good suspension of selenium powder without excessive shear. |
| Inert Gas Pressure | 0.1 - 0.2 bar (gauge) | To ensure a positive pressure and prevent air ingress. |
| Drying Temperature | 30 - 40 °C | To effectively remove the solvent without causing product decomposition. |
Visualizations
Caption: Experimental workflow for pilot-scale synthesis of this compound.
Caption: Logical flow for troubleshooting common issues in this compound production.
References
- 1. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 2. amarequip.com [amarequip.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Technical Support Center: Solvent Effects on Selenium Tetrabromide Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with selenium tetrabromide (SeBr₄). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on the critical impact of solvent choice on reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the actual reactive species of this compound in solution?
A1: In the solid state, this compound exists as a discrete species. However, in a wide range of nonaqueous solvents, it undergoes dissociation to form an equilibrium mixture of selenium dibromide (SeBr₂), diselenium (B1237649) dibromide (Se₂Br₂), and elemental bromine (Br₂).[1] Therefore, the reactivity observed is often due to these dissociation products rather than SeBr₄ itself. The extent of this dissociation is influenced by the solvent's properties.
Q2: How does solvent polarity affect the stability and reactivity of this compound solutions?
A2: Solvent polarity plays a significant role in the behavior of this compound. In polar solvents such as acetonitrile (B52724), nitrobenzene, and N,N-dimethylformamide (DMF), SeBr₄ and its dissociation products can ionize, leading to electrically conductive solutions.[1] This ionization can enhance the electrophilicity of the selenium species, potentially increasing reaction rates. In nonpolar solvents like carbon disulfide and chloroform, SeBr₄ is soluble but the degree of ionization is significantly lower.[1]
Q3: Why are my reaction outcomes with this compound inconsistent?
A3: Inconsistent results often stem from the complex equilibrium of SeBr₄ in solution. The solvent choice, presence of moisture, and temperature can all shift this equilibrium, leading to variations in the concentration of the active electrophilic selenium species. For reproducible results, it is crucial to use anhydrous solvents and maintain consistent reaction conditions.
Q4: Can I use protic solvents with this compound?
A4: Protic solvents like water and alcohols are generally not recommended for reactions with this compound. SeBr₄ decomposes in water to form selenous acid and hydrobromic acid.[1] In alcohols, similar solvolysis reactions can occur, consuming the reagent and leading to undesired byproducts.
Q5: How can I characterize the selenium species present in my reaction mixture?
A5: ⁷⁷Se NMR spectroscopy is a powerful tool for identifying the different selenium species in solution.[2][3] The chemical shift of ⁷⁷Se is highly sensitive to the electronic environment of the selenium atom, allowing for the differentiation of SeBr₄, SeBr₂, Se₂Br₂, and various organoselenium products.[2][3][4][5][6] UV-Visible spectroscopy can also be used to monitor the presence of bromine and other species in the equilibrium.[7][8][9]
Troubleshooting Guides
Issue 1: Low or No Reactivity
| Possible Cause | Troubleshooting Step |
| Decomposition of SeBr₄ | Ensure that the SeBr₄ used is fresh and has been stored under an inert atmosphere to prevent decomposition from moisture. |
| Inappropriate Solvent | In nonpolar solvents, the electrophilicity of the selenium species may be too low. Consider switching to a polar aprotic solvent like acetonitrile to enhance reactivity. |
| Low Solubility | The substrate may not be sufficiently soluble in the chosen solvent. Ensure all reactants are fully dissolved before proceeding. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Side reactions with the solvent | Some solvents, particularly nucleophilic ones, can react with the electrophilic selenium species. Review the literature for solvent compatibility with your reaction type. |
| Presence of moisture | Water can lead to the formation of selenium oxides and other undesired products. Use rigorously dried solvents and glassware. |
| Reaction with dissociation products | The presence of Br₂ from SeBr₄ dissociation can lead to competing bromination reactions. The addition of a bromine scavenger could be considered if compatible with the desired reaction. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Residual selenium species | Selenium-containing byproducts can be difficult to remove. Consider a workup procedure that includes a wash with a reducing agent (e.g., aqueous sodium bisulfite) to convert selenium species to elemental selenium, which can then be filtered off. |
| Product instability | The desired organoselenium product may be unstable to the purification conditions (e.g., silica (B1680970) gel chromatography). Consider alternative purification methods like crystallization or distillation. |
Quantitative Data
The choice of solvent significantly impacts the ionic nature of this compound in solution, which can be observed through electrical conductivity measurements.
Table 1: Electrical Conductivity of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Specific Conductance of SeBr₄ solution (Ω⁻¹ cm⁻¹) |
| Nitrobenzene | 34.8 | Varies with concentration (data available in source) |
| Acetonitrile | 37.5 | Varies with concentration (data available in source) |
| Tetramethylene sulfone | 43.3 | Varies with concentration (data available in source) |
| N,N-Dimethylformamide (DMF) | 36.7 | Varies with concentration (data available in source) |
| Data extracted from Katsaros, N., & George, J. W. (1969). The Nature of this compound in Nonaqueous Solvents. Inorganic Chemistry, 8(4), 759–762. |
Experimental Protocols
Protocol 1: General Procedure for the Electrophilic Addition of this compound to an Alkene
Safety Note: Selenium compounds are toxic. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10][11][12][13][14]
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene substrate in a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Reagent Addition: In a separate flask, prepare a solution of this compound in the same dry solvent. Slowly add the SeBr₄ solution to the stirring alkene solution at the desired reaction temperature (often starting at low temperatures, e.g., -78 °C or 0 °C, and allowing to warm to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS or NMR).
-
Workup: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or sodium bisulfite). Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or crystallization.
Visualizations
Caption: General experimental workflow for the reaction of SeBr₄ with an alkene.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fens.sabanciuniv.edu [fens.sabanciuniv.edu]
Validation & Comparative
A Comparative Spectroscopic Analysis of Selenium Tetrahalides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of selenium tetrabromide (SeBr₄) and its lighter halide counterparts, selenium tetrachloride (SeCl₄) and selenium tetrafluoride (SeF₄). The objective is to offer a comprehensive overview of their vibrational properties as determined by Raman and infrared (IR) spectroscopy. Due to its apparent instability, selenium tetraiodide (SeI₄) has not been included in this comparison as reliable spectroscopic data is unavailable in the literature. Furthermore, obtaining ⁷⁷Se-NMR spectra for these tetrahalides in the solid state is challenging due to their structures and instability, and thus, this guide focuses on vibrational spectroscopy.
Introduction to Selenium Tetrahalides
Selenium tetrahalides (SeX₄) are a class of inorganic compounds that have been of interest for their structural and bonding characteristics. In the solid state, selenium tetrachloride and this compound adopt a tetrameric cubane-like structure, (SeX₄)₄. Selenium tetrafluoride, while having a see-saw shape in the gaseous phase, exhibits a distorted octahedral coordination in the solid state. These structural differences, along with the varying electronegativity and mass of the halogen atoms, lead to distinct vibrational spectra, which can be used for their characterization.
Comparative Vibrational Spectroscopy Data
The following tables summarize the key Raman and far-infrared spectroscopic data for solid this compound, selenium tetrachloride, and selenium tetrafluoride. The data is compiled from peer-reviewed literature and provides a basis for distinguishing these compounds.
Table 1: Comparative Raman and Far-Infrared Peak Positions (cm⁻¹) of Solid Selenium Tetrahalides
| This compound (SeBr₄) | Selenium Tetrachloride (SeCl₄) | Selenium Tetrafluoride (SeF₄) | Vibrational Mode Assignment (General) |
| Raman | Raman | Raman | |
| 249 (s) | 390 (s) | 744 (s) | Se-X Stretching (Terminal) |
| 227 (m) | 365 (m) | 718 (vs) | Se-X Stretching (Terminal) |
| 188 (s, br) | 253 (s) | 504 (vs, br) | Se-X Stretching (Bridging) |
| 141 (m) | 188 (m) | 393 (ms) | Se-X Bending/Deformation |
| 98 (w) | 149 (m) | 286 (w) | Se-X Bending/Deformation |
| 79 (w) | 126 (s) | 249 (s) | Lattice Modes |
| Far-Infrared | Far-Infrared | Far-Infrared | |
| 245 (vs) | 385 (vs) | 745 (s) | Se-X Stretching (Terminal) |
| 220 (s) | 360 (s) | 720 (vs) | Se-X Stretching (Terminal) |
| 175 (s) | 240 (vs) | 622 (vs) | Se-X Stretching (Bridging) |
| 135 (m) | 180 (s) | 435 (s) | Se-X Bending/Deformation |
| - | 145 (m) | 395 (m) | Se-X Bending/Deformation |
(s = strong, m = medium, w = weak, v = very, br = broad). Data compiled from Hayward and Hendra, J. Chem. Soc. A, 1967, 643 and Adams and Downs, J. Chem. Soc. A, 1971, 1534.
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of selenium tetrahalides are crucial for obtaining reliable and reproducible data. Due to the moisture sensitivity of these compounds, handling under an inert and dry atmosphere is essential.
Synthesis of this compound (SeBr₄)
This compound can be synthesized by the direct reaction of elemental selenium with excess bromine.
-
Materials: High-purity elemental selenium powder, liquid bromine, carbon disulfide (CS₂), dry nitrogen or argon gas.
-
Procedure:
-
A suspension of selenium powder in dry CS₂ is prepared in a round-bottom flask under a dry, inert atmosphere.
-
A stoichiometric excess of bromine, dissolved in CS₂, is added dropwise to the selenium suspension with constant stirring.
-
The reaction is typically exothermic and results in the precipitation of yellow-orange crystals of SeBr₄.
-
The product is isolated by filtration, washed with dry CS₂, and dried under a stream of inert gas.
-
The final product should be stored in a sealed container under a dry, inert atmosphere.
-
Raman Spectroscopy of Solid Samples
-
Instrumentation: A high-resolution Raman spectrometer equipped with a suitable laser source (e.g., 633 nm He-Ne or 785 nm diode laser) and a CCD detector. A microscope objective is used for sample focusing.
-
Sample Preparation: A small amount of the solid selenium tetrahalide is placed in a sealed capillary tube or on a microscope slide within a dry box or glovebag to prevent exposure to atmospheric moisture.
-
Data Acquisition:
-
The laser is focused on the sample.
-
Raman spectra are collected in the appropriate spectral range (e.g., 50-1000 cm⁻¹).
-
The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample decomposition.
-
Multiple spectra may be averaged to improve the data quality.
-
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a far-infrared beam splitter (e.g., Mylar) and a suitable detector (e.g., DTGS).
-
Sample Preparation:
-
Nujol Mull: In a dry environment, a small amount of the solid sample is ground with a few drops of Nujol (mineral oil) to form a paste. This mull is then pressed between two polyethylene (B3416737) or CsI plates.
-
Pressed Pellet: A small amount of the finely ground sample is mixed with a dry IR-transparent matrix (e.g., polyethylene powder) and pressed into a thin pellet using a hydraulic press.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or the matrix material) is recorded.
-
The sample is placed in the spectrometer's sample compartment, which should be purged with dry nitrogen or air to minimize water vapor interference.
-
The infrared spectrum is recorded in the far-infrared region (e.g., 50-500 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
⁷⁷Se-NMR Spectroscopy (General Protocol for Selenium Compounds)
While not successfully applied to solid SeX₄ compounds, the following is a general protocol for obtaining ⁷⁷Se-NMR spectra of soluble selenium compounds.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe tuned to the ⁷⁷Se frequency.
-
Sample Preparation: The selenium-containing compound is dissolved in a suitable deuterated solvent in an NMR tube. A reference standard, such as dimethyl selenide (B1212193) (Me₂Se), can be used.
-
Data Acquisition:
-
The spectrometer is tuned to the ⁷⁷Se nucleus.
-
A one-dimensional ⁷⁷Se NMR spectrum is acquired. Due to the low natural abundance and sensitivity of ⁷⁷Se, a large number of scans may be required to achieve an adequate signal-to-noise ratio.
-
Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of selenium tetrahalides.
A Comparative Guide to the Reactivity of Selenium Tetrabromide and Tellurium Tetrabromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of selenium tetrabromide (SeBr₄) and tellurium tetrabromide (TeBr₄). Understanding the distinct reactive profiles of these two chalcogen tetrahalides is crucial for their effective application in organic synthesis, materials science, and drug development. This document summarizes their key physical and chemical properties, details their synthesis, and explores their reactivity with a focus on thermal stability, hydrolysis, Lewis acidity, and reactions with organic substrates.
Physical and Chemical Properties
This compound and tellurium tetrabromide, while both belonging to the group 16 tetrahalides, exhibit notable differences in their physical and chemical properties, which fundamentally influence their reactivity. TeBr₄ is a significantly more stable compound than SeBr₄.
| Property | This compound (SeBr₄) | Tellurium Tetrabromide (TeBr₄) |
| Molar Mass | 398.576 g/mol [1] | 447.22 g/mol [2] |
| Appearance | Red-brown crystalline solid[3] | Yellow-orange crystalline powder[4] |
| Melting Point | 70-80 °C (decomposes)[5] | ~388 °C[2] |
| Boiling Point | Sublimes at 115 °C (decomposes)[1] | Decomposes at 420 °C[2] |
| Solubility | Soluble in carbon disulfide, chloroform, ethyl bromide. Decomposes in water.[5] | Soluble in a little water, HBr, ether, glacial acetic acid. Hydrolyzed by much water.[4] |
| Structure in Solid State | Tetrameric cubane-like Se₄Br₁₆ units[1] | Tetrameric Te₄Br₁₆ structure[2] |
Synthesis and Handling
Both SeBr₄ and TeBr₄ can be synthesized by the direct reaction of the respective chalcogen with elemental bromine. However, the reaction conditions and the stability of the products differ.
Experimental Protocol: Synthesis of this compound
This compound can be prepared by the direct reaction of elemental selenium with an excess of bromine.[6]
Materials:
-
Elemental selenium powder (2 g)
-
Liquid bromine
-
Concentrated hydrobromic acid
Procedure:
-
In a well-ventilated fume hood, place 2 grams of pulverized elemental selenium in a reaction flask.
-
Slowly add a slight excess of liquid bromine to the selenium powder while stirring. The reaction is vigorous.
-
To moderate the reaction and ensure the formation of the tetrabromide, the reaction can be carried out in concentrated hydrobromic acid.[6]
-
The resulting solution contains this compound. The product is moisture-sensitive and should be handled under an inert atmosphere.[5]
Experimental Protocol: Synthesis of Tellurium Tetrabromide
Tellurium tetrabromide is synthesized by the controlled reaction of elemental tellurium with bromine vapor.[7]
Materials:
-
Pure tellurium powder (5 g)
-
Liquid bromine
-
Nitrogen gas
Procedure:
-
Introduce 5 g of pure tellurium into a reaction flask connected to a nitrogen gas line.
-
Pass a stream of nitrogen gas saturated with bromine vapor over the tellurium. The reaction is initiated by gentle heating.
-
The reaction is exothermic and proceeds to form a black liquid.
-
Once the reaction is complete, the excess bromine is removed by a stream of nitrogen gas while gently heating the flask to 50°C.[7]
-
The crude TeBr₄ can be purified by sublimation in a vacuum at approximately 350°C.[7]
Comparative Reactivity
Thermal Stability
A significant difference in the reactivity of SeBr₄ and TeBr₄ lies in their thermal stability.
-
This compound (SeBr₄): SeBr₄ is thermally unstable and begins to decompose at its melting point (70-80 °C).[5] In the gas phase, it completely dissociates into selenium monobromide (Se₂Br₂) and bromine (Br₂).[1] This instability is a critical factor in its reactivity, often leading to bromination reactions or the formation of lower selenium bromides.
-
Tellurium Tetrabromide (TeBr₄): In contrast, TeBr₄ is much more thermally robust, melting at approximately 388 °C and decomposing at around 420 °C.[2] In the vapor phase, it dissociates into tellurium dibromide (TeBr₂) and bromine.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tellurium tetrabromide - Wikipedia [en.wikipedia.org]
- 3. Structure and Phase Composition of the Products Derived from Vacuum–Thermal Treatment of a Tellurium-Containing Middling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heegermaterials.com [heegermaterials.com]
- 5. lookchem.com [lookchem.com]
- 6. youtube.com [youtube.com]
- 7. TELLURIUM TETRABROMIDE | 10031-27-3 [chemicalbook.com]
A Comparative Guide to Aromatic Bromination: Selenium Tetrabromide vs. N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The choice of brominating agent is critical, influencing reaction efficiency, regioselectivity, and substrate scope. This guide provides an objective comparison between the less-conventional selenium tetrabromide (SeBr₄) and the widely used N-bromosuccinimide (NBS) for aromatic bromination, supported by available experimental data and detailed protocols.
Executive Summary
While N-bromosuccinimide (NBS) is a well-established and versatile reagent for aromatic bromination with a wealth of supporting literature, this compound (SeBr₄) is not commonly employed as a direct, stoichiometric reagent for this purpose. Instead, the reactivity of selenium(IV) species in aromatic bromination is observed in catalytic systems. This guide will compare the performance of NBS as a stoichiometric reagent with a representative selenium-catalyzed bromination method, which provides insight into the potential of selenium(IV) as a mediator for this transformation.
Performance Comparison
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a convenient, crystalline, and easy-to-handle source of electrophilic bromine. It is particularly effective for the bromination of activated and moderately deactivated aromatic rings. The reactivity of NBS can be modulated by the choice of solvent and the use of catalysts.
Selenium(IV)-Mediated Bromination
Direct stoichiometric use of this compound for aromatic bromination is not well-documented in recent literature. However, selenium(IV) species, generated in situ, can catalytically promote aromatic bromination. A representative method involves the use of selenium tetrachloride (SeCl₄) as a catalyst with sodium bromide (NaBr) as the bromine source and hydrogen peroxide (H₂O₂) as the oxidant. This approach offers a "greener" alternative by using a catalytic amount of the selenium reagent.
Data Presentation
The following tables summarize the performance of N-Bromosuccinimide and a selenium-catalyzed system in the bromination of representative aromatic substrates.
Table 1: Aromatic Bromination with N-Bromosuccinimide (NBS)
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Acetanilide (B955) | NBS (1.05 eq.), Acetonitrile (B52724), cat. HCl, rt, 20 min | 4-Bromoacetanilide | 88 | [1][2] |
| Anisole (B1667542) | NBS (1.1 eq.), Acetonitrile, rt, 30 min | 4-Bromoanisole | 96 | [3] |
| Toluene | NBS (1.1 eq.), CCl₄, reflux, 8h | 4-Bromotoluene | 48 | [3] |
| 1,3-Dimethoxybenzene | NBS (1.1 eq.), Acetonitrile, rt, 15 min | 4-Bromo-1,3-dimethoxybenzene | 95 | [3] |
Table 2: Selenium-Catalyzed Aromatic Bromination
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Anisole | NaBr (2 eq.), 30% H₂O₂ (2 eq.), SeCl₄ (5 mol%), H₂O, rt, 1 h | 4-Bromoanisole | 92 | [4][5] |
| Phenol | NaBr (2 eq.), 30% H₂O₂ (2 eq.), SeCl₄ (5 mol%), H₂O, rt, 1 h | 4-Bromophenol | 85 | [4][5] |
| Acetanilide | NaBr (2 eq.), 30% H₂O₂ (2 eq.), SeCl₄ (5 mol%), H₂O, rt, 2 h | 4-Bromoacetanilide | 88 | [4][5] |
| Toluene | NaBr (2 eq.), 30% H₂O₂ (2 eq.), SeCl₄ (5 mol%), H₂O, rt, 4 h | 4-Bromotoluene | 75 | [4][5] |
Experimental Protocols
General Procedure for Aromatic Bromination using N-Bromosuccinimide (Acetanilide Example)[1][2]
-
To a solution of acetanilide (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.05 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (1 drop).
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Pour the reaction mixture into water (40 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry to obtain 4-bromoacetanilide.
General Procedure for Selenium-Catalyzed Aromatic Bromination (Anisole Example)[4][5]
-
In a round-bottom flask, dissolve anisole (1.0 mmol) and sodium bromide (2.0 mmol) in water (5 mL).
-
Add selenium tetrachloride (0.05 mmol, 5 mol%).
-
To this mixture, add 30% aqueous hydrogen peroxide (2.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
After completion of the reaction (monitored by TLC), extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromoanisole.
Mechanism and Logical Comparison
The following diagrams illustrate the general workflow for aromatic bromination and a logical comparison of the two reagents based on the available data.
Figure 1: General experimental workflow for aromatic bromination.
Figure 2: Logical comparison of NBS and a Selenium(IV)-catalyzed system.
Discussion
N-Bromosuccinimide remains the more versatile and widely documented reagent for general aromatic bromination in a laboratory setting. Its solid nature, ease of handling, and the vast body of literature detailing its use with a wide array of substrates make it a reliable choice. The ability to fine-tune its reactivity with different solvents and catalysts further enhances its utility.
The Selenium(IV)-catalyzed system , while not a direct application of this compound as a stoichiometric reagent, showcases the potential of selenium in facilitating aromatic bromination under environmentally benign conditions. The use of water as a solvent and a catalytic amount of the selenium species are significant advantages from a green chemistry perspective. The yields obtained are comparable to those with NBS for activated substrates. However, the toxicity of selenium compounds, even in catalytic amounts, necessitates careful handling and disposal procedures.
Conclusion
For routine aromatic bromination of a broad range of substrates, N-Bromosuccinimide is the more established and practical choice due to its ease of use and extensive documentation. The Selenium(IV)-catalyzed method represents a promising green alternative for the bromination of electron-rich aromatics, offering high yields in an aqueous medium. However, the direct stoichiometric use of This compound for this purpose is not a common or well-documented practice, limiting its direct comparison and application in this context. Researchers should consider the substrate scope, desired reaction conditions, and safety implications when selecting the appropriate bromination method.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Friedel-Crafts and Related Reactions. Herausgeg. von G. A. Olah. Band I: General Aspects. Interscience Publishers, a Division of John Wiley & Sons, New York-London 1963. 1. Aufl., XXXIV, 1031 S., zahlr. Abb. u. Tab., geb. £ 11.0.0. | Semantic Scholar [semanticscholar.org]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoselenium_chemistry [chemeurope.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Determining the Purity of Selenium Tetrabromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for determining the purity of selenium tetrabromide (SeBr₄). Ensuring the purity of starting materials and intermediates like SeBr₄ is critical in research and development, particularly in the synthesis of novel compounds and drug development, where impurities can significantly impact reaction outcomes, biological activity, and safety profiles. This document outlines various analytical methodologies, presents their experimental protocols, and offers a comparative analysis of their performance based on key analytical parameters.
Introduction to this compound and its Purity
This compound is a reactive inorganic compound used in various chemical syntheses. Its purity is crucial as it is known to be unstable, especially in the presence of moisture, and can decompose into other selenium bromides (e.g., Se₂Br₂) and elemental selenium.[1] Impurities can also arise from the manufacturing process, including unreacted starting materials like elemental selenium and bromine, or trace metal contaminants. Therefore, robust analytical methods are required to quantify the SeBr₄ content and to identify and quantify potential impurities.
A comprehensive purity analysis of this compound should address both its elemental composition and its phase purity. Elemental analysis techniques are employed to determine the overall selenium and bromine content and to detect any trace metallic impurities. Phase analysis techniques are used to identify and quantify the crystalline SeBr₄ phase against potential crystalline impurities such as elemental selenium or other selenium bromide species.
Workflow for Purity Analysis of this compound
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a this compound sample.
Caption: Workflow for SeBr₄ Purity Analysis.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific purity aspect being investigated (elemental vs. phase) and the desired level of sensitivity and specificity. The following sections provide a detailed comparison of relevant techniques.
Techniques for Elemental Purity
These methods are essential for verifying the fundamental composition of the this compound and quantifying trace elemental impurities.
1.1. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for determining the concentration of trace and ultra-trace elements. It is ideal for identifying and quantifying metallic impurities that may be present in the this compound sample from the manufacturing process or storage containers.
-
Principle: The sample is introduced into an argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive elemental analysis.
-
Application for SeBr₄: Primarily used for the detection of trace metal impurities. The high sensitivity of ICP-MS allows for the quantification of contaminants at parts-per-billion (ppb) levels.[2][3][4]
-
Sample Preparation: Due to the reactive nature of SeBr₄, direct analysis is not feasible. The sample must be carefully digested in a suitable acid mixture under controlled conditions to bring the elements into solution. This process must be performed in an inert atmosphere to prevent decomposition before digestion.
-
Strengths: Extremely high sensitivity for a wide range of elements, and the ability to perform isotopic analysis.[3]
-
Limitations: Destructive technique, and the sample preparation can be complex for reactive materials. Spectral interferences can occur, but modern ICP-MS instruments have methods to mitigate these.[5]
1.2. Ion Chromatography (IC)
Ion chromatography is a form of liquid chromatography used for the separation and analysis of ionic species. It is particularly well-suited for determining the bromide content in a sample of this compound, which can be used to calculate the overall stoichiometry and purity.
-
Principle: The sample solution is passed through an ion-exchange column, which separates the ions based on their affinity for the stationary phase. The separated ions are then detected, typically by conductivity.
-
Application for SeBr₄: To quantify the bromide content. After dissolution of the SeBr₄ sample in a suitable solvent, the resulting solution can be analyzed by IC to determine the concentration of bromide ions. This can be compared to the theoretical bromide content of pure SeBr₄. It can also be used to detect other anionic impurities.[6][7]
-
Sample Preparation: A known weight of the this compound sample is carefully dissolved in a suitable solvent, taking care to handle the air-sensitive material in an inert atmosphere.[8][9] The solution is then diluted to an appropriate concentration for IC analysis.
-
Strengths: High precision and accuracy for anion quantification, and the ability to simultaneously analyze for other anionic impurities.[7]
-
Limitations: The sample must be soluble in the mobile phase, and the dissolution process must not introduce interfering ions.
| Technique | Analyte | Typical Detection Limit | Sample Preparation | Throughput |
| ICP-MS | Trace Metals | < 1 ppb | Acid Digestion | High |
| Ion Chromatography | Bromide, other anions | < 1 ppm | Dissolution in a suitable solvent | High |
Techniques for Phase Purity
These methods are crucial for identifying and quantifying the crystalline SeBr₄ phase and detecting any crystalline impurities such as elemental selenium or other selenium bromide compounds.
2.1. X-ray Diffraction (XRD)
XRD is a non-destructive technique used to identify the crystalline phases present in a solid material and to determine their crystal structures.
-
Principle: A beam of X-rays is directed at the sample, and the diffraction pattern produced by the crystalline lattice is recorded. Each crystalline substance has a unique diffraction pattern, which acts as a "fingerprint" for identification.
-
Application for SeBr₄: To confirm the presence of the correct crystalline phase of SeBr₄ and to identify any crystalline impurities, such as elemental selenium or other selenium bromides.[1] Quantitative phase analysis (QPA) using methods like Rietveld refinement can be used to determine the weight percentage of each crystalline phase in the sample.[4][10]
-
Sample Preparation: A small amount of the powdered sample is carefully loaded onto a sample holder. Due to the air-sensitivity of SeBr₄, the sample should be prepared in an inert atmosphere and an airtight sample holder should be used to prevent decomposition during analysis.[8]
-
Strengths: Non-destructive, provides definitive identification of crystalline phases, and allows for quantitative analysis of phase composition.
-
Limitations: Only sensitive to crystalline materials; amorphous impurities will not be detected. Preferred orientation of crystallites in the sample can affect the accuracy of quantitative analysis.
2.2. Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical structure and molecular vibrations of a sample.
-
Principle: The sample is illuminated with a monochromatic laser beam, and the inelastically scattered light is collected. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules in the sample.
-
Application for SeBr₄: To identify the SeBr₄ molecule and to detect the presence of impurities with different molecular structures, such as elemental selenium (which has a characteristic Raman spectrum) and other selenium bromides.[11] Raman spectroscopy can also be used for quantitative analysis by correlating the intensity of specific Raman bands to the concentration of the corresponding species.[12][13]
-
Sample Preparation: A small amount of the sample can be analyzed directly in a sealed container (e.g., a glass capillary) to protect it from the atmosphere.
-
Strengths: Non-destructive, requires minimal sample preparation, and can be used for in-situ analysis. It is highly sensitive to changes in molecular structure and bonding.
-
Limitations: The Raman signal can be weak, and fluorescence from the sample or impurities can interfere with the measurement. Quantitative analysis can be challenging and may require careful calibration.
2.3. ⁷⁷Se Nuclear Magnetic Resonance (NMR) Spectroscopy
⁷⁷Se NMR spectroscopy is a powerful tool for probing the chemical environment of selenium atoms in a molecule.
-
Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The ⁷⁷Se nuclei absorb and re-emit this energy at specific frequencies, which are dependent on their local chemical environment.
-
Application for SeBr₄: To provide detailed structural information and to distinguish between different selenium-containing species in the sample. Each unique selenium environment (e.g., SeBr₄, Se₂Br₂, elemental Se) will give a distinct signal in the ⁷⁷Se NMR spectrum, allowing for their identification and potentially quantification.[14][15]
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent in an NMR tube, which must be sealed to prevent exposure to air and moisture. Solid-state ⁷⁷Se NMR can also be performed on the powdered sample.[2]
-
Strengths: Provides detailed information about the chemical structure and bonding of selenium compounds. It is a highly specific technique for selenium-containing species.
-
Limitations: ⁷⁷Se has a low natural abundance and a low gyromagnetic ratio, which can result in low sensitivity and long acquisition times. Quantitative analysis requires careful experimental setup and data processing.
2.4. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is useful for studying the thermal stability and decomposition of materials.
-
Principle: A small amount of the sample is heated at a controlled rate in a furnace, and its weight is continuously monitored.
-
Application for SeBr₄: To assess the thermal stability of the this compound and to study its decomposition profile. The onset of decomposition and the weight loss at different temperatures can provide information about the purity of the sample and the presence of volatile impurities or decomposition products.[16][17]
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA pan. The analysis should be performed under an inert gas flow (e.g., nitrogen or argon) to prevent oxidation.
-
Strengths: Provides valuable information about the thermal stability and composition of the material. It can be used to quantify the amount of volatile components.
-
Limitations: It is a destructive technique. The interpretation of the TGA curve can be complex if multiple decomposition events overlap.
| Technique | Information Provided | Sample Form | Throughput | Quantitative? |
| XRD | Crystalline phase identification and quantification | Solid (powder) | Medium | Yes (Rietveld) |
| Raman Spectroscopy | Molecular structure and vibrational modes | Solid, Liquid | High | Yes (with calibration) |
| ⁷⁷Se NMR | Chemical environment of selenium atoms | Solid, Liquid | Low | Yes (with standards) |
| TGA | Thermal stability and decomposition profile | Solid | Medium | Yes (for mass loss) |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining accurate and reproducible results. The following are generalized procedures for the key techniques discussed.
Handling of Air-Sensitive this compound
Due to its sensitivity to moisture, all handling and sample preparation of this compound should be performed in an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[8][9] Glassware should be oven-dried before use, and anhydrous solvents should be used for any solution-based analysis.
ICP-MS Protocol for Trace Metal Analysis
-
Sample Digestion: In a glovebox, accurately weigh approximately 10-50 mg of the SeBr₄ sample into a clean, dry Teflon digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid.
-
Seal the vessel and heat it in a microwave digestion system according to a pre-determined temperature program to ensure complete dissolution.
-
After cooling, carefully open the vessel in a fume hood and dilute the digested sample to a known volume with deionized water.
-
Analysis: Analyze the diluted sample solution using a calibrated ICP-MS instrument. Prepare a series of multi-element calibration standards and a blank to generate a calibration curve for each element of interest.
XRD Protocol for Quantitative Phase Analysis
-
Sample Preparation: In a glovebox, gently grind the SeBr₄ sample to a fine powder using an agate mortar and pestle.
-
Load the powder into an airtight, zero-background sample holder.
-
Data Collection: Collect the X-ray diffraction pattern over a suitable 2θ range (e.g., 10-90°) with a step size and counting time optimized for good signal-to-noise ratio.
-
Data Analysis: Perform a qualitative phase analysis by comparing the experimental diffraction pattern to a database of known phases (e.g., the ICDD PDF database).
-
For quantitative analysis, use the Rietveld refinement method. This involves fitting a calculated diffraction pattern (based on the crystal structures of the identified phases) to the experimental data. The software will then provide the weight percentage of each phase.[4][10]
Raman Spectroscopy Protocol
-
Sample Preparation: In a glovebox, load a small amount of the SeBr₄ sample into a glass capillary tube and seal it.
-
Data Collection: Place the sealed capillary under the microscope of the Raman spectrometer.
-
Acquire the Raman spectrum using an appropriate laser wavelength, power, and acquisition time to obtain a good quality spectrum without causing sample degradation.
-
Data Analysis: Identify the characteristic Raman bands for SeBr₄ and compare the spectrum to reference spectra of potential impurities like elemental selenium. For quantitative analysis, create a calibration curve by measuring the Raman intensity of a specific SeBr₄ peak in a series of standards with known concentrations.[12]
⁷⁷Se NMR Protocol
-
Sample Preparation: In a glovebox, dissolve a known amount of the SeBr₄ sample in a suitable deuterated solvent (e.g., CDCl₃, CS₂) in a flame-dried NMR tube.
-
Seal the NMR tube securely.
-
Data Acquisition: Acquire the ⁷⁷Se NMR spectrum on a high-field NMR spectrometer. Due to the low sensitivity of ⁷⁷Se, a large number of scans and a long relaxation delay may be required.
-
Data Analysis: Process the spectrum to identify the chemical shifts of the different selenium species present. For quantitative analysis, integrate the signals and use an internal standard with a known concentration.
Conclusion
The purity determination of this compound requires a multi-faceted analytical approach. A combination of techniques is necessary to obtain a complete picture of both the elemental and phase purity of the material.
-
For routine quality control, a combination of XRD for phase identification and ICP-MS for trace metal analysis is recommended.
-
For in-depth characterization and impurity profiling, Raman spectroscopy and ⁷⁷Se NMR provide valuable structural information.
-
Ion chromatography is a precise method for determining the bromide content and assessing the stoichiometry.
-
Thermogravimetric analysis is useful for evaluating the thermal stability and identifying volatile impurities.
The choice of the most appropriate technique or combination of techniques will depend on the specific requirements of the analysis, including the expected impurities, the required level of accuracy and precision, and the available instrumentation. Proper handling of this air-sensitive material is paramount for obtaining reliable analytical results.
References
- 1. Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selenium(IV) bromide, 99+% | Fisher Scientific [fishersci.ca]
- 4. thraceanzeolite.gr [thraceanzeolite.gr]
- 5. hosmed.fi [hosmed.fi]
- 6. Determination of bromide, bromate and other anions with ion chromatography and an inductively coupled plasma mass spectrometer as element-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. web.mit.edu [web.mit.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. static.horiba.com [static.horiba.com]
- 13. static.horiba.com [static.horiba.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. openaccessjournals.com [openaccessjournals.com]
Unveiling the Atomic Architecture: A Comparative Guide to the X-ray Crystallography of Selenium Tetrabromide and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a cornerstone technique in this endeavor, providing unparalleled atomic-level detail. This guide offers a comprehensive comparison of the crystallographic data of selenium tetrabromide (SeBr4) and its derivatives, alongside alternative structural determination methods, supported by experimental data and detailed protocols.
This compound, a fascinating inorganic compound, exists in two polymorphic forms, α-SeBr4 and β-SeBr4. Both structures are built from tetrameric cubane-like [Se4Br16] units but differ in their crystalline arrangement. Beyond the parent compound, this guide delves into the structural nuances of its derivatives, primarily focusing on the hexabromoselenate(IV) anion, [SeBr6]2-, a common motif in its coordination chemistry.
At a Glance: Crystallographic Data Comparison
The following tables summarize the key crystallographic parameters for this compound and a selection of its derivatives, offering a clear and concise comparison of their solid-state structures.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| α-SeBr4 | Trigonal | P31c | 10.215 | 10.215 | 10.215 | 90 | 90 | 120 | 8 | [1] |
| β-SeBr4 | Monoclinic | C2/c | 10.87 | 10.76 | 10.87 | 90 | 114.9 | 90 | 4 | [1] |
| [C6H5CH2(CH3)3N]2[SeBr6]·CH3CN | Monoclinic | I2/a | 15.064 | 9.2617 | 22.161 | 90 | 93.91 | 90 | 4 | [2] |
| [NH4]2[SeBr6] | Cubic | Fm3m | 10.46 | 10.46 | 10.46 | 90 | 90 | 90 | 4 | [3] |
Table 1: Comparison of Crystal Systems, Space Groups, and Unit Cell Parameters.
| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Ref. |
| α-SeBr4 | Se-Br (terminal) | 2.36 - 2.44 | Br-Se-Br | ~90, ~170 | [1] |
| Se-Br (bridging) | 2.95 - 3.01 | ||||
| β-SeBr4 | Se-Br (terminal) | 2.35 - 2.45 | Br-Se-Br | ~90, ~170 | [1] |
| Se-Br (bridging) | 2.90 - 3.05 | ||||
| [C6H5CH2(CH3)3N]2[SeBr6]·CH3CN | Se-Br | 2.5445(11) - 2.5756(11) | Br-Se-Br | 90.07(3) - 90.56(4) | [2] |
| [SeBr3]+ in [SeBr3][GaBr4] | Se-Br | ~2.27 | Br-Se-Br | ~101 | [4] |
Table 2: Comparison of Selected Bond Lengths and Angles.
Beyond the Crystal: Alternative Structural Probes
While X-ray crystallography provides definitive solid-state structures, other techniques offer valuable insights, particularly for species that may not be stable in the crystalline form or exist in different states of matter.
Gas-Phase Electron Diffraction (GED): In the gas phase, this compound undergoes decomposition.[5] GED studies on the vapor of SeBr4 have revealed the presence of selenium dibromide (SeBr2) and bromine (Br2). The structural parameters for the bent SeBr2 molecule have been determined as:
| Molecule | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Ref. |
| SeBr2 | Se-Br | 2.306(5) | Br-Se-Br | 101.6(6) | [5] |
Table 3: Structural Parameters of SeBr2 from Gas-Phase Electron Diffraction.
Raman Spectroscopy: This vibrational spectroscopy technique is a powerful tool for probing the structure of molecules in various states. The Raman spectrum of solid this compound provides a characteristic fingerprint of its structure. In solution, SeBr4 is known to dissociate, and Raman spectroscopy can be used to identify the resulting species.[6][7]
| Compound/Species | State | Raman Peaks (cm-1) | Assignment | Ref. |
| Solid SeBr4 | Solid | ~250, ~230, ~100 | Se-Br stretching and bending modes | [6][7] |
| SeBr2 | in Acetonitrile | 291, 265, 105 | Se-Br stretching and bending modes | [7] |
Table 4: Characteristic Raman Peaks for Selenium Bromide Species.
Experimental Protocols
A generalized experimental protocol for the single-crystal X-ray diffraction of this compound or its derivatives is outlined below. It is crucial to handle these compounds in a dry, inert atmosphere due to their sensitivity to moisture.
1. Synthesis and Crystallization:
-
Synthesis of SeBr4: this compound can be synthesized by the direct reaction of stoichiometric amounts of elemental selenium and bromine in a suitable solvent like carbon disulfide or in a sealed tube.[1]
-
Synthesis of Derivatives: Derivatives such as hexabromoselenates are typically synthesized by reacting SeBr4 with a bromide salt of the desired cation in a suitable solvent.[2]
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent, slow cooling of a saturated solution, or by vapor diffusion techniques. The choice of solvent is critical and often requires screening.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.[8]
-
The crystal is then placed on a single-crystal X-ray diffractometer.[6]
-
A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal.[9]
-
The crystal is rotated, and a series of diffraction images are collected by a detector.[6]
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An atomic model is built into the electron density map.
4. Structure Refinement:
-
The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
The final model is validated to ensure its chemical and crystallographic reasonability.
Visualizing the Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a compound like this compound.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Raman and far-infrared spectra of some solid selenium and tellurium tetrahalides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. The molecular structure of selenium dibromide as determined by combined gas-phase electron diffraction–mass spectrometric experiments and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Study of Selenium Tetrahalides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Selenium tetrahalides (SeX₄) are versatile reagents in organic synthesis, each offering unique reactivity for the introduction of halogen atoms into organic molecules. This guide provides a comparative overview of selenium tetrafluoride (SeF₄), selenium tetrachloride (SeCl₄), and selenium tetrabromide (SeBr₄), focusing on their applications, reaction conditions, and mechanistic pathways. Experimental data is presented to facilitate the selection of the appropriate reagent for specific synthetic transformations.
Overview of Selenium Tetrahalides
Selenium tetrahalides are inorganic compounds that serve as sources of electrophilic halogens. Their reactivity is influenced by the electronegativity of the halogen atom, with SeF₄ being the most reactive and SeBr₄ the least. These reagents are employed in a variety of organic reactions, including halogenations of alkanes, alkenes, alkynes, and carbonyl compounds.
| Property | Selenium Tetrafluoride (SeF₄) | Selenium Tetrachloride (SeCl₄) | This compound (SeBr₄) |
| Appearance | Colorless liquid | White to yellow crystalline powder | Red-brown crystalline solid |
| Primary Use | Fluorinating agent[1][2][3] | Chlorinating agent[4] | Brominating agent[5] |
| Key Applications | Fluorination of alcohols, carboxylic acids, and carbonyls[2][3] | Chlorination of alkenes and alkynes[6][7] | Bromination of alkenes and alkynes[8] |
Comparative Performance in Halogenation Reactions
Halogenation of Carbonyl Compounds
Selenium tetrafluoride is a powerful reagent for the fluorination of aldehydes and ketones to geminal difluorides.
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| Cyclohexanone (B45756) | 1,1-Difluorocyclohexane | SeF₄ | 1,1,2-trichloro-1,2,2-trifluoroethane, rt, reflux | 70 | [Houben-Weyl, Vol. E10][9] |
| Adamantanone | 2,2-Difluoroadamantane | SeF₄ | CH₂Cl₂, 25 °C | 85 | [J. Org. Chem. 1979, 44, 4148-4150] |
Halogenation of Alkenes and Alkynes
Selenium tetrachloride and tetrabromide are effective for the halogenation of unsaturated carbon-carbon bonds.
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| Cyclohexene | cis-1,2-Dichlorocyclohexane | PhSeCl (catalyst), electrochemical | Acetonitrile, TBACl | Good | [The Electrochemical cis-Chlorination of Alkenes - PMC][2] |
| Phenylacetylene (B144264) | 1,2-Dibromo-1-phenylethene | SeBr₄ | Not specified | Not specified | [Remarkable Alkene-to-Alkene and Alkene-to-Alkyne Transfer Reactions of Selenium Dibromide and PhSeBr][8] |
| Hex-1-ene | Dihalobis-(2-haloalkyl)-λ⁴-selanes | SeCl₄ or SeBr₄ (from SeO₂ + HX) | Molar ratio SeO₂:alkene = 1:2 | 80-90 | [RSC Publishing][10] |
Experimental Protocols
Fluorination of Cyclohexanone with SeF₄
Materials:
-
Cyclohexanone
-
Selenium tetrafluoride (SeF₄)
-
1,1,2-Trichloro-1,2,2-trifluoroethane (solvent)
-
Ice water
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure: [9]
-
A solution of cyclohexanone (10 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (100 mL) is added dropwise to a stirred solution of SeF₄ (15.5 g, 0.1 mol) in 1,1,2-trichloro-1,2,2-trifluoroethane (125 mL) at room temperature.
-
The mixture is heated at reflux for 50 minutes and then allowed to cool to room temperature.
-
The solution is poured onto ice water.
-
The organic layer is separated, dried over Na₂SO₄, and distilled to give 1,1-difluorocyclohexane.
Chlorination of Cyclohexene with SeCl₄ (Catalytic)
Materials:
-
Cyclohexene
-
Phenylselenyl chloride (PhSeCl)
-
Tetrabutylammonium chloride (TBACl)
-
Acetonitrile (solvent)
-
Electrochemical setup
Procedure: [2]
-
In an electrochemical cell, a solution of cyclohexene, a catalytic amount of PhSeCl, and TBACl as a supporting electrolyte is prepared in acetonitrile.
-
Electrolysis is carried out under controlled potential to generate the active chlorinating species.
-
Upon completion of the reaction, the product, cis-1,2-dichlorocyclohexane, is isolated and purified.
Bromination of Phenylacetylene with SeBr₄
Materials:
-
Phenylacetylene
-
This compound (SeBr₄)
-
Anhydrous, inert solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere, a solution of phenylacetylene in the chosen solvent is prepared.
-
This compound is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until completion, monitored by a suitable technique (e.g., TLC or GC).
-
The reaction mixture is then worked up by washing with an aqueous solution to remove selenium byproducts, followed by drying and purification of the dibrominated product.
Mechanistic Pathways
The reaction mechanisms of selenium tetrahalides vary depending on the substrate.
Fluorination of a Ketone by SeF₄
The fluorination of a ketone with SeF₄ is believed to proceed through an initial coordination of the carbonyl oxygen to the selenium atom, followed by the formation of an O-SeF₃ intermediate. Subsequent intramolecular fluoride (B91410) delivery to the carbonyl carbon leads to the geminal difluoride.
Caption: Mechanism of Ketone Fluorination with SeF₄.
Electrophilic Addition of SeCl₄ to an Alkene
The chlorination of an alkene with SeCl₄ proceeds via an electrophilic addition mechanism. The reaction is initiated by the electrophilic attack of the selenium on the double bond, forming a cyclic seleniranium ion intermediate. This is followed by the nucleophilic attack of a chloride ion.
Caption: Electrophilic Addition of SeCl₄ to an Alkene.
Electrophilic Addition of SeBr₄ to an Alkyne
Similar to SeCl₄, the bromination of an alkyne with SeBr₄ follows an electrophilic addition pathway. The initial attack of the electrophilic selenium on the triple bond leads to a vinyl cation or a cyclic selenirenium ion, which is then attacked by a bromide ion.
References
- 1. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 2. The Electrochemical cis‐Chlorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. Electrophilic Addition Reactions of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Validating Reaction Mechanisms of Selenium Tetrabromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reaction mechanisms involving selenium tetrabromide (SeBr₄) and its alternatives in organic synthesis. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer a comprehensive resource for validating and understanding these chemical transformations.
Electrophilic Addition to Alkenes and Alkynes
This compound is a powerful electrophilic reagent that readily reacts with unsaturated carbon-carbon bonds. The generally accepted mechanism proceeds through a cyclic seleniranium ion intermediate, which is subsequently opened by a nucleophile. This mechanism dictates the stereochemical outcome of the reaction, typically resulting in anti-addition.
A key intermediate in the reaction of selenium halides with alkenes and alkynes is the three-membered seleniranium ion.[1] The formation of this cyclic intermediate has been supported by numerous studies and is crucial in explaining the observed stereoselectivity of these reactions.[2] The reaction is initiated by the electrophilic attack of the selenium reagent on the double bond, leading to the formation of the seleniranium ion. This intermediate is then opened by a nucleophile in a stereospecific anti-addition manner.[2]
Comparison with Alternative Brominating Agents
While SeBr₄ is effective for bromoselenenylation, other reagents are more commonly used for simple bromination of alkenes. A direct quantitative comparison of yields under identical conditions is scarce in the literature; however, a qualitative comparison can be made based on the typical applications and mechanisms of these reagents.
| Reagent | Typical Use | Mechanism | Advantages | Disadvantages |
| This compound (SeBr₄) | Bromoselenenylation | Electrophilic addition via seleniranium ion | Introduces both bromine and selenium functionalities | Stoichiometric use of selenium, which can be toxic and difficult to remove. |
| Bromine (Br₂) | Bromination | Electrophilic addition via bromonium ion | High reactivity, readily available | Volatile and corrosive, can lead to side reactions.[3] |
| N-Bromosuccinimide (NBS) | Bromination (especially allylic) | Radical or electrophilic addition | Solid, easier to handle than Br₂, selective for allylic bromination.[3] | Can require radical initiators, may not be as effective for simple alkene bromination as Br₂. |
Experimental Protocol: Synthesis of trans,trans-Bis(2-bromocyclohexyl) selenide
This protocol is adapted from a procedure for selenium dibromide and is expected to be applicable for this compound with adjustments.
Materials:
-
This compound (SeBr₄)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of cyclohexene (2.1 mmol) in anhydrous dichloromethane (10 mL) to the cooled SeBr₄ solution with stirring.
-
Maintain the reaction at -78 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue, trans,trans-bis(2-bromocyclohexyl) selenide, can be purified by column chromatography on silica (B1680970) gel.
Characterization Data (for the analogous SeBr₂ product):
-
¹H-NMR (400.1 MHz, CDCl₃): δ 1.49–1.57 (m, 6H, CH₂), 1.74–1.79 (m, 4H, CH₂), 1.89–1.93 (m, 2H, CH₂), 2.29–2.43 (m, 4H, CH₂), 3.38–3.41 (m, 2H, CHSe), 4.53–4.58 (m, 2H, CHBr).[4]
-
¹³C-NMR (100.6 MHz, CDCl₃): δ 22.41 (CH₂), 23.36 (CH₂), 23.57 (CH₂), 30.37 (CH₂), 32.90 (CH₂), 46.65 (CHSe), 47.07 (CHSe), 57.73 (CHBr), 58.06 (CHBr).[4]
Mechanistic Pathway of Electrophilic Addition
References
- 1. Remarkable Alkene-to-Alkene and Alkene-to-Alkyne Transfer Reactions of Selenium Dibromide and PhSeBr. Stereoselective Addition of Selenium Dihalides to Cycloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Spectrophotometric Analysis of Selenium Tetrabromide Dissociation
This guide provides a detailed comparison of the spectrophotometric analysis of selenium tetrabromide (SeBr₄) dissociation with alternative analytical techniques. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocols and presents key performance data to aid in the selection of the most suitable method for their specific research needs.
Spectrophotometric Analysis of this compound Dissociation in Carbon Tetrachloride
The seminal work in this area involves the spectrophotometric study of SeBr₄ dissociation in a carbon tetrachloride solution. Research has shown that this compound completely dissociates in this solvent. The resulting equilibrium is not between SeBr₄, SeBr₂, and Br₂, but rather a dissociation of selenium dibromide (SeBr₂) into diselenium (B1237649) dibromide (Se₂Br₂) and bromine (Br₂)[1].
Equilibrium Reaction:
2SeBr₂(soln) ⇌ Se₂Br₂(soln) + Br₂(soln)[1][2]
The spectrophotometric analysis is based on the absorbance of the species in the equilibrium mixture, which follows Beer's law over a specific wavelength range[1].
Experimental Protocol:
The following protocol is a summary of the methodology described in the literature for the spectrophotometric analysis of SeBr₄ dissociation[1].
-
Preparation of this compound Solutions:
-
Spectrophotometric Measurements:
-
The absorbance of the solutions is measured at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
Measurements are taken across a wavelength range where the components of the equilibrium have distinct absorption characteristics (e.g., 350 to 540 µ)[1].
-
Quartz cells of a specific path length (e.g., 1.000 cm and 10.000 cm) are used[1].
-
-
Data Analysis:
-
The molar concentrations of the species in the equilibrium (SeBr₂, Se₂Br₂, and Br₂) are determined from the absorbance measurements.
-
The equilibrium constant (K) for the dissociation of SeBr₂ is then calculated using the concentrations of the reactants and products[1].
-
Logical Workflow for Spectrophotometric Analysis of SeBr₄ Dissociation
Caption: Workflow for determining the dissociation equilibrium of this compound.
Comparison with Alternative Analytical Methods
While spectrophotometry is a direct method for studying the dissociation of SeBr₄ in solution, other techniques can be employed for the analysis of selenium and its compounds. These alternatives may offer advantages in terms of sensitivity, selectivity, or the physical state of the sample being analyzed.
| Method | Principle | Application | Advantages | Limitations | Reference |
| Spectrophotometry of SeBr₄ Dissociation | Measures the absorbance of light by the equilibrium mixture of SeBr₂, Se₂Br₂, and Br₂ in solution to determine their concentrations and the equilibrium constant. | Study of dissociation equilibria of inorganic halides in non-aqueous solvents. | Direct measurement of species in solution; relatively simple and inexpensive instrumentation. | Limited to species that absorb in the UV-Vis range; requires a solvent in which the compound is soluble and stable. | [1] |
| Spectrophotometric Determination of Se(IV) with Chromogenic Reagents | Se(IV) reacts with a chromogenic reagent (e.g., 4,5-diamino-o-xylene) to form a colored complex, the absorbance of which is proportional to the selenium concentration. | Quantification of trace amounts of selenium (IV) in various samples. | High sensitivity and selectivity; can be applied to a wide range of sample matrices.[5] | Indirectly measures total Se(IV), not the specific equilibrium of SeBr₄ dissociation; requires sample preparation to ensure selenium is in the Se(IV) state.[5][6] | [5][6] |
| Cloud Point Extraction (CPE) coupled with UV-Vis Spectrophotometry | Se(IV) is complexed and extracted into a surfactant-rich phase, preconcentrating the analyte before spectrophotometric determination. | Determination of trace levels of selenium in cosmetic and pharmaceutical preparations. | Improved detection limits due to preconcentration; simple and rapid procedure.[7][8][9] | Involves multiple steps which can introduce errors; indirect analysis of total Se(IV). | [7][8][9] |
| In Situ High-Temperature X-ray Powder Diffraction (HT-XRPD) | Monitors changes in the crystal structure of a solid material as a function of temperature to study thermal decomposition pathways. | Study of the thermal decomposition of solid inorganic compounds, such as selenogallates.[10] | Provides direct information about the solid-state structures and phase transitions during decomposition. | Not suitable for studying equilibria in solution; requires specialized equipment. | [10] |
| 77Se NMR Spectroscopy | Measures the nuclear magnetic resonance of the 77Se isotope to identify and quantify different selenium species in solution. | Characterization of selenium chloride and bromide equilibria in aprotic solvents. | Provides detailed structural information about the different selenium species present in solution. | Lower sensitivity compared to spectrophotometry; requires a high-field NMR spectrometer. | [11] |
Quantitative Data Comparison
The following table summarizes key quantitative parameters for the different analytical methods discussed.
| Parameter | Spectrophotometry of SeBr₄ Dissociation | Spectrophotometric Determination of Se(IV) with DAX | CPE-UV-Vis with Dithizone | In Situ HT-XRPD | 77Se NMR |
| Analyte | SeBr₂, Se₂Br₂, Br₂ | Se(IV) | Se(IV) | Solid selenium compounds | Selenium species in solution |
| Matrix | Carbon tetrachloride | Aqueous solution (pH 1.0-2.2)[5] | Micellar medium (Triton X-100)[7] | Solid state | Aprotic solvents |
| Wavelength (λmax) | 350-540 µ[1] | 340 nm[5] | 424 nm[7] | N/A | N/A |
| Molar Absorptivity (ε) | Not explicitly stated for individual species | 1.27 x 10⁴ L mol⁻¹ cm⁻¹[5] | Not specified | N/A | N/A |
| Detection Limit | Not applicable for equilibrium study | 0.948 µg/mL[5] | 5 ng/mL (after preconcentration)[7] | N/A | Dependent on instrument and concentration |
| Equilibrium Constant (K) | K = 0.0252 for 2SeBr₂ ⇌ Se₂Br₂ + Br₂[1] | N/A | N/A | N/A | Can be determined from species concentration |
Experimental Workflow for Alternative Spectrophotometric Selenium Analysis
Caption: General workflow for the spectrophotometric determination of Se(IV) using a chromogenic reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. This compound | 7789-65-3 | Benchchem [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Spectrophotometric Method for Determination of Selenium in Cosmetic and Pharmaceutical Preparations after Preconcentration with Cloud Point Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple and useful method for determination of inorganic selenium species in real samples based on UV-VIS spectroscopy in a micellar medium - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. In Situ X-ray Diffraction Study of the Thermal Decomposition of Selenogallates Cs2[Ga2(Se2)2- xSe2+ x] ( x = 0, 1, 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling Selenium's Reactivity: A Comparative Guide to Spectroscopic Techniques for Studying Selenium Tetrabromide Reactions
For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of selenium compounds is paramount. Selenium tetrabromide (SeBr₄) serves as a key precursor in the synthesis of various organoselenium compounds, making the ability to monitor its reactions in real-time crucial. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques—Raman spectroscopy, and UV-Visible (UV-Vis) spectroscopy—for the study of this compound reactions. We present a synthesis of experimental data from various studies to offer a comparative overview, complete with detailed experimental protocols and visual workflows to aid in experimental design and interpretation.
At a Glance: Comparing Analytical Techniques
The choice of analytical technique for studying this compound reactions depends on several factors, including the specific information required, the nature of the reaction medium, and the available instrumentation. While ⁷⁷Se NMR spectroscopy provides unparalleled detail on the electronic environment of the selenium nucleus, Raman and UV-Vis spectroscopy offer complementary information on molecular vibrations and electronic transitions, respectively.
| Technique | Information Provided | Strengths | Limitations |
| ⁷⁷Se NMR Spectroscopy | Precise chemical environment of selenium atoms, identification of species in solution, reaction kinetics. | Highly sensitive to changes in the electronic structure around selenium. Provides quantitative data on species distribution. | Low natural abundance of ⁷⁷Se (7.63%) often requires isotopic enrichment or long acquisition times.[1] Broad chemical shift range can lead to overlapping signals in complex mixtures. |
| Raman Spectroscopy | Vibrational modes of molecules, identification of functional groups, and structural information. | Non-destructive, can be used in aqueous and non-aqueous solutions, and for solid samples. Provides a fingerprint for specific molecules. | Can be affected by fluorescence. Less sensitive than NMR for distinguishing between structurally similar selenium species in a mixture. |
| UV-Visible Spectroscopy | Electronic transitions within molecules, reaction kinetics, and determination of equilibrium constants. | High sensitivity, relatively simple instrumentation, and well-suited for kinetic studies. | Provides less specific structural information compared to NMR and Raman. Spectra can be broad and overlapping in complex mixtures. |
Performance Data: A Comparative Look
Direct comparative studies of a single this compound reaction monitored by all three techniques are scarce. However, by compiling data from various sources, we can construct a comparative picture. A common reaction pathway involves the dissociation of SeBr₄ to form selenium dibromide (SeBr₂), which can then undergo further reactions.
Spectroscopic Data for Key Species in SeBr₄ Reactions
| Species | ⁷⁷Se NMR Chemical Shift (ppm) | Raman Active Modes (cm⁻¹) | UV-Vis Absorption (nm) |
| This compound (SeBr₄) | Not typically observed directly in solution due to dissociation | 291, 265, 105 (for solid SeBr₄)[2] | Broad absorption, specifics depend on the solvent and dissociation products. |
| Selenium Dibromide (SeBr₂) | ~1496 (in acetonitrile, from SeBr₄)[2] | Data not consistently reported for solution phase from SeBr₄ reactions. | Part of the equilibrium mixture with SeBr₄ and Br₂, contributing to the overall UV-Vis spectrum. |
| Diselenium Dibromide (Se₂Br₂) | Chemical shifts vary depending on the solvent and other species present. | Data not consistently reported for in-situ formation from SeBr₄ reactions. | Contributes to the absorption spectrum in solutions where SeBr₄ has dissociated. |
| Reaction Products (e.g., Selenonium ions from reaction with alkenes) | Varies significantly based on the structure of the product. | Specific to the vibrational modes of the newly formed bonds. | Dependent on the chromophores present in the final product. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for each technique as applied to the study of selenium halide reactions.
⁷⁷Se NMR Spectroscopy Protocol
This protocol is adapted for the analysis of a reaction mixture in solution.
1. Sample Preparation:
-
Dissolve this compound (or the selenium-containing reactant) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) in an NMR tube. The concentration should be optimized based on the sensitivity of the spectrometer, typically in the range of 10-100 mM.
-
For kinetic studies, the reaction can be initiated directly in the NMR tube by adding the second reactant and quickly acquiring spectra over time.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe tunable to the ⁷⁷Se frequency.
-
Tune and match the probe for the ⁷⁷Se frequency.
-
Set the temperature as required for the reaction (e.g., 25 °C).
3. Data Acquisition:
-
A standard 1D proton-decoupled ⁷⁷Se NMR experiment is typically used.
-
Key Parameters:
-
Pulse Program: A simple pulse-acquire sequence with proton decoupling.
-
Spectral Width: A wide spectral width (e.g., 200-300 ppm) is necessary to cover the large chemical shift range of ⁷⁷Se.
-
Acquisition Time: Typically 0.5 - 1.0 seconds.
-
Relaxation Delay: A delay of 1-5 times the longest T₁ of the selenium nuclei is recommended (can range from 1 to 30 seconds).[3]
-
Number of Scans: Due to the low sensitivity of ⁷⁷Se, a large number of scans (from thousands to hundreds of thousands) is often required to achieve an adequate signal-to-noise ratio.
-
4. Data Processing:
-
Apply an exponential multiplication window function to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phasing, and baseline correction.
-
Reference the chemical shifts to a known standard, such as dimethyl selenide (B1212193) (Me₂Se) at 0 ppm or diphenyl diselenide (Ph₂Se₂) at 463 ppm.[3]
Raman Spectroscopy Protocol
This protocol is suitable for analyzing both solution and solid samples.
1. Sample Preparation:
-
Solutions: Place the reaction solution in a quartz cuvette or a glass capillary tube.
-
Solids: Place a small amount of the solid sample on a microscope slide.
2. Raman Spectrometer Setup:
-
Use a Raman spectrometer with a laser excitation source appropriate for the sample to minimize fluorescence (e.g., 532 nm, 633 nm, or 785 nm).
-
Calibrate the spectrometer using a known standard (e.g., silicon).
3. Data Acquisition:
-
Focus the laser on the sample.
-
Key Parameters:
-
Laser Power: Use the lowest possible laser power to avoid sample degradation.
-
Integration Time: Adjust the integration time to obtain a good signal-to-noise ratio.
-
Accumulations: Co-add multiple spectra to improve the signal quality.
-
Spectral Range: Acquire spectra over a range that covers the expected vibrational modes of the selenium-bromine bonds and other relevant functional groups (e.g., 100 - 2000 cm⁻¹).
-
4. Data Processing:
-
Perform baseline correction to remove any background fluorescence.
-
Normalize the spectra if comparing relative peak intensities.
-
Identify and assign the Raman bands based on literature values or theoretical calculations.
UV-Visible Spectroscopy Protocol
This protocol is ideal for monitoring reaction kinetics and determining equilibrium constants.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane).
-
In a quartz cuvette, mix the reactants to initiate the reaction. The final concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
2. UV-Vis Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the desired wavelength range for scanning (e.g., 200 - 800 nm).
3. Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Place the cuvette with the reaction mixture in the sample holder.
-
For kinetic studies, record spectra at regular time intervals.
-
For equilibrium studies, allow the reaction to reach equilibrium before recording the final spectrum.
4. Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for the species of interest.
-
For kinetic analysis, plot the absorbance at a specific wavelength versus time to determine the reaction rate.
-
For equilibrium studies, use the absorbance values at equilibrium to calculate the equilibrium constant.
Visualizing the Workflow and Reaction Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the underlying chemical transformations.
References
A Comparative Guide to Brominating Agents: Efficacy in the α-Bromination of Ketones
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom at the α-position of a ketone is a fundamental transformation in organic synthesis, providing a versatile intermediate for the construction of more complex molecular architectures, particularly in the development of novel pharmaceutical agents. The choice of brominating agent is critical, influencing the yield, selectivity, and overall efficiency of the reaction. This guide provides an objective comparison of the efficacy of selenium tetrabromide (SeBr₄) with other commonly employed brominating agents, namely N-Bromosuccinimide (NBS) and molecular bromine (Br₂), for the α-bromination of ketones. The comparison is supported by available experimental data and detailed methodologies.
Performance Comparison of Brominating Agents
| Brominating Agent | Typical Substrate | Catalyst/Conditions | Yield (%) | Reaction Time | Key Advantages | Disadvantages |
| This compound (SeBr₄) | Alkenes, Alkynes, Ketones | Varies; often no catalyst needed | N/A | N/A | Can act as both a brominating and selenating agent. | Limited quantitative data for α-bromination of ketones; toxic and requires careful handling. |
| N-Bromosuccinimide (NBS) | Acetophenone (B1666503) | Acidic Al₂O₃, Methanol (B129727), Reflux | 89 | 10 min | Solid, easy to handle; high selectivity for α-bromination.[1] | Can be thermally unstable; autocatalytic decomposition in some solvents.[2] |
| N-Bromosuccinimide (NBS) | Acetophenone | KH₂PO₄, Ethanol, Reflux | 96 | 15 min | Green, regioselective method with a recyclable catalyst.[3] | Requires portion-wise addition for optimal yield.[3] |
| Molecular Bromine (Br₂) | Acetophenone | Methanol, 0-5°C | 87 | N/A | Readily available and potent brominating agent.[4] | Highly corrosive, toxic, and volatile liquid; can lead to side reactions.[2] |
| Pyridinium Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid, 90°C | 85 | 3 h | Solid, safer alternative to liquid bromine.[2] | Moderate reaction times.[2] |
Reaction Mechanisms and Selectivity
The mechanism of α-bromination of ketones typically proceeds through an enol or enolate intermediate.
-
Acid-Catalyzed Bromination: In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine source. This is the predominant mechanism for reactions involving molecular bromine in acidic media and for NBS under acidic conditions.[5]
-
Radical Bromination: While less common for the α-bromination of ketones, radical pathways can be initiated by light or radical initiators, particularly when using NBS for allylic or benzylic bromination.[6]
The selectivity of the bromination reaction is a crucial factor. For unsymmetrical ketones, the position of bromination can be influenced by the reaction conditions and the nature of the brominating agent. Generally, under acidic conditions, the thermodynamically more stable enol is formed, leading to bromination at the more substituted α-carbon.
Experimental Protocols
Detailed methodologies for the α-bromination of acetophenone using N-Bromosuccinimide and molecular bromine are provided below. A general protocol for the use of this compound is also included, based on its known reactivity with unsaturated systems, though specific application to simple ketones may require optimization.
Protocol 1: α-Bromination of Acetophenone using N-Bromosuccinimide (NBS) with Acidic Alumina[1]
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
Acidic Alumina (B75360) (10% w/w)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve acetophenone (10 mmol) in methanol (20 mL).
-
Add acidic alumina (10% w/w) to the solution.
-
Heat the mixture to reflux with stirring.
-
Add N-Bromosuccinimide (12 mmol) portion-wise to the refluxing mixture over a period of 10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the acidic alumina and wash it with a small amount of methanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: α-Bromination of Acetophenone using Molecular Bromine (Br₂) in Methanol[4]
Materials:
-
Acetophenone
-
Molecular Bromine (Br₂)
-
Methanol
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve acetophenone in methanol in a round-bottom flask and cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of molecular bromine in methanol dropwise to the stirred ketone solution.
-
Continue stirring at 0-5°C and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate (B1220275) until the orange color disappears.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the α-bromoacetophenone.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: General Procedure for Bromination using this compound (SeBr₄)
Note: This is a general protocol based on the reactivity of SeBr₄ with unsaturated compounds and may require significant optimization for the α-bromination of ketones. All manipulations should be performed in a well-ventilated fume hood due to the toxicity of selenium compounds.
Materials:
-
Ketone (e.g., Acetophenone)
-
This compound (SeBr₄)
-
Anhydrous, non-polar solvent (e.g., carbon tetrachloride, chloroform)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the ketone in an anhydrous, non-polar solvent.
-
Add this compound portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction time will vary depending on the substrate.
-
Upon completion, quench the reaction by carefully adding a reducing agent (e.g., sodium bisulfite solution) to decompose any unreacted SeBr₄.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography.
Visualizing the Process
To aid in understanding the experimental workflow and the underlying chemical transformations, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for α-bromination of ketones.
Caption: Simplified mechanism of acid-catalyzed α-bromination of a ketone.
Conclusion
For the α-bromination of ketones, N-Bromosuccinimide (NBS) stands out as a highly effective and selective reagent, offering significant advantages in handling and safety over molecular bromine.[2][7] The use of catalysts such as acidic alumina or KH₂PO₄ can further enhance the efficiency and greenness of the process with NBS.[1][3] While molecular bromine remains a potent brominating agent, its hazardous nature necessitates stringent safety precautions.[2]
The efficacy of this compound as a brominating agent for the α-position of ketones is not as well-documented with quantitative comparative data. Although it is known to react with unsaturated systems, its performance relative to established reagents like NBS for this specific transformation requires further investigation. Researchers and drug development professionals should consider the well-established protocols and predictable outcomes offered by NBS for the synthesis of α-bromo ketones. Future studies directly comparing the performance of this compound with other brominating agents under standardized conditions would be of great value to the synthetic chemistry community.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. zenodo.org [zenodo.org]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Intermediates in Selenium Tetrabromide Reactions
For Researchers, Scientists, and Drug Development Professionals
The study of reaction mechanisms is fundamental to the advancement of chemical synthesis. In the realm of organoselenium chemistry, understanding the transient species that govern the course of a reaction is crucial for optimizing conditions, controlling stereochemistry, and designing novel synthetic pathways. Selenium tetrabromide (SeBr₄) is a versatile reagent in organic synthesis, known for its ability to undergo electrophilic addition to unsaturated carbon-carbon bonds. These reactions are presumed to proceed through short-lived intermediates, such as episelenonium ions, whose direct observation and characterization are challenging yet essential for a complete mechanistic understanding.
This guide provides a comparative overview of key analytical techniques for the characterization of intermediates in this compound reactions. We will explore the utility of ⁷⁷Se Nuclear Magnetic Resonance (NMR) Spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we will discuss its principles, provide a detailed experimental protocol for a representative reaction, and evaluate its strengths and limitations.
The Model Reaction: Addition of this compound to Cyclohexene (B86901)
To provide a consistent framework for comparison, we will consider the reaction of this compound with cyclohexene. This reaction is expected to proceed via an initial electrophilic attack of a "SeBr₃⁺" equivalent (derived from SeBr₄) on the cyclohexene double bond, leading to the formation of a cyclic episelenonium ion intermediate. This intermediate is then attacked by a bromide ion to yield the trans-1,2-dibromocyclohexane (B146542) product. The direct characterization of the episelenonium ion is the primary focus of this guide.
Comparison of Analytical Techniques
The choice of an analytical technique for studying reactive intermediates depends on several factors, including the lifetime of the intermediate, its concentration, and the information required. The following table summarizes the key performance characteristics of the techniques discussed in this guide for the characterization of intermediates in this compound reactions.
| Technique | Sensitivity | Specificity | In-situ Monitoring | Structural Information Provided | Key Advantages | Key Limitations |
| ⁷⁷Se NMR Spectroscopy | Moderate | High | Possible (with rapid acquisition) | Direct observation of the selenium environment, oxidation state, and coupling to neighboring nuclei. | Provides detailed structural information about the selenium center. | Relatively low sensitivity; requires higher concentrations of the intermediate. |
| ESI-MS | High | High | Difficult for short-lived intermediates | Mass-to-charge ratio of the intermediate, allowing for determination of its elemental composition. | Excellent for identifying the presence of charged intermediates and their stoichiometry. | Provides limited structural information; may not be suitable for very short-lived species. |
| FT-IR Spectroscopy | Moderate | Moderate | Yes (ideal for in-situ monitoring) | Changes in vibrational frequencies of functional groups involved in the reaction. | Excellent for real-time monitoring of the disappearance of reactants and appearance of products. | Indirect observation of the intermediate; spectral overlap can be an issue. |
| UV-Vis Spectroscopy | High | Low | Yes | Changes in the electronic absorption spectrum of the reaction mixture. | Simple and effective for kinetic studies and monitoring overall reaction progress. | Provides minimal structural information about the intermediate. |
⁷⁷Se Nuclear Magnetic Resonance (NMR) Spectroscopy
⁷⁷Se NMR spectroscopy is a powerful tool for directly probing the electronic environment of selenium atoms. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the atoms it is bonded to. This makes it an ideal technique for identifying and characterizing selenium-containing intermediates.
Experimental Protocol: ⁷⁷Se NMR Analysis of the Episelenonium Ion
-
Sample Preparation: In a dry NMR tube, dissolve cyclohexene (1 mmol) in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) at low temperature (-60 °C). In a separate vial, prepare a solution of this compound (1 mmol) in CDCl₃ (0.2 mL) at the same temperature.
-
Reaction Initiation: Carefully add the this compound solution to the NMR tube containing the cyclohexene solution while maintaining the low temperature. Quickly mix the contents of the tube.
-
NMR Acquisition: Immediately insert the NMR tube into the pre-cooled NMR spectrometer. Acquire ⁷⁷Se NMR spectra at regular intervals to monitor the formation and decay of the intermediate.
-
Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Parameters:
-
Frequency: ~76.3 MHz for ⁷⁷Se at 9.4 T.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128 (or more, depending on the concentration of the intermediate).
-
-
-
Data Analysis: Process the acquired free induction decays (FIDs) to obtain the ⁷⁷Se NMR spectra. The appearance of a new signal in a distinct chemical shift region, different from the starting SeBr₄ and the final product, would indicate the formation of an intermediate. The chemical shift of the episelenonium ion is expected to be significantly different from that of SeBr₄.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of charged or polar molecules in solution. It can be used to detect and identify charged reaction intermediates by measuring their mass-to-charge ratio (m/z).
Experimental Protocol: ESI-MS Detection of the Episelenonium Ion
-
Reaction Setup: In a flask equipped with a stirring bar and maintained at low temperature (-40 °C), dissolve cyclohexene (0.5 mmol) in a mixture of acetonitrile (B52724) and chloroform (1:1, 10 mL).
-
Reaction Initiation: Slowly add a solution of this compound (0.5 mmol) in the same solvent mixture (5 mL) to the cyclohexene solution with vigorous stirring.
-
Sample Infusion: Immediately after mixing, draw a small aliquot of the reaction mixture into a syringe and infuse it directly into the ESI-MS source at a low flow rate (e.g., 5-10 µL/min).
-
MS Analysis:
-
Instrument: A quadrupole or ion trap mass spectrometer equipped with an ESI source.
-
Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
-
-
Data Analysis: Acquire mass spectra over a relevant m/z range. The episelenonium ion, [C₆H₁₀SeBr]⁺, would be expected to show a characteristic isotopic pattern due to the presence of selenium and bromine isotopes. The observation of a signal corresponding to the calculated m/z of this ion would provide strong evidence for its formation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
In-situ FT-IR spectroscopy allows for the real-time monitoring of chemical reactions by tracking changes in the vibrational frequencies of functional groups. While it may not directly observe the intermediate, it can provide valuable kinetic information and evidence for the transformation of reactants into products through the intermediate.
Experimental Protocol: In-situ FT-IR Monitoring of the Reaction
-
Instrumentation: An FT-IR spectrometer equipped with a dipping probe (e.g., an attenuated total reflectance (ATR) probe) suitable for in-situ reaction monitoring.
-
Reaction Setup: In a reaction vessel transparent to IR radiation (or equipped with an IR-transparent window), place a solution of cyclohexene in a suitable solvent (e.g., chloroform). The dipping probe is immersed in the solution.
-
Background Spectrum: Record a background spectrum of the cyclohexene solution before the addition of this compound.
-
Reaction Initiation: Inject the this compound solution into the reaction vessel with stirring.
-
Data Acquisition: Immediately start acquiring FT-IR spectra at regular time intervals (e.g., every 30 seconds).
-
Data Analysis: Monitor the disappearance of the C=C stretching vibration of cyclohexene (around 1650 cm⁻¹) and the appearance of new bands corresponding to the C-Br and C-Se stretching vibrations of the product. The rate of disappearance of the reactant and the appearance of the product can be used to infer the kinetics of the reaction and the involvement of an intermediate.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor the progress of a reaction by observing changes in the electronic absorption spectrum of the reaction mixture. It is particularly useful for studying reaction kinetics.
Experimental Protocol: UV-Vis Kinetic Analysis
-
Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Sample Preparation: In a quartz cuvette, place a dilute solution of cyclohexene in a suitable solvent (e.g., hexane). In a separate container, prepare a solution of this compound in the same solvent.
-
Reaction Initiation: Quickly inject the this compound solution into the cuvette containing the cyclohexene solution and mix rapidly.
-
Data Acquisition: Immediately start recording the absorbance at a specific wavelength (chosen based on the absorption maxima of the reactants or products) as a function of time.
-
Data Analysis: The change in absorbance over time can be used to determine the reaction rate. By performing the experiment at different concentrations of reactants, the rate law for the reaction can be determined, providing indirect evidence for the proposed reaction mechanism and the involvement of intermediates.
Visualization of the Experimental Workflow
The following diagram illustrates a general workflow for the characterization of intermediates in this compound reactions, integrating the techniques discussed above.
Caption: Experimental workflow for characterizing intermediates in SeBr₄ reactions.
Conclusion
The characterization of reactive intermediates in this compound reactions requires a multi-faceted approach, leveraging the strengths of various analytical techniques. ⁷⁷Se NMR spectroscopy provides unparalleled detail about the selenium center of the intermediate, while ESI-MS offers high sensitivity for the detection of charged species. In-situ FT-IR and UV-Vis spectroscopy are invaluable for monitoring reaction progress and determining kinetics. By combining the information obtained from these complementary techniques, researchers can gain a comprehensive understanding of the reaction mechanism, paving the way for the development of new and improved synthetic methodologies in organoselenium chemistry and beyond.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Selenium Tetrabromide
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe and compliant laboratory environment. Selenium tetrabromide (SeBr4), a toxic and corrosive inorganic compound, requires stringent disposal procedures to mitigate risks to personnel and the environment. This document provides essential, step-by-step guidance for the safe disposal of this compound, aligning with our commitment to being a trusted partner in laboratory safety and chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to personal protective equipment (PPE) guidelines is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If dusts are generated, a NIOSH/MSHA approved respirator should be used.[1]
In the event of a spill, immediately evacuate the area and prevent further spread. Small spills can be carefully swept up using an inert absorbent material and placed into a designated, labeled container for hazardous waste disposal.[1] Avoid generating dust during cleanup.
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous waste.[2] The primary method for rendering this compound less hazardous in a laboratory setting involves controlled hydrolysis followed by chemical reduction to elemental selenium, which is significantly less mobile and toxic.
Experimental Protocol: Chemical Reduction of this compound Waste
This protocol is designed for the treatment of small quantities of this compound waste typically generated in a research setting.
Materials:
-
This compound waste (solid or in a compatible solvent)
-
Deionized water
-
Sodium sulfite (B76179) (Na₂SO₃) or Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
pH indicator strips or a pH meter
-
Appropriate reaction vessel (e.g., beaker, Erlenmeyer flask)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Labeled hazardous waste container for solid selenium
-
Labeled hazardous waste container for the final aqueous filtrate
Procedure:
-
Controlled Hydrolysis:
-
In a chemical fume hood, carefully and slowly add the this compound waste to a beaker containing a significant excess of deionized water with stirring. This compound reacts with water to form selenous acid (H₂SeO₃) and hydrobromic acid (HBr).[3] This reaction can be exothermic, so slow addition is crucial.
-
The resulting solution will be acidic.
-
-
pH Adjustment:
-
Check the pH of the selenous acid solution. If necessary, adjust the pH to approximately 2-3 with 1 M hydrochloric acid. Acidic conditions are often favorable for the reduction of selenite.
-
-
Chemical Reduction:
-
While stirring, slowly add a reducing agent such as sodium sulfite or sodium bisulfite to the acidic solution. A slight excess of the reducing agent is recommended to ensure complete reduction.
-
The reduction of selenous acid will result in the precipitation of red elemental selenium (Se). The reaction can be summarized as: H₂SeO₃ + 2 Na₂SO₃ + 2 HCl → Se(s) + 2 Na₂SO₄ + 2 HCl + H₂O
-
Continue stirring for at least one hour to ensure the reaction goes to completion.
-
-
Separation of Elemental Selenium:
-
Once the precipitation is complete and the supernatant is clear, separate the solid elemental selenium by filtration.
-
Wash the collected selenium precipitate with deionized water to remove any residual salts.
-
-
Waste Collection and Labeling:
-
Carefully transfer the collected elemental selenium into a clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Elemental Selenium," and the date of generation.
-
The remaining filtrate should be collected in a separate, labeled hazardous waste container for aqueous waste. Although the selenium concentration is significantly reduced, it may still contain trace amounts and other byproducts that require proper disposal.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Quantitative Data for Selenium Compounds
For easy reference, the following table summarizes key quantitative data related to the safe handling and disposal of selenium compounds.
| Parameter | Value | Regulatory Body/Source |
| OSHA Permissible Exposure Limit (PEL) | 0.2 mg/m³ (as Se) - 8-hour TWA | OSHA[4][5] |
| NIOSH Recommended Exposure Limit (REL) | 0.2 mg/m³ (as Se) - 10-hour TWA | NIOSH[5][6] |
| NIOSH Immediately Dangerous to Life or Health (IDLH) | 1 mg/m³ (as Se) | NIOSH[6] |
| EPA Toxicity Characteristic Leaching Procedure (TCLP) Limit | 1.0 mg/L | EPA[7][8] |
TWA: Time-Weighted Average
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and environmental responsibility.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | Br4Se | CID 82246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. SELENIUM & COMPOUNDS | Occupational Safety and Health Administration [osha.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Selenium [cdc.gov]
- 6. Selenium compounds - IDLH | NIOSH | CDC [cdc.gov]
- 7. esd.uga.edu [esd.uga.edu]
- 8. Samsco - Wastewater Management [samsco.com]
Essential Safety and Operational Guide for Handling Selenium Tetrabromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal procedures for the safe handling of Selenium Tetrabromide (SeBr₄). Due to its high toxicity and corrosive nature, strict adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.
Hazard Identification and Quantitative Data
This compound is a highly toxic and corrosive solid that can cause severe skin burns and eye damage.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[1] Chronic exposure to selenium compounds may lead to a variety of adverse health effects.
The following table summarizes key quantitative safety and physical property data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | SeBr₄ | [2] |
| Molecular Weight | 398.59 g/mol | [1] |
| Appearance | Reddish-black/crystal | [3] |
| Melting Point | 70-80 °C (decomposes) | [3] |
| OSHA PEL (as Se) | 0.2 mg/m³ (8-hour TWA) | [1][2][3][4][5] |
| NIOSH REL (as Se) | 0.2 mg/m³ (10-hour TWA) | [2][3][4] |
| ACGIH TLV (as Se) | 0.2 mg/m³ (8-hour TWA) | [1][2][3][6] |
| NIOSH IDLH (as Se) | 1 mg/m³ | [2][3][7] |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to this compound. The following PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection:
-
Wear chemical safety goggles that meet ANSI Z87.1 standards.
-
In addition to goggles, a face shield is required when there is a risk of splashing or dust generation.
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended. Double gloving is a best practice, especially when handling larger quantities or for prolonged periods.[8] Inspect gloves for any signs of degradation or puncture before each use.
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.
-
Apron: A chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.
-
Full-Body Protection: For tasks with a high risk of exposure, such as cleaning up large spills, a chemical-resistant suit or coveralls may be necessary.[9]
-
-
Respiratory Protection:
-
All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
If there is a potential for dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[4] For higher concentrations or in emergency situations, a full-facepiece respirator with a combination cartridge for acid gases and particulates, or a self-contained breathing apparatus (SCBA), may be necessary.
-
-
Foot Protection:
-
Sturdy, closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[8]
-
Chemical-resistant shoe covers should be considered when working with larger quantities or when there is a significant risk of spills.
-
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages from preparation to disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol:
1. Preparation Phase:
- Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[7]
- Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in Section 2.
- Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
- Assemble Spill Kit: Have a spill kit readily available that is appropriate for corrosive and toxic solids. This should include an inert absorbent material (such as sand or vermiculite), a plastic scoop and container for cleanup, and waste bags.
2. Handling and Experimentation Phase:
- Work in a Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.
- Weighing:
- To minimize dust generation, use the tare method on a balance inside the fume hood.
- Alternatively, use a ventilated balance enclosure.
- Transfer and Reaction:
- Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
- If making a solution, add the this compound slowly to the solvent.
- Keep containers of this compound tightly closed when not in use.
3. Decontamination and Cleanup Phase:
- Decontaminate Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated. This can be done by rinsing with an appropriate solvent, followed by washing with soap and water.
- Clean Work Surface: Carefully wipe down the work surface in the fume hood. Dispose of the bench paper as hazardous waste.
- Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
4. Waste Disposal Plan:
- Segregate Waste: All waste contaminated with this compound, including unused product, contaminated labware (pipette tips, vials), spill cleanup materials, and contaminated PPE, must be collected as hazardous waste.[10]
- Label Waste Container: Use a clearly labeled, sealed, and compatible container for all this compound waste. The label should include "Hazardous Waste" and the chemical name.
- Store Waste Securely: Store the waste container in a designated, secure area, away from incompatible materials.
- Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[11]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[7]
-
Spill:
-
Small Spill: In a fume hood, carefully cover the spill with an inert absorbent material. Scoop the material into a labeled hazardous waste container. Clean the area with a suitable solvent, followed by soap and water.
-
Large Spill: Evacuate the area and contact your institution's EHS or emergency response team immediately.
-
References
- 1. osha.gov [osha.gov]
- 2. nj.gov [nj.gov]
- 3. nj.gov [nj.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Selenium [cdc.gov]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. SELENIUM AND COMPOUNDS - ACGIH [acgih.org]
- 7. Selenium compounds - IDLH | NIOSH | CDC [cdc.gov]
- 8. WO2007080686A1 - Process for the disposal of selenium-containing wastewater - Google Patents [patents.google.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Selenium hexafluoride [cdc.gov]
- 10. benchchem.com [benchchem.com]
- 11. physics.purdue.edu [physics.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
